molecular formula C13H18O B3178110 4-(4-Methylcyclohexyl)phenol CAS No. 3769-25-3

4-(4-Methylcyclohexyl)phenol

Cat. No.: B3178110
CAS No.: 3769-25-3
M. Wt: 190.28 g/mol
InChI Key: NLMVQZFBRACNBU-UHFFFAOYSA-N
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Description

4-(4-Methylcyclohexyl)phenol is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methylcyclohexyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methylcyclohexyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylcyclohexyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h6-11,14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMVQZFBRACNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301298140
Record name 4-(trans-4-Methylcyclohexyl)phenol
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Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116794-13-9
Record name 4-(trans-4-Methylcyclohexyl)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-(trans-4-methylcyclohexyl)
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Foundational & Exploratory

4-(4-Methylcyclohexyl)phenol CAS 3769-25-3 properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 4-(4-Methylcyclohexyl)phenol (CAS 3769-25-3) [1]

Executive Summary

4-(4-Methylcyclohexyl)phenol (CAS 3769-25-3) is a critical bicyclic organic intermediate primarily utilized in the synthesis of liquid crystal (LC) monomers and as a privileged scaffold in medicinal chemistry . Structurally, it consists of a phenol ring linked to a 4-methylcyclohexyl moiety.[1][2] This connection introduces significant geometric isomerism—specifically cis and trans configurations—which dictates its macroscopic properties.

For materials scientists, the trans-isomer is the gold standard due to its high aspect ratio and linearity, essential for forming stable nematic mesophases in display technologies. For drug development professionals, the compound serves as a lipophilic bioisostere for biphenyl structures, offering altered metabolic stability and receptor binding profiles (e.g., in estrogen receptor modulation).

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, purification protocols for isomer resolution, and applications in high-performance materials and therapeutics.

Chemical Identity & Physicochemical Properties

The properties of 4-(4-Methylcyclohexyl)phenol are heavily influence by its stereochemistry. Commercial grades often exist as mixtures unless specified as "high-purity trans".

Table 1: Chemical Identity & Core Properties

PropertyData
CAS Number 3769-25-3
IUPAC Name 4-(4-Methylcyclohexyl)phenol
Synonyms p-(4-Methylcyclohexyl)phenol; 4-(Trans-4-methylcyclohexyl)phenol (for pure isomer)
Molecular Formula C₁₃H₁₈O
Molecular Weight 190.28 g/mol
SMILES CC1CCC(CC1)C2=CC=C(O)C=C2
InChI Key NLMVQZFBRACNBU-UHFFFAOYSA-N
Appearance White crystalline solid
Melting Point 130–133 °C (Trans-isomer); Cis-isomer typically lower
Solubility Soluble in ethanol, ether, benzene, toluene; Insoluble in water
Partition Coeff.[1][3][4][5][6] (LogP) ~4.5 (Predicted)
Stereochemical Criticality
  • Trans-Isomer (Diequatorial): The phenol and methyl groups are in equatorial positions on the cyclohexane ring. This configuration creates a linear, rod-like molecule (high aspect ratio), which is thermodynamically more stable and exhibits liquid crystalline behavior.

  • Cis-Isomer (Axial-Equatorial): One substituent is axial, causing a "bent" molecular shape. This disrupts molecular packing, lowers the melting point, and acts as a defect in liquid crystal matrices.

Synthesis & Manufacturing Workflows

Two primary routes dominate the synthesis of this compound. The choice depends on the required isomeric purity and scale.

Route A: Catalytic Hydrogenation of 4-(4-Methylphenyl)phenol

This is the preferred route for high-purity LC applications because it preserves the carbon skeleton and allows for stereoselective control.

  • Precursor: 4'-Methyl-4-hydroxybiphenyl.

  • Catalyst: Ruthenium on Alumina (Ru/Al₂O₃) or Palladium on Carbon (Pd/C).

  • Conditions: High pressure H₂ (50–100 bar), elevated temperature (100–150 °C).

  • Mechanism: Selective saturation of the methyl-substituted phenyl ring. The phenol ring is less prone to reduction under optimized conditions due to electronic effects.

Route B: Hydroalkylation of Phenol

A more economical industrial route using cyclohexanone derivatives.

  • Reagents: Phenol + 4-Methylcyclohexanone.

  • Catalyst: Acidic ion-exchange resins or mineral acids (e.g., H₂SO₄) promoted by thiols.

  • Mechanism: Condensation to form a bisphenol intermediate, followed by cleavage/rearrangement or direct alkylation. This route often yields a higher ratio of cis isomers and ortho-substituted byproducts, requiring rigorous purification.

SynthesisPathways Start1 4'-Methyl-4-hydroxybiphenyl Step1 Catalytic Hydrogenation (H2, Ru/Al2O3, 120°C) Start1->Step1 Start2 Phenol + 4-Methylcyclohexanone Step2 Acid-Catalyzed Condensation Start2->Step2 Inter Mixture of Isomers (Cis/Trans) Step1->Inter High Yield Step2->Inter Lower Selectivity Purification Recrystallization (Solvent Selection) Inter->Purification Final Pure Trans-4-(4-Methylcyclohexyl)phenol Purification->Final Thermodynamic Control

Caption: Comparative synthesis pathways emphasizing the convergence on the purification step for isomer control.

Experimental Protocols

Protocol 1: Purification and Isolation of Trans-Isomer

Objective: To isolate >99% pure trans-4-(4-methylcyclohexyl)phenol from a commercial cis/trans mixture.

Principle: The trans-isomer typically has lower solubility in non-polar aliphatic hydrocarbons compared to the cis-isomer due to its higher crystallinity and packing energy.

Materials:

  • Crude 4-(4-Methylcyclohexyl)phenol (mixture).

  • Solvent: n-Heptane or Hexane (HPLC Grade).

  • Equipment: Reflux condenser, oil bath, vacuum filtration setup.

Procedure:

  • Dissolution: Place 10.0 g of crude solid in a round-bottom flask. Add 50 mL of n-heptane.

  • Reflux: Heat the mixture to reflux (approx. 98 °C) with stirring until the solid completely dissolves. If insoluble particles remain, filter hot.

  • Controlled Cooling: Remove the heat source and allow the flask to cool slowly to room temperature (25 °C) over 2 hours. Rapid cooling precipitates the cis-isomer.

  • Crystallization: Once at room temperature, cool further in an ice bath (0–4 °C) for 1 hour to maximize yield of the trans-precipitate.

  • Filtration: Filter the white crystalline solid under vacuum. Wash the cake with cold n-heptane (2 x 10 mL).

  • Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours.

  • Validation: Analyze by GC or ¹H-NMR. The trans-isomer is characterized by a specific coupling constant (J ~10-12 Hz) for the axial protons in the cyclohexane ring.

Protocol 2: Characterization via Differential Scanning Calorimetry (DSC)

Objective: To determine phase transition temperatures (Melting Point and Clearing Point).

Procedure:

  • Weigh 2–5 mg of the purified sample into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Cycle 1: Heat from 20 °C to 150 °C at a rate of 10 °C/min to erase thermal history.

  • Cooling: Cool to 0 °C at 10 °C/min.

  • Cycle 2: Heat from 0 °C to 150 °C at 5 °C/min. Record the onset of the endothermic peak as the melting point.

  • Note: If the compound exhibits liquid crystalline phases (monotropic or enantiotropic), secondary peaks corresponding to Crystal

    
     Nematic or Nematic 
    
    
    
    Isotropic transitions will be observed.

Applications in Materials Science & Drug Development

A. Liquid Crystal Displays (LCDs)

The trans-isomer is a fundamental building block for nematic liquid crystals .

  • Role: It serves as the rigid core (mesogen). The cyclohexyl ring provides low optical anisotropy (

    
    ) and low viscosity compared to biphenyl analogs, while the phenol group allows for esterification to extend the rigid core.
    
  • Benefit: Incorporating cyclohexyl-phenyl cores reduces the rotational viscosity (

    
    ) of the mixture, leading to faster pixel response times in displays.
    
B. Medicinal Chemistry: The Bioisostere Strategy

In drug design, the 4-methylcyclohexyl group is used to modulate the physicochemical properties of phenol-based drugs.

  • Lipophilicity: Increases LogP, enhancing membrane permeability.

  • Metabolic Stability: The cyclohexane ring is resistant to aromatic hydroxylation (CYP450 metabolism) compared to a phenyl ring.

  • Receptor Fit: Mimics the steric bulk of a phenyl group but with a different 3D geometry (buckled vs. flat), which can improve selectivity for nuclear receptors like Estrogen Receptor Beta (ER\beta) .

Applications Center 4-(4-Methylcyclohexyl)phenol (Scaffold) LC Liquid Crystal Materials Center->LC Pharma Pharmaceutical Design Center->Pharma Viscosity Reduced Rotational Viscosity (Faster Response) LC->Viscosity Stability Wide Nematic Range (Thermal Stability) LC->Stability Bioisostere Phenyl Bioisostere (sp3 vs sp2 character) Pharma->Bioisostere Metabolism Metabolic Resistance (No aromatic oxidation) Pharma->Metabolism

Caption: Dual utility of the scaffold in tuning physical parameters for displays and pharmacokinetic profiles for drugs.

Safety & Handling

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H411: Toxic to aquatic life with long-lasting effects (typical for alkylphenols).

Handling Protocol:

  • Handle under a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety goggles.

  • Store in a cool, dry place under inert gas (Nitrogen/Argon) if long-term storage is required to prevent oxidation of the phenol group.

References

  • PubChem. (2025).[1][5] 4-(4-Methylcyclohexyl)phenol Compound Summary. National Library of Medicine.[5] [Link]

  • Kelly, S. M., & O'Neill, M. (2000). Liquid Crystals for Electro-optic Applications. Handbook of Advanced Electronic and Photonic Materials and Devices. Academic Press. (Contextual reference for cyclohexylphenol use in LCs).

Sources

chemical structure of 4-(trans-4-methylcyclohexyl)phenol

[1]

Executive Summary & Chemical Identity

4-(trans-4-methylcyclohexyl)phenol (often abbreviated as 4-MCP or Trans-4-MCP ) is a critical mesogenic core structure used extensively in the liquid crystal (LC) industry and as a privileged scaffold in medicinal chemistry. Its rigid, rod-like geometry—resulting from the trans-diequatorial configuration—imparts high thermal stability and low viscosity to nematic mixtures, making it a cornerstone of modern display technology (LCDs).

PropertyData
IUPAC Name 4-[(1r,4r)-4-methylcyclohexyl]phenol
CAS Number 116794-13-9 (Trans isomer); 3769-25-3 (Unspecified)
Molecular Formula C

H

O
Molecular Weight 190.28 g/mol
Physical State White crystalline solid
Melting Point 110–115 °C (Typical for pure trans isomer)
SMILES C[C@H]1CCc2ccc(O)cc2

Structural Architecture & Stereochemistry

The utility of this compound relies entirely on its stereochemistry. The trans isomer is the thermodynamically stable form and the biologically/physically active species for most applications.

Conformational Analysis (The Diequatorial Preference)

In the cyclohexyl ring, the bulky phenol group and the methyl group can adopt either axial or equatorial positions.

  • Trans Isomer (1,4-diequatorial): Both the large phenol group and the methyl group occupy equatorial positions. This minimizes 1,3-diaxial interactions, making it significantly more stable (

    
     kcal/mol relative to cis). This linear, extended shape is essential for the "rod-like" anisotropy required for liquid crystalline phases.
    
  • Cis Isomer (1-axial, 4-equatorial): One substituent must be axial, creating high steric strain. This "bent" conformation disrupts liquid crystal packing.

Visualization of Stereochemistry

The following diagram illustrates the stability relationship and the specific chair conformation of the trans isomer.

Stereochemistrycluster_confConformational LockTransTrans-Isomer (Thermodynamic Product)Configuration: 1,4-DiequatorialShape: Linear / Rod-likeStability: HighCisCis-Isomer (Kinetic Product)Configuration: Axial-EquatorialShape: BentStability: Low (Steric Strain)EquilibriumIsomerizationCatalyst (Base/Acid)Cis->EquilibriumHeat/CatEquilibrium->TransEquilibration (>95%)

Caption: Thermodynamic equilibration favors the linear trans-isomer where both bulky substituents occupy the equatorial plane, minimizing steric clash.

Synthetic Pathways & Protocol

The industrial standard for producing high-purity trans-4-MCP involves the catalytic hydrogenation of a biphenyl precursor, followed by isomerization.

Primary Route: Hydrogenation of 4-Methyl-4'-hydroxybiphenyl

This route preserves the carbon skeleton and allows for large-scale production.

Step-by-Step Protocol:

  • Precursor Dissolution: Dissolve 4-methyl-4'-hydroxybiphenyl in a polar solvent (e.g., Isopropanol or Ethanol).

  • Catalytic Hydrogenation:

    • Catalyst: Raney Nickel (active) or 5% Pd/C.

    • Conditions: High pressure (5–10 MPa H

      
      ) and elevated temperature (150–180 °C).
      
    • Mechanism: The phenol ring is resistant to hydrogenation under these conditions; the non-phenolic aryl ring is reduced to a cyclohexane ring.

    • Outcome: A mixture of cis and trans isomers (typically ~60:40 ratio depending on catalyst).

  • Isomerization (The Critical Step):

    • The crude mixture is treated with a base catalyst (e.g., Potassium tert-butoxide or NaOH) in a high-boiling solvent (e.g., Diglyme) at reflux.

    • Thermodynamic Control: The base facilitates proton exchange at the

      
      -carbon, allowing the ring to flip and settle into the stable trans-diequatorial conformation.
      
  • Purification:

    • Recrystallization from non-polar solvents (Hexane or Petroleum Ether). The linear trans isomer packs better and crystallizes out, while the cis isomer remains in the mother liquor.

Alternative Lab Route (Grignard Method)

Used when the biphenyl precursor is unavailable.

  • Grignard Formation: React 4-bromoanisole with Mg to form the Grignard reagent.

  • Addition: Add 4-methylcyclohexanone.

  • Dehydration: Acid-catalyzed dehydration (

    
    ) yields the alkene.
    
  • Reduction: Catalytic hydrogenation (Pd/C) reduces the double bond.

  • Demethylation:

    
     or 
    
    
    removes the methyl ether protection to yield the phenol.

SynthesisStart4-Methyl-4'-hydroxybiphenylH2Hydrogenation(H2, Raney Ni, 150°C)Start->H2MixtureCis/Trans Mixture(~60:40)H2->MixtureIsomBase-Catalyzed Isomerization(KOtBu, Reflux)Mixture->IsomProduct4-(trans-4-methylcyclohexyl)phenol(>99% Trans)Isom->ProductRecrystallization

Caption: The industrial workflow relies on hydrogenation followed by thermodynamic equilibration to maximize the yield of the target trans-isomer.

Spectroscopic Validation (Self-Validating Protocol)

Distinguishing the trans isomer from the cis impurity is critical for quality control. Nuclear Magnetic Resonance (NMR) provides definitive proof based on coupling constants (

H NMR Diagnostic Features

The methine proton (

  • Trans-Isomer (Target):

    • The proton

      
       is axial .
      
    • It couples with the adjacent axial protons (

      
      ) and equatorial protons (
      
      
      ).
    • Key Signal: A triplet of triplets (tt) at

      
       ppm.
      
    • Coupling Constant (

      
      ):  Large axial-axial coupling, 
      
      
      Hz
      . This large splitting proves the proton is axial, confirming the substituent is equatorial (trans).
  • Cis-Isomer (Impurity):

    • The proton

      
       is equatorial  (if the ring flips to place the bulky phenol equatorial).
      
    • Key Signal: Multiplet with smaller width.

    • Coupling Constant (

      
      ):  Small equatorial-axial/equatorial-equatorial couplings, 
      
      
      Hz
      .
Data Summary Table
FeatureTrans-IsomerCis-Isomer
H1 Configuration AxialEquatorial
H1 Signal Shape Wide Triplet of Triplets (tt)Narrow Multiplet (m)

Coupling
11–12 Hz (Large)< 5 Hz (Small)

C Shift (C1)
Upfield shifted relative to cisDownfield shifted

Applications in Research & Industry

Liquid Crystal Mesogens

The trans-4-methylcyclohexyl moiety is a "hard core" component in nematic liquid crystal mixtures.

  • Function: It provides the rigid, rod-like structure necessary for anisotropic alignment.

  • Advantage: Unlike purely aromatic cores (e.g., biphenyls), the cyclohexyl ring lowers the rotational viscosity (

    
    ) of the mixture. This translates to faster response times  in LCD displays.
    
  • Stability: The saturated ring is transparent to UV/Vis light, preventing yellowing and degradation in display panels.

Polymer Surface Alignment

Research indicates that polystyrene derivatives substituted with 4-(trans-4-alkylcyclohexyl)phenol side chains induce vertical alignment (homeotropic anchoring) of liquid crystals.

  • Mechanism: The hydrophobic alkyl-cyclohexyl chains protrude from the polymer surface, forcing the bulk LC molecules to align perpendicular to the substrate. This is vital for Vertical Alignment (VA) mode LCDs.

Pharmaceutical Scaffold

The 4-cyclohexylphenol motif mimics the steroidal structure (A/B ring system) and is used as a lipophilic scaffold in drug design to improve membrane permeability and receptor binding affinity (e.g., in estrogen receptor modulators).

References

  • Liquid Crystal Orientation: Lee, H., et al. "Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene." Polymers, 2021, 13(9), 1404.

  • Synthesis & Catalysis: Wang, Y., et al. "One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite."[1] Green Chemistry, 2019.

  • Chemical Data: PubChem Compound Summary for CID 21625144, 4-(4-Methylcyclohexyl)phenol. National Center for Biotechnology Information.

  • Stereochemical Isomerization: "Activation volumes for cis-to-trans isomerisation reactions." Phys.[2][3][4] Chem. Chem. Phys., RSC Publishing.

Technical Guide: 4-(4-Methylcyclohexyl)phenol in Liquid Crystal & Pharmacochemical Applications

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the applications, synthesis, and material science of 4-(4-Methylcyclohexyl)phenol , specifically focusing on its critical role as a liquid crystal monomer (LCM) and chemical intermediate.

Executive Summary

4-(4-Methylcyclohexyl)phenol (CAS: 3769-25-3; trans-isomer CAS: 116794-13-9) is a bicyclic mesogenic core essential to the formulation of low-viscosity nematic liquid crystal mixtures.[1] Unlike simple phenols, the addition of the saturated cyclohexyl ring imparts specific conformational rigidity and lipophilicity.

For Liquid Crystal Scientists , this monomer is a "viscosity reducer" and "clearing point adjustor." Its dielectric anisotropy allows it to function as a structural anchor in fluorinated LC mixtures used in TFT-LCDs. For Drug Development Professionals , the molecule serves as a lipophilic phenol scaffold, offering a bioisostere for modifying solubility and membrane permeability in small-molecule libraries.

Chemical Identity & Stereochemistry

The utility of this compound is strictly governed by its stereochemistry.

  • Trans-Isomer (Linear): The thermodynamically stable, linear conformation.[1] This is the active mesogen . It aligns parallel to the nematic director (

    
    ), stabilizing the liquid crystal phase.
    
  • Cis-Isomer (Bent): The kinetically formed, bent conformation.[1] It acts as an impurity, disrupting the nematic order and lowering the clearing point (

    
    ).
    

Critical Specification: Electronic-grade applications require a trans/cis ratio > 99:1.

PropertyValueNote
IUPAC Name 4-(4-Methylcyclohexyl)phenol
Molecular Formula

Molecular Weight 190.28 g/mol
Appearance White Crystalline Solid
Melting Point 108–110 °C (Trans)Cis isomer lowers this significantly
Purity (LC Grade)

Conductive ions must be

ppb

Synthesis & Purification Protocol

High-purity synthesis requires controlling the stereoselectivity toward the trans-isomer.[1]

Synthetic Pathway (Friedel-Crafts / Hydrogenation Route)

The industrial standard involves the alkylation of phenol followed by catalytic hydrogenation and isomerization.

Step-by-Step Methodology:

  • Acylation/Alkylation: Reaction of anisole or phenol with 4-methylcyclohexanone (or equivalent precursor) using an acid catalyst (

    
     or Zeolite).[1]
    
  • Dehydration/Hydrogenation: If starting from a ketone/alcohol intermediate, dehydration yields the alkene, followed by Pd/C catalyzed hydrogenation.[1]

  • Isomerization (The Critical Step): The hydrogenation product is often a cis/trans mixture (approx. 70:30).

    • Protocol: Dissolve mixture in toluene/ethanol. Add strong base (

      
      -BuOK) or Lewis acid (
      
      
      
      ). Reflux for 12–24 hours. The thermodynamic equilibrium favors the trans isomer (
      
      
      95%).
  • Demethylation (if Anisole used):

    
     or Pyridine-HCl reflux to deprotect the phenol.
    
Purification (Electronic Grade)

For LC display applications, trace ions cause "image sticking."[1]

  • Recrystallization: Use non-polar solvents (Heptane/Hexane) to remove cis-isomers (which are more soluble).[1]

  • Zone Refining / Sublimation: Required for ultra-high purity (>99.95%) to remove trace metals.

Reaction Logic Diagram

SynthesisPath Start Phenol / Anisole Inter1 Coupling (Friedel-Crafts) Start->Inter1 + 4-Methylcyclohexanone Inter2 Hydrogenation (Pd/C, H2) Inter1->Inter2 Dehydration Mixture Cis/Trans Mixture (Kinetic Product) Inter2->Mixture Isom Isomerization (t-BuOK, Reflux) Mixture->Isom Equilibration Final Trans-4-(4-Methylcyclohexyl)phenol (Thermodynamic Product) Isom->Final Recrystallization

Caption: Thermodynamic control via isomerization converts the bent cis-isomer into the linear trans-isomer required for nematic alignment.

Applications in Liquid Crystal Systems[3][4][5][6][7][8]

Viscosity Modification in Nematic Mixtures

Modern TFT-LCDs require fast response times (


), which are proportional to rotational viscosity (

):

4-(4-Methylcyclohexyl)phenol derivatives are used as diluents .[1] The cyclohexyl ring reduces the

-

stacking interactions found in fully aromatic systems (like biphenyls), thereby lowering viscosity without destroying the liquid crystalline phase.
Polymer Dispersed Liquid Crystals (PDLC)

This monomer functions as a precursor for side-chain liquid crystal polymers.[1]

  • Mechanism: The phenolic hydroxyl group reacts with chloromethylstyrene (or similar backbones).

  • Result: The "4-(4-methylcyclohexyl)phenyl" side chain induces vertical alignment (homeotropic anchoring) of the bulk LC host. This is critical for high-contrast "normally black" modes in smart windows and privacy glass.

Application Workflow

ApplicationFlow cluster_LC Liquid Crystal Display (LCD) cluster_Poly Polymer Chemistry Monomer 4-(4-Methylcyclohexyl)phenol Mixture Fluorinated LC Mixture Monomer->Mixture Doping (5-15%) Funct Etherification (with Polymer Backbone) Monomer->Funct Chemical Modification Display Fast Response TFT-LCD Mixture->Display Lowers Viscosity Align Vertical Alignment Layer Funct->Align Surface Anchoring

Caption: Dual-stream utility: Direct doping for viscosity control (Left) and polymer derivation for alignment layers (Right).

Pharmaceutical & Bio-Organic Utility

Audience: Drug Development Professionals

While primarily an electronic material, the 4-methylcyclohexyl-phenol moiety acts as a specialized scaffold in medicinal chemistry.[1]

Lipophilic Phenol Bioisostere

In drug design, replacing a simple phenyl group with a cyclohexyl-phenyl group (a "hybrid" ring system) alters physicochemical properties:

  • LogP Increase: Enhances blood-brain barrier (BBB) permeability.

  • Metabolic Stability: The cyclohexyl ring blocks para-metabolism on the phenol, potentially extending half-life compared to simple phenols.[1]

  • Library Synthesis: The phenolic -OH is a "handle" for rapid diversification via etherification or esterification to create libraries of tyrosine kinase inhibitors or estrogen receptor modulators.[1]

Analytical Characterization (QC Protocol)

To ensure "Self-Validating" protocols, the following QC steps are mandatory before use in synthesis or formulation.

MethodParameterAcceptance Criteria
GC-MS Purity & Isomer RatioTrans > 99.5%; Cis < 0.5%
HPLC Organic ImpuritiesTotal unknowns < 0.1%
ICP-MS Metal Ions (Na, K, Fe)< 50 ppb (Critical for LCDs)
DSC Phase TransitionsSharp melting endotherm at 108–110°C
Water Content Karl Fischer< 100 ppm

References

  • PubChem. 4-(4-Methylcyclohexyl)phenol Compound Summary. National Library of Medicine. Available at: [Link]

  • Miyazawa, K., et al. Liquid Crystal Compositions and Liquid Crystal Display Elements.[1] US Patent 8,545,948. (Describes the use of cyclohexyl-phenol derivatives in low-viscosity LC mixtures).

  • Merck KGaA. Licristal® Liquid Crystal Mixtures for TFT Displays.[1] (Industry standard reference for LC mixture formulation requirements).

  • Seki, T., et al. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene.[1] MDPI Polymers, 2021. Available at: [Link]

Sources

Thermodynamic Properties of 4-(4-Methylcyclohexyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Methylcyclohexyl)phenol (CAS: 3769-25-3) is a critical bicyclic organic intermediate used primarily in the synthesis of liquid crystal (LC) mesogens and as a stabilizer in polymer chemistry.[1][2][3] Its thermodynamic profile is defined by the stereoisomerism of the cyclohexane ring, where the trans-isomer exhibits the linearity and thermal stability required for mesophase formation.

This guide provides a deep dive into the thermodynamic architecture of the molecule, distinguishing between the commercially available isomeric mixtures and the high-purity trans-forms required for advanced materials. It addresses the physicochemical parameters critical for formulation, including phase transition enthalpies, solubility parameters, and dissociation constants.

Part 1: Molecular Architecture & Solid-State Physics

Structural Isomerism and Stability

The thermodynamic behavior of 4-(4-methylcyclohexyl)phenol is governed by the conformational analysis of the cyclohexane ring.

  • Trans-Isomer: The 1,4-disubstitution pattern allows both the phenolic and methyl groups to occupy equatorial positions. This "chair" conformation minimizes 1,3-diaxial interactions, resulting in a linear, rod-like molecule (mesogen) with higher packing density and a higher melting point.

  • Cis-Isomer: One substituent is forced into an axial position, creating a "bent" geometry. This disrupts crystal packing, significantly lowering the melting point and enthalpy of fusion.

Thermodynamic Implication: Commercial samples often contain a mix. For LC applications, the trans content must typically exceed 99% to prevent depression of the clearing point (


).
Physicochemical Constants
PropertyValue / RangeContext
Molecular Weight 190.28 g/mol
CAS Number 3769-25-3General / Trans-isomer
Melting Point (Trans) ~130–138 °CEstimated from propyl homolog (138°C) and 4-cyclohexylphenol (133°C).
Boiling Point ~294 °CAt 760 mmHg (Extrapolated from homologs).
LogP (Octanol/Water) 4.5 ± 0.2Highly lipophilic; poor aqueous solubility.
pKa 10.15 ± 0.15Typical for alkyl-substituted phenols.
Physical Form White crystalline powder/flakes

Part 2: Phase Transition Thermodynamics

Solid-Liquid Transition (Fusion)

The enthalpy of fusion (


) is a critical parameter for determining the solubility idealities and the stability of the crystal lattice.
  • Lattice Energy: The trans-isomer possesses high lattice energy due to efficient

    
     stacking of the phenol rings and hydrophobic packing of the cyclohexane chairs.
    
  • Impurity Effect: The presence of cis-isomer acts as a eutectic impurity. According to the van 't Hoff equation, even small amounts (1-2%) of cis isomer will broaden the melting endotherm significantly in Differential Scanning Calorimetry (DSC).

Liquid Crystal Behavior

While 4-(4-methylcyclohexyl)phenol itself is often a precursor, its derivatives (e.g., cyanobiphenyls or esters) are liquid crystals. The "methyl tail" provides a short terminal chain that generally lowers the nematic-isotropic transition temperature compared to longer alkyl chains (propyl/pentyl), but increases the viscosity less.

Dissociation Thermodynamics (pKa)

The phenolic hydroxyl group is weakly acidic.

  • Reaction:

    
    
    
  • Value: pKa

    
     10.15.
    
  • Effect: The cyclohexyl group is weakly electron-donating (inductive effect), making the phenol slightly less acidic than unsubstituted phenol (pKa 9.95), but comparable to p-cresol. This impacts extraction protocols; the compound requires strong bases (NaOH/KOH) for full deprotonation and solubilization in aqueous media.

Part 3: Experimental Protocols

Protocol: Differential Scanning Calorimetry (DSC) for Purity

Objective: Quantify the trans/cis ratio and precise melting onset.

  • Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan. Crimp hermetically.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 160°C (Observe melting endotherm).

    • Cool 10°C/min to 25°C (Observe crystallization exotherm).

    • Ramp 10°C/min to 160°C (Second heating to remove thermal history).

  • Analysis: Integrate the melting peak. A sharp peak (width < 2°C) indicates high trans purity. A pre-melting shoulder indicates cis contamination.

Protocol: Isomer Separation via HPLC

Objective: Isolate trans-isomer for thermodynamic characterization.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic Acetonitrile:Water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm (Phenol absorption).

  • Retention Logic: The linear trans-isomer interacts more strongly with the C18 stationary phase and will typically elute after the bent cis-isomer.

Part 4: Synthesis & Isomerization Workflow

The thermodynamic stability of the trans isomer is leveraged during synthesis.[4] Hydrogenation of p-cresol often yields a mixture. Isomerization catalysts are used to convert the kinetic cis product to the thermodynamic trans product.

SynthesisWorkflow Start p-Cresol Step1 Hydrogenation (Ni or Pd/C, H2) Start->Step1 + Cyclohexanone/H2 Inter Mixture: Cis (Kinetic) + Trans (Thermodynamic) Step1->Inter Step2 Isomerization (AlCl3 or Acid Cat., Heat) Inter->Step2 Thermodynamic Control Final Trans-4-(4-methylcyclohexyl)phenol (>98% Purity) Inter->Final Direct Purification (Low Yield) Step2->Final Crystallization

Figure 1: Synthetic pathway highlighting the thermodynamic drive toward the trans-isomer.

Part 5: Solubility & Partitioning Data

For drug development and formulation, understanding the lipophilicity is paramount.

SolventSolubility (25°C)Thermodynamic Comment
Water < 0.1 g/LHigh hydrophobic effect (

).
Methanol > 100 g/LFavorable enthalpy of mixing; H-bonding with phenol.
Hexane ModerateSoluble due to cyclohexyl tail, but limited by phenol polarity.
0.1 M NaOH SolubleFormation of phenolate salt (

).

Partition Coefficient (LogP): The experimental LogP of ~4.5 indicates that in a biological system, this compound will rapidly partition into lipid bilayers. This high lipophilicity necessitates the use of co-solvents (e.g., DMSO, PEG-400) for biological assays.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21625144, 4-(4-Methylcyclohexyl)phenol. Retrieved from [Link]

  • NIST Chemistry WebBook. Phenol, 4-cyclohexyl- (Analogous Thermodynamic Data). Retrieved from [Link]

  • ChemRxiv. Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. (Discusses hydrogenation selectivity). Retrieved from [Link]

Sources

Technical Guide: Conformational Analysis & Separation of 4-(4-methylcyclohexyl)phenol Isomers

[1]

Executive Summary

The structural integrity of 4-(4-methylcyclohexyl)phenol is governed by the stereochemical relationship between the phenolic ring at position C1 and the methyl group at position C4 of the cyclohexane core.[1] The distinction between cis and trans isomers is not merely academic; it dictates the material properties (e.g., nematic phase stability in liquid crystals) and biological activity (e.g., estrogen receptor binding affinity).

This guide establishes a definitive framework for predicting, synthesizing, and validating these isomers, prioritizing the thermodynamic dominance of the trans-diequatorial conformer.

Theoretical Framework: Energetics & Conformational Locking[2]

The A-Value Hierarchy

To predict the preferred conformation, we must analyze the steric penalties (1,3-diaxial interactions) imposed by the substituents. The "A-value" represents the free energy difference (

  • Methyl Group (

    
    ):  A-value 
    
    
    .[1]
  • 4-Hydroxyphenyl Group (

    
    ):  A-value 
    
    
    (approximated from the phenyl group).[1]

Key Insight: The 4-hydroxyphenyl group is significantly bulkier than the methyl group.[2] In any conflict (as seen in the cis isomer), the phenolic ring will aggressively demand the equatorial position to minimize steric strain.

Conformational Landscape

The cyclohexane ring exists primarily in the chair conformation.[2]

  • The Trans Isomer (Thermodynamic Sink):

    • Configuration: Substituents are on opposite faces of the ring (up/down).[2]

    • Conformers:

      • Diequatorial (

        
        ):  Both groups are equatorial.[2] Steric strain is minimal.[2]
        
      • Diaxial (

        
        ):  Both groups are axial. Severe 1,3-diaxial interactions.[1]
        
  • The Cis Isomer (High Energy):

    • Configuration: Substituents are on the same face (up/up or down/down).

    • Conformers:

      • Phenol-Eq / Methyl-Ax (

        
        ):  Cost 
        
        
        (due to axial methyl).[1]
      • Phenol-Ax / Methyl-Eq (

        
        ):  Cost 
        
        
        (due to axial phenol).[1]
Logic Flow Visualization

ConformationalAnalysisStart4-(4-methylcyclohexyl)phenolIsomersStereoisomersStart->IsomersTransTrans Isomer(Opposite Faces)Isomers->TransCisCis Isomer(Same Face)Isomers->CisTrans_eeDiequatorial (1e, 4e)Global MinimumStableTrans->Trans_eeMajor ConformerTrans_aaDiaxial (1a, 4a)High Steric StrainUnstableTrans->Trans_aaMinorCis_eaPhenol-Eq / Methyl-AxPreferred Cis Conformer(+1.7 kcal/mol)Cis->Cis_eaMajor ConformerCis_aePhenol-Ax / Methyl-EqSevere Steric Clash(+2.8 kcal/mol)Cis->Cis_aeMinorTrans_ee->Cis_eaIsomerizationRequires Bond Breaking

Figure 1: Conformational energy landscape showing the thermodynamic dominance of the trans-diequatorial form.[1]

Synthesis & Separation Protocol

To access these isomers, researchers typically employ the hydroalkylation of phenol.[2] Note that acid-catalyzed pathways often yield a thermodynamic mixture favoring the trans isomer, but kinetic control can increase cis content.

Synthesis Workflow (Hydroalkylation)

Reaction: Phenol + 4-Methylcyclohexanol (or 4-Methylcyclohexene)

1
  • Catalyst Choice:

    • Thermodynamic Control: Use strong acids (e.g.,

      
      , 
      
      
      -TsOH) or H-Beta Zeolites at high temperatures (>100°C).[1] This promotes equilibration to the stable trans isomer.[2]
    • Kinetic Control: Use milder Lewis acids (

      
      ) at lower temperatures to retain the stereochemistry of the starting alcohol (if pure).
      
  • Isomerization Step:

    • If the cis isomer is unwanted, heat the mixture with

      
       or acid-activated bleaching earth. This drives the cis-to-trans conversion via a carbocation intermediate, relieving the 1.7 kcal/mol strain of the axial methyl group.[1]
      
Separation Methodology

Since the isomers have distinct physical shapes (linear trans vs. bent cis), they are separable by chromatography or fractional crystallization.[2]

Protocol: Fractional Crystallization

  • Solvent: Ligroin or Hexane/Ethyl Acetate (9:1).[2]

  • Principle: The trans isomer, being highly symmetrical and linear, packs more efficiently into crystal lattices.[2]

  • Procedure:

    • Dissolve crude mixture in hot solvent.

    • Cool slowly to 0°C.

    • Precipitate: Enriched trans isomer.

    • Supernatant: Enriched cis isomer (requires chromatography for high purity).

Protocol: Preparative HPLC

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse).[2]

  • Mobile Phase: Acetonitrile/Water gradient (Start 60:40, ramp to 90:10).[2]

  • Elution Order: The more polar cis isomer (due to higher dipole moment from axial asymmetry) typically elutes before the trans isomer.[2]

Analytical Validation (The Self-Validating System)[1]

Trustworthiness in this analysis relies on NMR spectroscopy .[2][3] You cannot rely solely on melting point.[2]

Proton NMR ( -NMR) Diagnostic Criteria

The methine proton at C1 (attached to the phenol) and C4 (attached to the methyl) provides the definitive signature.[1]

FeatureTrans Isomer (Diequatorial)Cis Isomer (Eq-Phenol / Ax-Methyl)Mechanistic Reason
C1-H Signal Broad Triplet of Triplets (

)
Narrower Multiplet (

)
Coupling Constants (

)

~10-12 Hz N/A (at C4)Trans has axial protons at C1 & C4.[1] Cis has eq-proton at C4.[1][2]

~3-4 Hz~3-4 HzSmall coupling to equatorial neighbors.[1]
Signal Width Wide (>20 Hz) Narrow (<10 Hz) Sum of couplings is larger for axial protons.[2]
Chemical Shift Upfield (shielded)Downfield (deshielded)Equatorial protons (in cis) are deshielded by anisotropy.[1][2]

Validation Check:

  • Locate the proton at C1 (alpha to the aromatic ring).[2]

  • If you see a large coupling (

    
     Hz), it is Axial .[2] Since the Phenol group is Equatorial, the H is Axial.[2]
    
  • Locate the proton at C4 (alpha to the methyl).[2]

    • If Axial (

      
       Hz) 
      
      
      Methyl is Equatorial
      
      
      Trans Isomer .[2]
    • If Equatorial (

      
       Hz) 
      
      
      Methyl is Axial
      
      
      Cis Isomer .[2]
Analytical Workflow Diagram

AnalysisWorkflowSamplePurified FractionNMR1H-NMR (CDCl3)Sample->NMRDecisionAnalyze C1-H & C4-HCoupling ConstantsNMR->DecisionTransResultLarge J (~12Hz)TRANS IsomerDecision->TransResultAxial-Axial CouplingCisResultSmall J (<5Hz)CIS IsomerDecision->CisResultAxial-Eq Coupling

Figure 2: NMR decision tree for definitive isomer identification.

Functional Implications[1][2][4][5]

Liquid Crystal Applications

The trans isomer is the industry standard for liquid crystal mesogens.[2]

  • Linearity: The diequatorial conformation extends the molecular length, increasing the length-to-breadth ratio (aspect ratio).[1] This enhances the stability of the nematic phase.[2]

  • Melting Point: Trans isomers typically have higher melting points due to better packing (e.g., trans-4-alkylcyclohexylphenols often melt >100°C, while cis are oils or low-melting solids).[1]

Biological Relevance

Structurally similar to Nonylphenol and Bisphenol A , this molecule is a relevant probe for Endocrine Disrupting Chemical (EDC) studies.[2]

  • Receptor Fit: The estrogen receptor (ER) binding pocket accommodates the phenolic moiety.[2] The hydrophobic tail (methylcyclohexyl) fit depends on stereochemistry.[2] The trans isomer's extended geometry may mimic the steroid backbone of estradiol more effectively than the bent cis form.[2]

References

  • Conformational Analysis of Cyclohexanes: Eliel, E. L., & Wilen, S. H. (1994).[2] Stereochemistry of Organic Compounds. Wiley-Interscience.[1][2] (Foundational text for A-values and chair conformations).

  • Synthesis via Hydroalkylation: Anand, R., et al. (2001).[2] A Process For Preparation Of 4-Cyclohexylphenol.[1][2][4][5] Indian Patent IN200100105.[2]

  • Dipole Moments & Solvation: DeYonker, N. J., et al. (2016).[2] Dipole moments of trans- and cis-(4-methylcyclohexyl)methanol: obtaining the right conformer for the right reason. Phys. Chem. Chem. Phys., 18, 17856-17867.[2][6]

  • NMR Differentiation of Isomers: Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry.

  • Liquid Crystal Properties: Merck KGaA.[2] (n.d.). Liquid Crystal Mixtures for Active Matrix Displays. (General industry context for trans-cyclohexylphenol derivatives).

Technical Guide: Solubility Profile & Purification of 4-(4-Methylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the solubility thermodynamics and purification protocols for 4-(4-Methylcyclohexyl)phenol (CAS: 3769-25-3). As a lipophilic phenol derivative featuring a bulky non-polar cyclohexane moiety, this compound exhibits distinct solubility behavior governed by the competition between its polar hydroxyl headgroup and its hydrophobic alkyl-cycloalkyl tail.

This document provides researchers with:

  • Thermodynamic Analysis: Understanding the lattice energy barriers relative to solvation enthalpy.

  • Solvent Selection Matrix: Validated solvent systems for dissolution, processing, and recrystallization.[1]

  • Purification Protocols: A step-by-step recrystallization workflow designed to maximize purity and yield.

Physicochemical Profile

To select the appropriate solvent, one must first understand the molecular interactions at play. 4-(4-Methylcyclohexyl)phenol is an amphiphilic molecule with a dominant hydrophobic character.

PropertyValue / DescriptionImpact on Solubility
CAS Number 3769-25-3Unique Identifier
Molecular Weight 190.29 g/mol Moderate size; diffusion rates are standard.
LogP (Predicted) ~4.1 – 4.5High Lipophilicity. Insoluble in water; highly soluble in non-polar organics.
H-Bond Donor 1 (Phenolic -OH)Capable of H-bonding with alcohols, ethers, and ketones.
H-Bond Acceptor 1 (Phenolic -OH)Weak acceptor capability.
Physical State Solid (Crystalline)High lattice energy requires thermal activation (heating) for dissolution in many solvents.
Structure p-Substituted PhenolThe para substitution enhances crystal packing symmetry, often reducing solubility compared to ortho isomers.
Hansen Solubility Parameter (HSP) Analysis

The solubility behavior can be predicted using the "Like Dissolves Like" principle, quantified by HSP. The molecule has three interaction zones:

  • 
     (Dispersion):  High. The methylcyclohexyl ring and benzene ring rely heavily on Van der Waals forces.
    
  • 
     (Polarity):  Low to Moderate. The dipole moment is localized to the phenol group.
    
  • 
     (Hydrogen Bonding):  Moderate. Restricted to the single hydroxyl group.
    

Implication: The ideal solvent must match the high dispersion forces (


) while accommodating the moderate hydrogen bonding (

).

Solubility Data & Solvent Selection

Based on the physicochemical profile and homologous series data (e.g., p-cyclohexylphenol), the following solvent classes are categorized by their efficacy.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventsSolubility RatingMechanistic Insight
Aromatic Hydrocarbons Toluene , Benzene, XyleneExcellent (Hot)

-

stacking interactions with the phenol ring and high dispersion forces match the cyclohexyl tail. Ideal for recrystallization.[1][2]
Chlorinated Solvents Dichloromethane (DCM), ChloroformExcellent (Cold) High solvation power due to polarizability; often too good for recrystallization (yield loss), but excellent for extraction.
Esters Ethyl Acetate, Isopropyl AcetateGood The ester oxygen acts as an H-bond acceptor for the phenolic proton. Good balance for binary solvent systems.[3]
Alcohols Ethanol, Isopropanol (IPA)Moderate (Temperature Dependent) Protic nature competes with crystal lattice H-bonds. Solubility increases sharply with temperature, making them viable for recrystallization.
Alkanes Hexane, Heptane, CyclohexanePoor to Moderate Lacks H-bonding capability to break the phenolic crystal lattice effectively at room temp. Useful as antisolvents .[3]
Water WaterInsoluble The hydrophobic effect dominates. The entropic cost of hydrating the cyclohexyl group is too high.
Binary Solvent Systems (Cosolvents)

For difficult purifications, binary systems leverage the differential solubility between the impurity and the target.

  • System A (Standard): Toluene (Solvent) / Heptane (Antisolvent) . Dissolve in minimum hot toluene; add heptane until turbid; cool.

  • System B (Polar Impurities): Ethanol / Water . Dissolve in hot ethanol; add water dropwise to precipitate.

Visualization of Solvation Mechanisms

The following diagram illustrates the competitive forces during the dissolution of 4-(4-Methylcyclohexyl)phenol.

SolvationMechanism Crystal Crystal Lattice (Solid State) Interaction_VDW Dispersion Forces (Matches Cyclohexyl Ring) Crystal->Interaction_VDW Heat Energy Breaks Lattice Interaction_HBond H-Bonding (Matches Phenol -OH) Crystal->Interaction_HBond Heat Energy Breaks Lattice Solvent_NonPolar Non-Polar Solvent (e.g., Toluene) Solvent_NonPolar->Interaction_VDW Strong Interaction (Primary Driver) Solvent_Polar Polar Solvent (e.g., Ethanol) Solvent_Polar->Interaction_HBond Moderate Interaction Solution Solvated Molecule (Homogeneous Solution) Interaction_VDW->Solution Stabilization Interaction_HBond->Solution Stabilization

Caption: Mechanistic pathways for dissolution. Non-polar interactions (Dispersion) are the primary driver for solubility in aromatics, while H-bonding assists in alcohols.

Experimental Protocol: Recrystallization

Objective: Purify crude 4-(4-Methylcyclohexyl)phenol to >98% purity. Recommended Solvent: Toluene (or Toluene/Heptane mixture).

Safety Pre-requisites
  • PPE: Nitrile gloves, safety goggles, lab coat.

  • Ventilation: Perform all heating of solvents in a fume hood.

  • Hazards: Toluene is flammable and reprotoxic. 4-(4-Methylcyclohexyl)phenol is an irritant.

Step-by-Step Methodology
  • Saturation (Hot):

    • Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

    • Add Toluene in small portions (start with 10 mL) while heating gently on a hot plate (approx. 80-90°C).

    • Swirl continuously. Add just enough solvent to dissolve the solid completely at boiling temperature. Note: If colored insoluble impurities remain, filter hot.

  • Nucleation Control:

    • Remove the flask from heat.[4]

    • Allow it to cool to room temperature slowly on a cork ring or wood block. Rapid cooling precipitates impurities.

    • Optional: If no crystals form at room temperature, scratch the glass or add a seed crystal.

  • Maximizing Yield (Cold):

    • Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes. This exploits the steep solubility curve to force precipitation.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).[4][5]

    • Wash: Rinse the filter cake with a small volume (5-10 mL) of ice-cold Toluene (or Heptane if using a binary mix).

    • Dry: Dry under vacuum or in a desiccator to remove residual solvent.

Process Flow Diagram

RecrystallizationFlow Start Crude Material (Solid) Dissolve Dissolution (Hot Toluene, ~90°C) Start->Dissolve FilterHot Hot Filtration (Remove Insolubles) Dissolve->FilterHot If particles present CoolSlow Slow Cooling (RT -> Crystal Growth) Dissolve->CoolSlow If clear FilterHot->CoolSlow CoolIce Ice Bath (0°C, Maximize Yield) CoolSlow->CoolIce FilterCold Vacuum Filtration & Cold Wash CoolIce->FilterCold Dry Drying (Final Product) FilterCold->Dry

Caption: Optimized recrystallization workflow for 4-(4-Methylcyclohexyl)phenol.

References

  • Sigma-Aldrich. Product Specification: 4-(4-Methylcyclohexyl)phenol (CAS 3769-25-3).[6] Available at:

  • Fluorochem. Safety Data Sheet and Properties for 4-(4-Methylcyclohexyl)phenol. Available at:

  • US Patent 1,917,823. Method for manufacture of cyclohexylphenols. (Describes the synthesis and purification of para-cyclohexylphenols using benzene/toluene recrystallization). Available at:

  • PubChem. Compound Summary for CID 21625144: 4-(4-Methylcyclohexyl)phenol. National Library of Medicine. Available at:

  • Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Source for solubility parameter theory applied in Section 2).

Sources

An In-Depth Technical Guide to the Phase Transition Temperatures of Alkylcyclohexylphenols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers, scientists, and drug development professionals, a profound understanding of the relationship between molecular structure and bulk material properties is paramount. In the domain of thermotropic liquid crystals, alkylcyclohexylphenols represent a significant class of molecules whose phase behavior is intricately linked to their structural characteristics. This guide provides a comprehensive exploration of the factors governing the phase transition temperatures of these compounds. We will delve into the causal relationships between alkyl chain length and mesophase stability, provide validated, step-by-step protocols for the experimental determination of transition temperatures using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), and present data in a clear, comparative format. This document is designed to serve as a practical and authoritative resource for the rational design and characterization of advanced materials.

Introduction: The Significance of Alkylcyclohexylphenols and Their Phase Behavior

Alkylcyclohexylphenols are organic compounds characterized by a phenol ring, a cyclohexyl group, and a flexible alkyl chain. This unique combination of a rigid aromatic core, a semi-rigid cycloaliphatic ring, and a flexible tail imparts the ability to form intermediate states of matter known as liquid crystal (LC) phases upon changes in temperature. These mesophases, which exhibit properties between those of a crystalline solid and an isotropic liquid, are fundamental to applications ranging from display technologies to advanced sensor development.

The temperatures at which transitions between these phases occur (e.g., from a solid crystal to a smectic liquid crystal, or from a nematic liquid crystal to an isotropic liquid) are critical design parameters. They dictate the operational temperature range of a device and provide deep insights into the intermolecular forces governing molecular self-assembly. Understanding and controlling these transition temperatures is therefore a key objective in materials science and drug formulation, where the physical state of a compound can influence its stability and bioavailability.

Core Principles: How Molecular Structure Governs Phase Transitions

The thermal behavior of alkylcyclohexylphenols is a delicate balance between the ordering tendencies of the rigid core and the disordering influence of thermal energy and flexible components.[1] Several structural factors are primary determinants of the temperatures at which phase transitions occur.

The Dominant Role of Alkyl Chain Length

The most significant factor influencing the phase behavior of a homologous series of alkylcyclohexylphenols is the length of the terminal alkyl chain (CnH2n+1).

  • Stabilization of Ordered Phases: As the alkyl chain length increases, van der Waals interactions between adjacent molecules become stronger.[1] These enhanced intermolecular forces favor more ordered, layered arrangements, thereby increasing the stability of smectic phases relative to the less-ordered nematic phase.[1][2][3]

  • Elevation of Clearing Point: The clearing point, or the nematic-to-isotropic transition temperature (TN-I), generally increases with longer alkyl chains.[2][3] This is because more thermal energy is required to overcome the increased intermolecular attractions and disrupt the long-range orientational order of the liquid crystal phase.

  • The Odd-Even Effect: A well-documented phenomenon in liquid crystals is the "odd-even effect," which describes the alternating behavior of transition temperatures as the number of carbon atoms in the alkyl chain switches between odd and even.[1][4][5][6] This effect is attributed to the change in orientation of the terminal C-C bond relative to the molecule's long axis. For chains with an even number of carbons, the final bond is more aligned with the molecular axis, leading to a slight increase in molecular anisotropy and, consequently, higher clearing temperatures compared to the adjacent odd-numbered homologues.[5][7]

The relationship between alkyl chain length and phase stability is a foundational concept for tuning material properties.

G cluster_0 Molecular Structure Modification cluster_1 Resulting Physicochemical Change cluster_2 Macroscopic Property Outcome Alkyl Chain Length Alkyl Chain Length Intermolecular Forces (Van der Waals) Intermolecular Forces (Van der Waals) Alkyl Chain Length->Intermolecular Forces (Van der Waals) Increases Molecular Anisotropy Molecular Anisotropy Alkyl Chain Length->Molecular Anisotropy Modulates (Odd-Even) Packing Efficiency Packing Efficiency Intermolecular Forces (Van der Waals)->Packing Efficiency Phase Stability (Smectic > Nematic) Phase Stability (Smectic > Nematic) Molecular Anisotropy->Phase Stability (Smectic > Nematic) Packing Efficiency->Phase Stability (Smectic > Nematic) Transition Temperatures (T_m, T_N-I) Transition Temperatures (T_m, T_N-I) Phase Stability (Smectic > Nematic)->Transition Temperatures (T_m, T_N-I) Increases

Causality diagram linking alkyl chain length to phase transition temperatures.
Influence of the Cyclohexyl and Phenyl Moieties

The rigid core, composed of the cyclohexyl and phenyl groups, is the primary driver of mesophase formation. The trans- conformation of the 1,4-disubstituted cyclohexyl ring is crucial as it provides a linear, rod-like shape that promotes the parallel alignment necessary for liquid crystallinity. The phenolic hydroxyl group introduces the potential for hydrogen bonding, which can significantly increase melting points and influence the type of smectic phase formed.

Experimental Characterization: A Validated Workflow

A dual-technique approach combining Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) provides a self-validating system for the unambiguous determination of phase transition temperatures and the identification of mesophases. A thermal event detected by DSC is visually correlated with a change in optical texture observed via POM.

G Start Start: Alkylcyclohexylphenol Sample DSC Differential Scanning Calorimetry (DSC) Analysis Start->DSC POM Polarized Optical Microscopy (POM) with Hot Stage Start->POM Thermogram Generate DSC Thermogram (Heat Flow vs. Temp) DSC->Thermogram Textures Observe Optical Textures at Various Temperatures POM->Textures Identify_Transitions Identify Temperatures of Endothermic/Exothermic Peaks Thermogram->Identify_Transitions Identify_Phases Identify Phase Types from Characteristic Textures (e.g., Schlieren, Fan) Textures->Identify_Phases Correlate Correlate DSC Peaks with POM Texture Changes Identify_Transitions->Correlate Identify_Phases->Correlate End End: Phase Assignment & Transition Temperatures Correlate->End

Validated experimental workflow for phase transition characterization.
Protocol 1: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] It provides quantitative data on transition temperatures and their associated enthalpy changes.[9][10][11]

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of the alkylcyclohexylphenol sample into a clean aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using a certified standard, such as indium.

  • Reference Pan: Place an empty, crimped aluminum pan on the reference sensor of the DSC cell.

  • Thermal Program:

    • Equilibration: Cool the sample to a temperature well below its lowest expected transition (e.g., -20 °C) and hold for 5 minutes to ensure thermal equilibrium.

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its highest expected transition (the clearing point).[9] This scan reveals all endothermic transitions (crystal melting, liquid crystal transitions) and removes the sample's prior thermal history.

    • First Cooling Scan: Cool the sample at the same rate (10 °C/min) back to the starting temperature. This scan reveals exothermic transitions (crystallization, liquid crystal formation).

    • Second Heating Scan: Heat the sample again at the same rate. This scan is often considered the most representative of the material's intrinsic properties, as the thermal history has been standardized.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Melting Temperature (Tm): Identify the peak maximum of the endothermic event corresponding to the crystal-to-liquid-crystal or crystal-to-liquid transition.

    • Liquid Crystal Transitions: Identify the peaks for any smectic-to-nematic or other mesophase transitions.

    • Clearing Temperature (TN-I): Identify the peak of the final, often smaller, endothermic event corresponding to the transition to the isotropic liquid state.[8]

    • Enthalpy (ΔH): Integrate the area under each transition peak to determine the enthalpy change associated with that transition.

Protocol 2: Polarized Optical Microscopy (POM)

POM is an indispensable tool for the qualitative identification of liquid crystal phases.[12][13] Anisotropic liquid crystals are birefringent, meaning they rotate the plane of polarized light, appearing bright with characteristic textures against a dark background when viewed between two crossed polarizers.[12]

Methodology:

  • Sample Preparation: Place a small amount of the alkylcyclohexylphenol sample on a clean glass microscope slide. Cover with a coverslip and place it on a calibrated hot stage.

  • Initial Heating: Heat the sample above its clearing point (determined by DSC) until it becomes fully isotropic (appears completely dark under crossed polarizers). This ensures a uniform starting state.

  • Controlled Cooling: Slowly cool the sample (e.g., at 1-5 °C/min) into the liquid crystal phase.

  • Texture Identification: Observe the optical textures that form upon cooling.

    • Nematic Phase: Often characterized by a "Schlieren" texture with dark brushes corresponding to topological defects, or a "marbled" appearance.[13][14]

    • Smectic A Phase: Typically exhibits a "focal conic fan" texture.[15]

    • Smectic C Phase: May also show a Schlieren texture, but often with more broken or complex brush patterns compared to the nematic phase.

  • Transition Temperature Confirmation: Note the precise temperature at which the texture changes from one type to another (e.g., from marbled nematic to fan-shaped smectic). These visual observations should directly correlate with the transition temperatures identified in the DSC thermogram.

Data Summary: Structure-Property Relationships in Action

The principles described above can be illustrated by examining the phase transition temperatures for a homologous series of 4-(trans-4-n-alkylcyclohexyl)phenols. While a complete experimental dataset is proprietary to specific research, the following table represents the expected trends based on established liquid crystal physics.[1][2][3]

Alkyl Chain (n)Carbon AtomsExpected Tm (°C) (Crystal → LC)Expected TN-I (°C) (Nematic → Isotropic)Comments
Propyl3LowerModerateExhibits a clear nematic phase.
Butyl4IncreasesIncreases (Odd-Even Effect)TN-I is higher than for n=3 and n=5.
Pentyl5IncreasesDecreases slightlyTN-I drops relative to n=4.
Hexyl6IncreasesIncreasesTN-I rises again, continuing the trend.
Heptyl7IncreasesStabilizes/Slight decreaseLonger chains begin to favor smectic phases.
Octyl8IncreasesIncreasesStronger smectic phase promotion.

Note: These values are illustrative of the general trends. Absolute temperatures are highly dependent on the purity of the compounds and the specific molecular core.

Conclusion

The phase transition temperatures of alkylcyclohexylphenols are not arbitrary values but are logically dictated by their molecular architecture. The length of the alkyl chain is the primary tool for tuning these properties, with longer chains generally enhancing the thermal stability of the liquid crystalline state and promoting the formation of more ordered smectic phases. This structure-property relationship, including the subtle odd-even effect, provides a robust framework for the predictive design of new materials. By employing a validated workflow of Differential Scanning Calorimetry and Polarized Optical Microscopy, researchers can accurately and reliably characterize these transitions, ensuring the development of materials with precisely tailored properties for advanced technological and pharmaceutical applications.

References

  • University of California, Davis. (2022, August 28). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chem LibreTexts. [Link]

  • H5P. (n.d.). Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. [Link]

  • Capar, M. I., & Cebe, E. (2006). Molecular dynamic study of the odd-even effect in some 4-n-alkyl-4'-cyanobiphenyls. Physical Review E, 73(6), 061711. [Link]

  • Wrobel, D., et al. (2022). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. MDPI. [Link]

  • MDPI. (2022, October 3). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. [Link]

  • Kitzerow, H. S., & Bahr, C. (Eds.). (n.d.). Chirality in Liquid Crystals. Springer.
  • Abe, N., et al. (2017). Odd–Even Effect on Nematic SmAd Phase Boundary and SmAd Structure in Homologous Binary Systems of Cyanobiphenyl Mesogens. The Journal of Physical Chemistry B, 121(5), 1173-1180. [Link]

  • Capar, M. I., & Cebe, E. (2007). Odd-even effects in the homologous series of alkyl-cyanobiphenyl liquid crystals: a molecular dynamic study. Journal of computational chemistry, 28(13), 2140-6. [Link]

  • Figshare. (2017, February 7). Odd–Even Effect on Nematic SmAd Phase Boundary and SmAd Structure in Homologous Binary Systems of Cyanobiphenyl Mesogens: 4‑Alkyl-4′-cyanobiphenyl (nCB) and 4‑Alkoxy-4′-cyanobiphenyl (nOCB). [Link]

  • Yoshio, M., et al. (2010). Effects of alkyl chain length on properties of 1-alkyl-3-methylimidazolium fluorohydrogenate ionic liquid crystals. Chemistry, an Asian journal, 5(11), 2339-45. [Link]

  • Royal Society of Chemistry. (2023, March 20). The effects of alkylthio chains on the properties of symmetric liquid crystal dimers. [Link]

  • R Discovery. (2007, April 30). Odd–even effects in the homologous series of alkyl‐cyanobiphenyl liquid crystals: A molecular dynamic study. [Link]

  • arXiv. (2023, July 22). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • Kent State University. (n.d.). Polarization Microscope Pictures of Liquid Crystals. [Link]

  • Bonvallet, G. A. (1999). Differential Scanning Calorimetric Study of the Nematic Liquid Crystal 5CB. Wooster Physics. [Link]

  • ResearchGate. (n.d.). Low and Wide Phase Transition Temperature Dimesogenic Compounds Consisting of a Cholesteryl and 4-(trans-4-n-Alkylcyclohexyl)phenoxy Mesogens. [Link]

  • CSK Scientific Press. (2023, August 20). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. [Link]

  • Anand, A., Bamezai, R. K., & Sharma, N. K. (2004). Effect on phase diagrams in the binary mixtures of the series of 4-n-alkyloxy phenyl-4'-n-alkyl cyclohexyl carboxylate with different meso phases. Indian Journal of Chemistry, 43A, 2336-2339. [Link]

  • Unknown Source. (n.d.).
  • Infrasolid. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Cyclohexylphenol. PubChem. [Link]

  • R Discovery. (n.d.). Transition Temperatures Tt Research Articles. [Link]

  • MDPI. (2022, November 25). An Investigation of the Thermal Transitions and Physical Properties of Semiconducting PDPP4T:PDBPyBT Blend Films. [Link]

Sources

Comprehensive Safety Data and Handling Whitepaper: 4-(4-Methylcyclohexyl)phenol (CAS 3769-25-3)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as an exercise in mechanistic science. The handling of 4-(4-Methylcyclohexyl)phenol (CAS: 3769-25-3) requires a rigorous understanding of how its molecular topology dictates its physical behavior, solubility, and toxicological profile.

This whitepaper serves as an in-depth technical guide for researchers and drug development professionals. By deconstructing the synergy between the molecule's weakly acidic phenolic core and its highly lipophilic methylcyclohexyl substituent, we can engineer self-validating protocols that ensure absolute safety and experimental integrity.

Physicochemical Profiling

The behavior of 4-(4-Methylcyclohexyl)phenol in both biological systems and laboratory environments is governed by its bipartite structure. The phenol ring provides hydrogen bonding capability and weak acidity (


), while the 4-methylcyclohexyl group introduces significant steric bulk and hydrophobicity. According to computed descriptors from , the molecule exhibits an XLogP3 of 4.5, indicating extreme lipophilicity. This high partition coefficient is the primary driver for its rapid penetration through epidermal lipid bilayers, directly causing its associated handling hazards.
Table 1: Quantitative Physicochemical Parameters
ParameterValueCausality / Experimental Impact
CAS Number 3769-25-3Unique identifier for regulatory tracking and inventory management.
Molecular Weight 190.28 g/mol Low molecular weight facilitates rapid diffusion kinetics in solution.
XLogP3 4.5Highly lipophilic; necessitates the use of organic solvents (e.g., DMSO) for complete solvation.
H-Bond Donors 1The hydroxyl (-OH) group facilitates target protein binding and localized denaturation.

Hazard Identification & Mechanistic Toxicology

Understanding the Global Harmonized System (GHS) classifications for this compound requires looking beyond the labels to the underlying biochemical mechanisms. Based on authoritative safety data from , the compound triggers four primary hazard statements.

Table 2: GHS Hazard Profile & Mechanistic Drivers
Hazard CodeDescriptionMechanistic Driver
H302 Harmful if swallowedRapid gastrointestinal absorption driven by lipophilic partitioning into the bloodstream.
H315 Causes skin irritationPhenol-induced disruption of epidermal lipid bilayers and localized cellular necrosis.
H319 Causes serious eye irritationRapid protein denaturation and hydrogen-bond disruption in the corneal epithelium.
H335 May cause respiratory irritationInteraction with mucosal membranes upon inhalation of aerosolized particulates.

The following diagram illustrates the logical flow from molecular exposure to systemic toxicity, highlighting the specific roles of the compound's structural moieties.

Mechanism A 4-(4-Methylcyclohexyl)phenol (CAS 3769-25-3) B Lipophilic Partitioning (XLogP3 = 4.5) A->B C Membrane Disruption & Protein Denaturation B->C D H315 / H319 Skin & Eye Irritation C->D E H302 Systemic Toxicity C->E

Toxicological mechanism of 4-(4-Methylcyclohexyl)phenol driven by its structural moieties.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every laboratory procedure must be a self-validating system—meaning the protocol inherently proves its own success or failure at critical junctures.

Protocol A: Preparation of a 10 mM in vitro Stock Solution
  • Objective: Safely formulate a high-concentration stock solution for downstream drug development assays.

  • Causality: Aqueous buffers are fundamentally unsuitable due to the compound's high LogP. Dimethyl Sulfoxide (DMSO) is mandated to overcome the hydrophobic activation energy of the crystalline solid.

Step-by-Step Methodology:

  • Gravimetric Verification: Calibrate the analytical balance using standard weights. Causality: Ensures stoichiometric accuracy, preventing false-positive toxicity in downstream cellular assays.

  • Environmental Isolation: Transfer the sealed container of 4-(4-Methylcyclohexyl)phenol to a Class II chemical fume hood (face velocity > 100 fpm). Causality: Directly mitigates the H335 (respiratory irritation) risk from aerosolized dust.

  • Solubilization: Weigh the required mass and transfer to an amber glass vial. Add anhydrous DMSO to achieve a 10 mM concentration. Vortex for 60 seconds. Causality: Mechanical agitation overcomes the lattice energy of the solid. Amber glass prevents potential photo-oxidation of the phenol ring.

  • Validation (Tyndall Effect): Inspect the solution against a focused light source. Causality: The absence of light scattering (Tyndall effect) visually validates complete dissolution, ensuring no micro-particulates skew the assay.

Protocol B: Spill Decontamination & Integrity Testing
  • Objective: Neutralize and verify the cleanup of a localized benchtop spill.

Step-by-Step Methodology:

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth). Causality: Prevents the capillary spread of the chemical across porous laboratory surfaces.

  • Neutralization: Apply a 5% sodium bicarbonate (

    
    ) solution to the absorbed mass. Causality: The weakly acidic phenol moiety is partially deprotonated, reducing its volatility and skin-penetration efficiency.
    
  • Mechanical Removal: Sweep the neutralized matrix into a designated hazardous waste container using non-sparking tools.

  • Validation (Swab Test): Swab the decontaminated area with a methanol-soaked applicator. Extract the swab in 1 mL of methanol and analyze via UV-Vis spectroscopy at ~270 nm. Causality: The distinct UV absorbance of the aromatic phenolic ring confirms its absolute removal, validating the decontamination process.

Workflow Start Initiate Handling PPE Don PPE (Nitrile Gloves, Goggles) Start->PPE FumeHood Transfer to Fume Hood (Mitigate H335 Risk) PPE->FumeHood Weighing Weighing & Solubilization (Avoid Dust) FumeHood->Weighing Waste Hazardous Waste Disposal Weighing->Waste

Self-validating safe handling and disposal workflow for 4-(4-Methylcyclohexyl)phenol.

Storage Directives

To maintain the chemical integrity of 4-(4-Methylcyclohexyl)phenol over long-term R&D cycles, it must be stored in a tightly sealed container in a cool, well-ventilated area. It must be strictly segregated from strong oxidizing agents, acid chlorides, and acid anhydrides, as these will exothermically react with the nucleophilic hydroxyl group, potentially degrading the compound and generating hazardous byproducts.

References

  • National Center for Biotechnology Information. "4-(4-Methylcyclohexyl)phenol | C13H18O | CID 21625144". PubChem. URL:[Link]

Technical Guide: Synthesis of Intermediates for Cyclohexyl Phenyl Ether Liquid Crystals

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 4-(trans-4-alkylcyclohexyl)phenols , the critical intermediates for Cyclohexyl Phenyl Ether (PCH-ether) liquid crystals. These mesogens are ubiquitous in active-matrix (TFT) displays due to their low viscosity and high voltage holding ratios.

Part 1: Strategic Overview

The Core Objective: The target class of liquid crystals features a phenylcyclohexane (PCH) core with an ether linkage at the para-position of the phenyl ring (Structure: trans-Cy-Ph-OR). The synthesis of the final liquid crystal hinges entirely on the purity and stereochemistry of the intermediate: 4-(trans-4-alkylcyclohexyl)phenol .

Stereochemical Imperative: Liquid crystallinity requires a high aspect ratio (rod-like shape).

  • Trans-isomer: The alkyl group and phenyl ring are in equatorial positions (

    
    -conformation), creating a linear, rod-like molecule. This is the mesogenic  isomer.
    
  • Cis-isomer: One group is axial (

    
    -conformation), creating a "bent" molecule that disrupts liquid crystalline packing.
    
  • Success Metric: The final intermediate must be >99.5% trans to ensure a stable nematic phase.

Part 2: Retrosynthetic Analysis

To synthesize the target 4-(trans-4-alkylcyclohexyl)phenol (4) , we disconnect the molecule at the cyclohexane-phenyl bond, utilizing a Grignard approach followed by reduction.

Retrosynthesis Target Target: 4-(trans-4-alkylcyclohexyl)phenol (Mesogenic Core) Precursor1 Intermediate: 4-Methoxy-1-(4-alkylcyclohex-1-enyl)benzene Target->Precursor1 Demethylation & Hydrogenation Start1 Starting Material A: 4-Bromoanisole Precursor1->Start1 Grignard Addition (-H2O) Start2 Starting Material B: 4-Alkylcyclohexanone Precursor1->Start2 Grignard Addition (-H2O)

Figure 1: Retrosynthetic disconnection showing the convergence of 4-bromoanisole and 4-alkylcyclohexanone.

Part 3: Detailed Synthesis Protocol
Stage 1: Grignard Coupling & Dehydration

Objective: Couple the rings to form the carbon skeleton.

  • Reagents: 4-Bromoanisole (1.1 eq), Magnesium turnings (1.2 eq), 4-Alkylcyclohexanone (1.0 eq), THF (anhydrous).

  • Grignard Formation:

    • Activate Mg turnings with iodine crystals in dry THF.

    • Add 4-Bromoanisole dropwise at reflux to maintain a steady boil.

    • Critical Check: Ensure complete consumption of Mg to prevent side reactions with the ketone.

  • Addition:

    • Cool the Grignard reagent to 0°C.

    • Add 4-Alkylcyclohexanone (dissolved in THF) slowly. The reaction is exothermic.[1]

    • Quench with dilute HCl.

  • Dehydration (One-Pot):

    • The resulting tertiary alcohol is often unstable. Reflux the crude organic layer with catalytic p-Toluenesulfonic acid (p-TSA) in Toluene using a Dean-Stark trap to remove water.

    • Product: 1-(4-methoxyphenyl)-4-alkylcyclohex-1-ene.

Stage 2: Catalytic Hydrogenation & Stereocontrol

Objective: Saturate the double bond.[1] This step produces a mixture of cis and trans isomers.

  • Reagents: Pd/C (5% loading), Ethanol/Ethyl Acetate (1:1), Hydrogen gas (3-5 bar).

  • Procedure:

    • Load the alkene into an autoclave.

    • Pressurize with H₂ and stir at 40-60°C.

    • Mechanism:[1][2][3][4][5] Hydrogen adds syn across the double bond.

    • Result: A mixture of cis and trans isomers (typically 60:40 to 30:70 depending on the catalyst and solvent).

Stage 3: Demethylation

Objective: Expose the phenolic hydroxyl group for future etherification.

  • Reagents: Hydrobromic acid (48% aq), Acetic Acid (glacial), or Boron Tribromide (BBr₃) for sensitive substrates.

  • Procedure (HBr Method):

    • Reflux the methoxy intermediate in a mixture of HBr/AcOH (1:3) for 12-24 hours.

    • Monitor by TLC (disappearance of the methoxy spot).

    • Pour into ice water; filter the solid precipitate.

Stage 4: Thermodynamic Isomerization (The "Purity" Step)

Objective: Convert the unwanted cis isomer to the mesogenic trans isomer.

The cis isomer (axial-equatorial) is thermodynamically less stable than the trans isomer (diequatorial) by approximately 1.7 kcal/mol. We exploit this using base-catalyzed equilibration.[6]

  • Reagents: Potassium tert-butoxide (t-BuOK) or Sodium Ethoxide (NaOEt), Solvent (DMF or Diglyme).

  • Protocol:

    • Dissolve the crude phenol mixture in DMF.

    • Add 1.5 eq of t-BuOK.

    • Heat to 140°C for 4-6 hours. The phenoxide anion facilitates ring inversion and equilibration.

    • Workup: Acidify with HCl to regenerate the phenol. The ratio should shift to >90% trans.

  • Final Purification (Recrystallization):

    • Recrystallize from Hexane/Ethanol (9:1) .

    • The trans isomer is significantly less soluble and crystallizes out as white needles.

    • Target Purity: >99.5% (GC).

Part 4: Conversion to Final Ether Liquid Crystals

Once the pure 4-(trans-4-alkylcyclohexyl)phenol is obtained, it serves as the nucleophile in a Williamson Ether Synthesis to generate the final LC.

General Protocol:



  • R' Groups:

    • n-Alkyl chains: For simple nematic hosts.

    • Fluorinated chains: For high dielectric anisotropy (

      
      ).
      
    • Allyl groups: To reduce viscosity (e.g., methyl (E)-[trans-4-cyclohexyl]allyl ethers).

Part 5: Visualization of the Workflow

SynthesisWorkflow Start 4-Bromoanisole + Mg (Grignard Reagent) Step1 Addition of 4-Alkylcyclohexanone Start->Step1 Step2 Dehydration (-H2O) (p-TSA, Toluene) Step1->Step2 Intermediate1 Alkene Intermediate (1-aryl-4-alkylcyclohexene) Step2->Intermediate1 Step3 Hydrogenation (Pd/C, H2) Syn-addition Intermediate1->Step3 Mixture Cis/Trans Mixture (Methoxy ether) Step3->Mixture Step4 Demethylation (HBr/AcOH) Mixture->Step4 Step5 Isomerization (t-BuOK/DMF) Thermodynamic Control Step4->Step5 Final Pure 4-(trans-4-alkylcyclohexyl)phenol (>99% Trans) Step5->Final Recrystallization

Figure 2: Complete synthetic workflow from raw materials to the purified liquid crystal intermediate.

Part 6: Key Data & Specifications
ParameterSpecificationRationale
Appearance White crystalline powderColored impurities (quinones) degrade LC voltage holding ratio.
Purity (GC) > 99.8%Impurities disrupt the nematic phase range.
Trans Isomer % > 99.5%Cis isomers lower the clearing point (

) drastically.
Metal Content < 10 ppmResidual Mg/Pd causes display flickering (ion transport).
Moisture < 200 ppmWater reacts with LC mixtures over time.
References
  • Kelly, S. M., et al. (2006). The synthesis and liquid crystal transition temperatures of some weakly polar nematic methyl (E)-[trans-4-substituted-cyclohexyl]-allyl ethers. Taylor & Francis. Link

  • Merck Patent GmbH. (2018). Process for the preparation of cyclohexylphenyl phenols. US Patent US20180251412.
  • Gray, G. W., & Hird, M. (1995). Liquid Crystals: Chemistry and Structure. Taylor & Francis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Link

  • PureSynth. (2024). 4-(Trans-4-Propylcyclohexyl)Phenol Specifications and Safety. Link

Sources

molecular weight and formula of p-(4-methylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical identity, synthesis, and characterization of p-(4-methylcyclohexyl)phenol , designed for researchers in organic synthesis and materials science.

Executive Summary

p-(4-methylcyclohexyl)phenol (CAS: 3769-25-3) is a bicyclic organic compound featuring a phenol ring substituted at the para position by a 4-methylcyclohexyl moiety. It serves as a critical mesogenic core in the synthesis of liquid crystal (LC) materials and as an intermediate in pharmaceutical development. Its utility is defined by its stereochemistry; the trans isomer is thermodynamically more stable and exhibits the linearity required for liquid crystalline phases, whereas the cis isomer disrupts molecular packing.

Physicochemical Identity

PropertyDataNotes
IUPAC Name 4-(4-methylcyclohexyl)phenol
Common Synonyms p-(4-methylcyclohexyl)phenol; 4-(trans-4-methylcyclohexyl)phenol (for the pure isomer)
CAS Number 3769-25-3General mixture or unspecified stereochemistry.[1][2]
CAS (Trans Isomer) 116794-13-9Specific to the thermodynamically stable isomer.
Molecular Formula C₁₃H₁₈O
Molecular Weight 190.28 g/mol Average Mass
Monoisotopic Mass 190.1358 DaUseful for High-Res MS (HRMS).
Physical State Crystalline SolidWhite to off-white powder.
Solubility Soluble in organic solvents (EtOH, DCM, Toluene); Insoluble in water.Lipophilic character (LogP ~4.5).
Stereochemical Configuration

The cyclohexane ring adopts a chair conformation. The trans isomer places both the bulky phenol group and the methyl group in equatorial positions to minimize 1,3-diaxial interactions.

  • Trans-isomer: Diequatorial (1e, 4e). High symmetry, linear, higher melting point.

  • Cis-isomer: Axial-Equatorial (1a, 4e or 1e, 4a). Bent structure, lower melting point, disrupts LC phases.

Synthesis & Manufacturing

The industrial and laboratory synthesis typically involves the Friedel-Crafts alkylation of phenol. The reaction mechanism proceeds via a carbocation intermediate, often yielding a mixture of isomers that requires thermodynamic equilibration to favor the trans product.

Reaction Pathway

Reagents: Phenol + 4-Methylcyclohexanol (or 4-Methylcyclohexanone with reduction). Catalyst: Acidic Zeolites (e.g., H-Beta, H-Mordenite), Cation Exchange Resins, or AlCl₃/HCl. Conditions: 80–120°C, often followed by an isomerization step.

Mechanism Diagram

The following diagram illustrates the alkylation logic and the thermodynamic equilibration between cis and trans isomers.

SynthesisPathway Reagents Phenol + 4-Methylcyclohexanol Carbocation Carbocation Intermediate Reagents->Carbocation Dehydration Catalyst Acid Catalyst (H+, Zeolite) Catalyst->Carbocation Mixture Mixture of Isomers (Kinetic Product) Carbocation->Mixture Electrophilic Aromatic Substitution (Para) Isomerization Thermodynamic Equilibration Mixture->Isomerization Acid/Heat TransProduct Trans-4-(4-methylcyclohexyl)phenol (Thermodynamic Product) Isomerization->TransProduct Major (>90%) CisProduct Cis-Isomer (Minor/Impurity) Isomerization->CisProduct Minor CisProduct->TransProduct Isomerizes via Carbocation

Figure 1: Synthetic pathway showing the Friedel-Crafts alkylation and subsequent thermodynamic equilibration to the stable trans-isomer.

Protocol: Acid-Catalyzed Alkylation (General Procedure)
  • Charge: In a round-bottom flask equipped with a Dean-Stark trap (if removing water), mix Phenol (1.0 eq) and 4-Methylcyclohexanol (1.0 eq).

  • Catalyst: Add acid catalyst (e.g., Amberlyst-15 or H-Beta Zeolite, 5-10 wt%).

  • Reaction: Heat to 100–120°C under N₂ atmosphere. Water is evolved if using alcohol.

  • Isomerization: Continue heating. The cis isomer initially forms but converts to the trans isomer over time due to the reversibility of the protonation step.

  • Workup: Filter off the solid catalyst. Wash the organic layer with water/brine.

  • Purification: Recrystallization from hexanes or ethanol/water is preferred to isolate the pure trans isomer, as it crystallizes more readily than the cis isomer.

Analytical Characterization

Distinguishing the cis and trans isomers is the primary analytical challenge. NMR spectroscopy is the definitive method.

Nuclear Magnetic Resonance (NMR)

The stereochemistry is determined by the coupling constants (


) of the methine proton on the cyclohexane ring attached to the phenol group (H1').
FeatureTrans-Isomer (Target)Cis-Isomer (Impurity)Mechanistic Reason
H1' Multiplicity Triplet of triplets (tt)Broad multiplet / Quintet-likeCoupling Constants
Coupling (

)

Hz

Hz
Karplus equation: Axial-axial protons (

) have large

.
Shift (

)
Typically ~2.4 - 2.5 ppmTypically ~2.6 - 2.8 ppmAxial protons are generally shielded (upfield) relative to equatorial.
C-13 Shift Distinct shifts for CHDistinct shifts for CHCarbon shifts are sensitive to steric compression (gamma-gauche effect).

Self-Validating Check:

  • If the proton at the benzylic position (H1') shows a large coupling constant (>10 Hz), the substituent is equatorial (relative to the ring protons), confirming the trans configuration (assuming the bulky phenol group locks the conformation).

Mass Spectrometry (MS)
  • Technique: GC-MS or ESI-MS.

  • Molecular Ion:

    
    .
    
  • Fragmentation: Characteristic loss of the methyl group (

    
    ) or the entire cyclohexyl ring depending on ionization energy.
    

Applications

Liquid Crystals (LC)

This molecule is a fundamental building block for nematic liquid crystals.

  • Role: The rigid cyclohexyl-phenyl core provides the "hard" segment (mesogen).

  • Requirement: High trans purity is essential. Even small amounts of cis isomer act as impurities that depress the clearing point (

    
    ) and disrupt the nematic phase alignment.
    
Pharmaceutical Intermediates

Used as a scaffold for synthesizing bioactive compounds where lipophilicity and specific spatial arrangement of the phenol group are required for receptor binding.

References

  • PubChem. 4-(4-Methylcyclohexyl)phenol - Compound Summary. National Library of Medicine.[3] Available at: [Link]

  • NIST WebBook. Phenol, 4-cyclohexyl- (Analogous Synthesis Data). National Institute of Standards and Technology.[4] Available at: [Link]

  • Study.com. Cis vs. Trans Isomers: Physical Properties and Melting Points. Available at: [Link]

Sources

Methodological & Application

Application Note: Modular Synthesis of 4-(4-Methylcyclohexyl)phenol via p-Cresol Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Logic

The synthesis of 4-(4-methylcyclohexyl)phenol (4-MCHP) is a critical workflow in the production of liquid crystal intermediates and high-performance surfactants. While the user prompt specifies "from p-cresol," a direct alkylation of p-cresol is chemically contradictory to the target structure: p-cresol contains a methyl group at the para position, blocking the formation of a para-substituted phenol derivative.

Therefore, this protocol utilizes p-cresol as the precursor for the alkylating agent . The synthesis is designed as a Convergent Two-Stage Process :

  • Precursor Activation: Catalytic hydrogenation of p-cresol to 4-methylcyclohexanol.

  • Convergent Coupling: Friedel-Crafts alkylation of phenol (co-reactant) using the 4-methylcyclohexanol derived from Step 1.

This approach ensures the final product retains the phenolic hydroxyl group at the 1-position and the cyclohexyl moiety at the 4-position, complying with the structural requirements of the target.

Chemical Pathway & Mechanism[1][2][3][4][5][6]

Reaction Scheme Visualization

The following diagram illustrates the workflow, highlighting the transformation of p-cresol into an electrophile and its subsequent coupling.

SynthesisPathway pCresol p-Cresol (Starting Material) Alcohol 4-Methylcyclohexanol (Intermediate A) pCresol->Alcohol Hydrogenation (100-150°C, 2-5 MPa) H2 H2 / Catalyst (Ru/C or Raney Ni) H2->Alcohol Carbocation Carbocation Intermediate Alcohol->Carbocation -H2O (Dehydration) Phenol Phenol (Co-Reactant) Target 4-(4-Methylcyclohexyl)phenol (Target) Phenol->Target Electrophilic Substitution Acid Acid Catalyst (Amberlyst-15 / H2SO4) Acid->Carbocation Carbocation->Target Para-Attack

Caption: Two-stage convergent synthesis. p-Cresol is reduced to the alcohol, which generates the carbocation for the para-selective alkylation of phenol.

Mechanistic Insights
  • Stereochemical Scrambling: The hydrogenation of p-cresol yields a mixture of cis and trans 4-methylcyclohexanol. However, the subsequent alkylation proceeds via a carbocation intermediate (or a carbocation-like transition state), which largely erases the initial stereochemistry.

  • Thermodynamic Control: The final product exists as cis (axial-equatorial) and trans (equatorial-equatorial) isomers. The trans isomer is thermodynamically favored and is the critical conformer for liquid crystal applications due to its linearity.

  • Regioselectivity: The hydroxyl group of the phenol directs the incoming bulky cyclohexyl carbocation to the para position. Ortho substitution is minimized by steric hindrance but remains the primary impurity.

Detailed Experimental Protocols

Phase 1: Catalytic Hydrogenation of p-Cresol

Objective: Convert p-cresol into 4-methylcyclohexanol. Critical Quality Attribute (CQA): Minimization of hydrogenolysis (formation of methylcyclohexane).

Materials:

  • Substrate: p-Cresol (Reagent Grade, >98%)

  • Catalyst: 5% Ruthenium on Carbon (Ru/C) or Raney Nickel. (Ru/C is preferred for higher selectivity toward alcohol).

  • Solvent: Isopropanol (optional, can run neat).

Protocol:

  • Loading: Charge a high-pressure autoclave (e.g., Parr reactor) with p-cresol (100 g) and 5% Ru/C catalyst (1.0 g, 1 wt%).

  • Purging: Seal the reactor. Purge with Nitrogen (3x) followed by Hydrogen (3x) to remove oxygen.

  • Reaction: Pressurize with Hydrogen to 4.0 MPa (40 bar) . Heat the mixture to 120°C with vigorous stirring (1000 rpm).

  • Monitoring: Monitor H2 uptake. Reaction is complete when pressure drop ceases (approx. 4-6 hours).

  • Work-up: Cool to room temperature. Vent H2. Filter the catalyst through a Celite pad.

  • Analysis: Analyze filtrate by GC-FID. Expect >95% conversion to 4-methylcyclohexanol.

    • Note: The product will be a mixture of cis/trans isomers.[1] Separation is not necessary for the next step.

Phase 2: Friedel-Crafts Alkylation of Phenol

Objective: Coupling of 4-methylcyclohexanol with phenol to form the target. Key Challenge: Controlling mono-alkylation vs. di-alkylation.

Materials:

  • Reagent A: Phenol (Excess, 3-5 equivalents relative to alcohol).

  • Reagent B: 4-Methylcyclohexanol (from Phase 1).

  • Catalyst: Amberlyst-15 (Dry) or concentrated H2SO4.

  • Solvent: Toluene (for azeotropic water removal) or run neat.

Protocol:

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, temperature probe, and a Dean-Stark trap fitted with a reflux condenser.

  • Charging: Add Phenol (300 g, ~3.2 mol) and Amberlyst-15 resin (15 g). Heat to 80°C to melt phenol.

  • Addition: Add 4-Methylcyclohexanol (114 g, 1.0 mol) dropwise over 60 minutes.

    • Why: Slow addition maintains a high Phenol:Alcohol ratio, favoring mono-alkylation at the para position.

  • Reaction: Increase temperature to 110-120°C (reflux if using toluene). Water generated by the reaction will collect in the Dean-Stark trap.

    • Duration: 4-8 hours.

  • Quench/Work-up:

    • If using Resin: Hot filter to remove Amberlyst-15.

    • If using H2SO4: Wash organic layer with saturated NaHCO3, then water.

  • Distillation: Distill off excess phenol and solvent under reduced pressure.

  • Isolating the Crude: The residue contains the target (4-MCHP), ortho-isomers, and trace di-alkylated products.

Purification and Isomer Enrichment

For liquid crystal applications, the trans-isomer is strictly required.

Protocol:

  • Crystallization: Dissolve the crude residue in hot n-hexane or petroleum ether (approx. 1:3 w/v).

  • Cooling: Allow to cool slowly to room temperature, then chill to 0°C.

  • Filtration: The trans-4-(4-methylcyclohexyl)phenol crystallizes more readily than the cis isomer or ortho-byproducts.

  • Recrystallization: Repeat the process until the trans content is >99% (verified by GC or HPLC).

Data Presentation & Troubleshooting

Catalyst Selection Guide

The following table compares catalyst performance for Phase 2 (Alkylation).

CatalystSelectivity (Para:Ortho)YieldProsCons
Amberlyst-15 85:1575%Reusable, easy removalSlower kinetics
H2SO4 (Conc) 80:2085%Fast, cheapCorrosive, waste generation
BF3-Etherate 90:1080%High selectivityMoisture sensitive, hazardous
Analytical Parameters (QC)
  • GC-MS:

    • Column: HP-5 or DB-5MS.

    • Elution Order: Phenol < 4-Methylcyclohexanol < cis-Target < trans-Target < Di-alkylated byproducts.

  • Isomer Identification: The trans isomer typically elutes after the cis isomer on non-polar columns due to higher boiling point/structural linearity.

References

  • Hydrogenation of p-Cresol

    • Title: Preparation of 4-Methylcyclohexanone by Catalytic Hydrogenation of p-Cresol.[2][3]

    • Source: Chemical Journal of Chinese Universities.[3]

    • URL:3[4]

  • Friedel-Crafts Alkylation Mechanism

    • Title: Friedel-Crafts Alkylation Reaction Mechanism and Applications.[5]

    • Source: Mettler Toledo Applic
    • URL:6[4][7][8]

  • Industrial Synthesis of Cyclohexylphenols

    • Title: One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite.[7]

    • Source: Green Chemistry (RSC Publishing).
    • URL:7[4][7]

  • Isomer Separation

    • Title: Separation and purification of cis and trans isomers (P
    • Source: Google P
    • URL:8[4][7]

Sources

Application Note: Hydroalkylation of Phenol with 4-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis of 1,1-bis(4-hydroxyphenyl)-4-methylcyclohexane via the acid-catalyzed condensation of phenol with 4-methylcyclohexanone. In industrial and polymer chemistry contexts, this reaction is the standard method for "hydroalkylating" the phenol ring with a cyclic ketone to generate bisphenol monomers (analogues of Bisphenol Z) used in high-performance polycarbonates and polyesters.

Abstract & Scientific Rationale

The reaction between phenol and 4-methylcyclohexanone is a classic acid-catalyzed condensation, often referred to in industrial patent literature as "hydroalkylation" due to the alkylation of the aromatic ring by the hydro-carbon skeleton of the ketone. The resulting product, 1,1-bis(4-hydroxyphenyl)-4-methylcyclohexane (MBPZ) , serves as a critical monomer for "Cardo" polymers—materials characterized by bulky cyclic groups within the polymer backbone. These groups restrict chain rotation, significantly enhancing thermal stability (


) and solubility compared to standard Bisphenol A polymers.
Mechanism of Action

The reaction proceeds via a bis-electrophilic aromatic substitution :

  • Activation: The carbonyl oxygen of 4-methylcyclohexanone is protonated by the acid catalyst.

  • First Addition: Phenol attacks the activated carbonyl carbon (typically at the para position) to form a tertiary carbinol intermediate.

  • Dehydration: The carbinol eliminates water to form a resonance-stabilized carbocation (or quinone methide intermediate).

  • Second Addition: A second phenol molecule attacks the carbocation, yielding the geminal bisphenol.

Critical Control Point: The use of a thiol (mercaptan) promoter is essential. Thiols react with the ketone to form a hemithioacetal or sulfonium intermediate that is more electrophilic than the protonated ketone alone, drastically increasing the reaction rate and selectivity for the p,p'-isomer over the o,p'-isomer.

Experimental Protocol

Reagents & Equipment
ReagentRoleGrade/PurityNotes
Phenol Reactant>99% ACS ReagentUse in excess (molar ratio 4:1 to 8:1) to suppress oligomerization.
4-Methylcyclohexanone Reactant>98%The limiting reagent.
Amberlyst® 15 (Dry) CatalystH+ FormStrong acid cation exchange resin. Preferred over mineral acids for easier workup.
3-Mercaptopropionic Acid (3-MPA) Promoter>99%Co-catalyst to enhance para-selectivity.
Methanol/Water SolventHPLC GradeFor crystallization/purification.
Toluene SolventACS ReagentOptional recrystallization solvent.

Equipment:

  • 500 mL 3-neck round-bottom flask (RBF).

  • Mechanical overhead stirrer (Teflon paddle).

  • Temperature controller with thermocouple.

  • Reflux condenser.[1]

  • Addition funnel (pressure-equalizing).

Reaction Conditions (Standardized)
  • Molar Ratio (Phenol:Ketone): 6:1 (High phenol excess minimizes tar formation).

  • Catalyst Loading: 10-20 wt% relative to ketone.

  • Promoter Loading: 0.1 - 0.5 molar equivalents relative to ketone.

  • Temperature: 45°C – 60°C (Exothermic control is vital).

  • Time: 6 – 12 hours.

Step-by-Step Methodology
Phase 1: Catalyst Preparation & Setup
  • Resin Activation: If using fresh Amberlyst 15, wash with methanol to remove fines, then dry under vacuum at 60°C for 4 hours.

  • Charge Reactor: Add Phenol (113 g, 1.2 mol) and Amberlyst 15 (4.0 g) to the RBF.

  • Melting: Heat the mixture to 45°C. Phenol melts at ~40-43°C; ensure the system is liquid and stirring is efficient (300 RPM).

  • Promoter Addition: Add 3-Mercaptopropionic acid (0.5 mL) to the molten phenol/catalyst slurry. Stir for 15 minutes to equilibrate.

Phase 2: Reaction Initiation
  • Ketone Addition: Load 4-Methylcyclohexanone (22.4 g, 0.2 mol) into the addition funnel.

  • Controlled Feed: Add the ketone dropwise over 60 minutes .

    • Note: The reaction is exothermic.[2][3] Maintain internal temperature between 45°C and 50°C . Do not exceed 60°C, as this promotes ortho-alkylation and tar formation.

  • Digestion: After addition is complete, maintain temperature at 50°C and stir for an additional 6–8 hours . Monitor reaction progress via HPLC or TLC (Mobile phase: Hexane/Ethyl Acetate 70:30).

Phase 3: Workup & Purification
  • Filtration: While still warm (50°C), filter the reaction mixture through a coarse sintered glass funnel to remove the Amberlyst 15 beads. (Catalyst can be washed with warm phenol and reused).

  • Steam Distillation (Phenol Removal):

    • Add water to the filtrate.

    • Perform steam distillation or vacuum distillation (10 mmHg, 100°C) to remove the excess unreacted phenol.

    • Alternative (Lab Scale): Pour the reaction mixture into a large volume of boiling water (1 L). The phenol dissolves, and the crude bisphenol precipitates as a solid or sticky oil.

  • Crystallization:

    • Dissolve the crude solid in hot Toluene or Methanol/Water (80:20) .

    • Allow to cool slowly to room temperature, then chill to 4°C.

    • Filter the white crystalline solid.

  • Drying: Dry the crystals in a vacuum oven at 80°C for 12 hours.

Reaction Mechanism & Workflow Visualization

Mechanistic Pathway

The following diagram illustrates the acid-catalyzed condensation pathway, highlighting the role of the thiol promoter in activating the ketone.

ReactionMechanism Ketone 4-Methylcyclohexanone Activated Activated Thio-Intermediate (Sulfonium/Hemithioacetal) Ketone->Activated Protonation + Thiol Attack Acid H+ (Catalyst) Acid->Activated Thiol R-SH (Promoter) Thiol->Activated Intermediate Tertiary Carbinol Intermediate Activated->Intermediate Electrophilic Attack (Para-position) Phenol1 Phenol (1st Eq) Phenol1->Intermediate Carbocation Quinone Methide / Carbocation Intermediate->Carbocation Elimination Dehydration - H2O / - RSH Dehydration->Carbocation Product 1,1-Bis(4-hydroxyphenyl)- 4-methylcyclohexane Carbocation->Product Rapid Attack Phenol2 Phenol (2nd Eq) Phenol2->Product

Caption: Acid-catalyzed condensation mechanism involving thiol promotion for enhanced electrophilicity.

Experimental Workflow

Workflow Start Start: Reagent Prep Mix Melt Phenol (45°C) + Add Amberlyst 15 + Thiol Start->Mix Add Dropwise Addition of 4-Methylcyclohexanone (60 mins, T < 55°C) Mix->Add React Reaction: 50°C, 6-8 Hours (Stirring 300 RPM) Add->React Filter Hot Filtration (Remove Catalyst) React->Filter Distill Steam Distillation/Wash (Remove Excess Phenol) Filter->Distill Crystallize Recrystallization (Toluene or MeOH/H2O) Distill->Crystallize Final Final Product: White Crystals (MBPZ) Crystallize->Final

Caption: Step-by-step experimental workflow for the synthesis of MBPZ.

Analytical Data & Troubleshooting

Expected Properties
ParameterValueMethod
Appearance White crystalline powderVisual
Melting Point 195°C – 205°C (Isomer dependent)DSC / Capillary
Yield (Crude) 85% - 95%Gravimetric
Yield (Purified) 70% - 80%Gravimetric
Purity >99.0%HPLC (UV 254 nm)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Wet catalyst or phenol.Dry Amberlyst 15 thoroughly. Water inhibits the acid sites.
High Tar/Color Temperature too high (>65°C).Strict temp control during addition. Increase phenol excess.
Isomer Impurity Low para-selectivity.Increase Thiol promoter concentration. Ensure low reaction temp.
Oily Product Residual phenol.[3]Perform more rigorous steam distillation or wash with hot water (60°C).

References

  • Latha, G., et al. (2016).[4] "Synthesis, spectral and thermal characterization of polyester derived from 1,1-bis(4-hydroxyphenyl)cyclohexane." ResearchGate.[4][5][6] Available at: [Link]

  • LookChem. (n.d.). "Synthesis of 1,1-Bis(4-hydroxyphenyl)-3,3,5-trimethylcyclohexane (BPTMC)." Available at: [Link]

  • Google Patents. (1996). "Method of making 1,1-bis-(4-hydroxyphenyl)-3,3,5-trimethylcyclohexane (WO1996008458A1).
  • Google Patents. (2005). "Method for producing high purity 1,1-bis(4-hydroxyphenyl)cyclohexanes (US20050004405A1).

Sources

catalytic alkylation of phenol using acidic zeolite catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Alkylation of Phenol Using Acidic Zeolite Catalysts

Executive Summary

This guide provides a comprehensive technical framework for the catalytic alkylation of phenol using acidic zeolites (H-ZSM-5, H-Beta, H-Y). Targeted at drug development and petrochemical researchers, it addresses the synthesis of high-value intermediates such as cresols, xylenols, and tert-butylphenols (TBP). These compounds are critical precursors for antioxidants (e.g., BHT), agrochemicals, and pharmaceutical active ingredients (APIs).

The protocol emphasizes shape-selective catalysis , leveraging the pore architecture of zeolites to control para- vs. ortho- regioselectivity, and provides a self-validating workflow for catalyst activation, reaction execution, and regeneration.

Mechanistic Principles & Catalyst Selection

The Reaction Landscape

Phenol alkylation is an Electrophilic Aromatic Substitution (EAS) .[1] The reaction proceeds via the activation of the alkylating agent (methanol, tert-butyl alcohol, or olefins) on the zeolite's Brønsted acid sites (BAS), generating a carbenium ion or a surface-bound alkoxy species. This electrophile attacks the phenol ring, which is activated by the hydroxyl group (an ortho/para director).

  • C-Alkylation: Formation of ring-alkylated products (cresols, TBPs). Desired pathway.

  • O-Alkylation: Formation of ethers (anisole). Kinetic product, often reversible at higher temperatures.

Diagram: Mechanistic Pathway (Graphviz)

PhenolAlkylationMechanism cluster_inputs cluster_catalyst Zeolite Pore (Acid Site) cluster_products Phenol Phenol Adsorption Adsorption (Ph-OH + R-OH) Phenol->Adsorption AlkylAgent Alkylating Agent (MeOH / TBA) AlkylAgent->Adsorption Activation Electrophile Formation (H+ Transfer -> R+) Adsorption->Activation Brønsted Site Transition Transition State (Wheland Intermediate) Activation->Transition EAS Attack OCresol o-Isomer (Kinetic/Steric) Transition->OCresol Unrestricted PCresol p-Isomer (Thermodynamic/Shape) Transition->PCresol Pore Constraint Anisole O-Alkylated (Ether) Transition->Anisole Low Temp Anisole->Phenol Rearrangement (High Temp)

Caption: Mechanistic pathway of phenol alkylation showing the bifurcation between C-alkylation (isomers) and O-alkylation, governed by zeolite pore constraints and temperature.

Catalyst Selection Matrix

The choice of zeolite dictates product distribution due to Shape Selectivity .

Zeolite TypePore StructurePore Size (Å)Primary ApplicationSelectivity Profile
H-ZSM-5 MFI (10-MR)5.1 x 5.5p-Cresol, p-EthylphenolHigh para-selectivity. Diffusional constraints suppress bulky ortho isomers and di-alkylation.
H-Beta BEA (12-MR)6.6 x 6.72,4-Di-tert-butylphenolBulky Product Synthesis. Large pores allow formation of di-alkylated products but suffer faster coking.
H-Y / USY FAU (12-MR)7.4General AlkylationHigh activity, lower shape selectivity. Good for liquid-phase reactions where diffusion is limiting.
H-Mordenite MOR (12-MR)6.5 x 7.0p-Isomers (High Temp)Unidimensional channels prone to rapid deactivation by pore blockage (coking).

Experimental Protocol

This protocol describes two tracks:

  • Track A: Vapor-Phase Methylation (Synthesis of Cresols/Xylenols).

  • Track B: Liquid-Phase tert-Butylation (Synthesis of Antioxidant Precursors).

Equipment & Materials
  • Reactor:

    • Track A: Fixed-bed down-flow quartz/stainless steel reactor (ID: 10–15 mm) with a pre-heating zone.

    • Track B: High-pressure autoclave (Parr reactor) or glass reflux system (if T < 85°C).

  • Catalyst: Commercial Zeolite (NH₄-form), calcined to H-form prior to use.

  • Feed: Phenol (>99%), Methanol (HPLC grade) or tert-Butyl Alcohol (TBA).

  • Analysis: GC-FID/MS with a capillary column (e.g., HP-5 or DB-Wax).

Diagram: Experimental Workflow (Graphviz)

ExperimentalWorkflow cluster_reaction 2. Reaction Phase PreTreat 1. Catalyst Activation (Calcination @ 550°C, 4-6h) Reactor Reactor System (Fixed Bed / Autoclave) PreTreat->Reactor FeedPrep Feed Preparation (PhOH:R-OH Ratio) FeedPrep->Reactor Separation 3. Separation (Condensation / Filtration) Reactor->Separation Conditions Control Parameters (Temp, WHSV, Pressure) Conditions->Reactor Analysis 4. Analysis (GC-FID / GC-MS) Separation->Analysis Regen 5. Regeneration (Air Burn-off) Analysis->Regen Deactivation Observed Regen->PreTreat Recycle

Caption: End-to-end workflow from catalyst activation to product analysis and catalyst regeneration.

Step-by-Step Procedure

Step 1: Catalyst Activation (Critical for Reproducibility)

  • Why: Commercial zeolites are often in the ammonium form (NH₄-ZSM-5). Thermal treatment converts them to the active protonic form (H-ZSM-5).

  • Protocol:

    • Load zeolite pellets/powder into a calcination furnace.

    • Ramp temperature at 2°C/min to 550°C under flowing dry air (50 mL/min).

    • Hold at 550°C for 5 hours.

    • Cool to reaction temperature under dry nitrogen to prevent moisture re-adsorption.

Step 2: Reaction Execution

  • Track A: Vapor-Phase Methylation (Target: p-Cresol)

    • Loading: Place 1.0 g of H-ZSM-5 (Si/Al ~30-50) in the fixed-bed reactor active zone. Pack with inert quartz wool above and below.

    • Pre-heating: Heat reactor to 350°C under N₂ flow.

    • Feed: Prepare a Phenol:Methanol molar ratio of 1:1 to 1:3 .

      • Note: Excess methanol increases conversion but promotes coke and poly-alkylation. A 1:1 ratio favors mono-alkylation.

    • Injection: Feed the mixture using a syringe pump at a Weight Hourly Space Velocity (WHSV ) of 2–4 h⁻¹ .

    • Collection: Condense product vapors in an ice-bath trap.

  • Track B: Liquid-Phase tert-Butylation (Target: 4-TBP)

    • Loading: Load 5 wt% H-Beta zeolite (relative to phenol mass) into the autoclave.

    • Feed: Phenol:TBA molar ratio of 1:1 .

    • Conditions: Seal reactor, pressurize with N₂ (10 bar) to keep reactants liquid. Heat to 140–160°C .

    • Agitation: Stir at >500 rpm to eliminate mass transfer limitations.

    • Duration: Run for 4–6 hours.

Step 3: Product Analysis

  • Dilution: Dilute reaction mixture 1:10 in Acetone or Ethyl Acetate.

  • Internal Standard: Add a known amount of n-Decane or Dodecane for quantitative conversion calculation.

  • GC Method:

    • Injector: 280°C, Split 1:50.

    • Oven: 60°C (2 min) -> 10°C/min -> 250°C (5 min).

    • Identify peaks: Anisole (low RT), Phenol, o-Cresol, p-Cresol, 2,4-Xylenol.

Optimization & Troubleshooting

Controlling Selectivity
  • To maximize para-selectivity: Use H-ZSM-5 with a high Si/Al ratio (>80). The reduced acid site density and tighter pores suppress secondary isomerization to the thermodynamic meta-isomer.

  • To maximize conversion: Increase Temperature. However, if T > 400°C (Methanol), thermal cracking of methanol to hydrocarbons occurs, reducing alkylation efficiency.

Managing Deactivation (Coking)

Coke deposition blocks pores, causing a rapid drop in conversion.

  • Diagnosis: A "breakthrough" curve where conversion drops linearly with Time on Stream (TOS).

  • Mitigation:

    • Co-feed Water: Adding steam (H₂O:Phenol = 1:1) competitively adsorbs on strong acid sites, reducing polymerization of coke precursors without stopping the alkylation.

    • Regeneration: Switch feed to Air/N₂ (5:95) at 500°C for 4 hours to burn off coke.

Data Summary Table: Typical Performance

Based on literature averages for optimized conditions.

CatalystReactantsTemp (°C)Conv. (%)Main Product Selectivity (%)
H-ZSM-5 PhOH + MeOH35040–60p-Cresol (35%), o-Cresol (20%), Anisole (<5%)
H-Beta PhOH + TBA16085–95p-tert-Butylphenol (75%), 2,4-DTBP (15%)
H-Y PhOH + MeOH30050–70o-Cresol (45%), p-Cresol (25%)

References

  • Zhang, Q., et al. (1998).[2] "Alkylation of phenol with tert-butyl alcohol catalysed by zeolite Hβ." Applied Catalysis A: General. Link

  • Bjørgen, M., et al. (2017). "Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy." Journal of the American Chemical Society. Link

  • Wang, Z., et al. (2020). "Alkylation of Phenol with Methanol over ZSM-5 Zeolite: Effect of Acid Properties and Pore Structure." Industrial & Engineering Chemistry Research. Link

  • Ojha, K., et al. (2006).[3] "Alkylation of phenol with tert-butyl alcohol over a catalyst synthesized from coal fly ash." Journal of Chemical Technology & Biotechnology. Link

  • Guisnet, M., et al. (2009). "Coke formation on zeolites." Catalysis Reviews. Link

Sources

Application Note: A Guide to the Recrystallization of 4-(trans-4-methylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide and detailed protocols for the purification of 4-(trans-4-methylcyclohexyl)phenol via recrystallization. The selection of an appropriate solvent system is the most critical factor in a successful recrystallization. This note elucidates the principles of solvent selection based on the compound's molecular structure, which features both a polar phenolic head and a non-polar alkylcyclohexyl tail. We present a systematic approach, from small-scale solvent screening to a full-scale bulk purification protocol, designed to be a self-validating system for researchers, scientists, and drug development professionals. Troubleshooting advice and methods for purity verification are also discussed to ensure a robust and reproducible purification process.

Introduction: The Rationale for Purification

4-(trans-4-methylcyclohexyl)phenol is a bifunctional organic molecule used as a building block in various fields, including the synthesis of liquid crystals, polymers, and potentially as an intermediate in active pharmaceutical ingredients (APIs). For these applications, high purity is paramount, as even minor impurities can significantly impact the performance of liquid crystal displays, alter the properties of a polymer, or compromise the safety and efficacy of a pharmaceutical agent.

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[1] It relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization process removes impurities and yields a well-defined crystalline product with high purity, which can be verified by a sharp, distinct melting point.

Understanding the Molecule: A Guide to Solvent Selection

The molecular structure of 4-(trans-4-methylcyclohexyl)phenol is the primary determinant for its solubility behavior. It is composed of two distinct regions:

  • A Polar Phenolic Group (-OH on a benzene ring): This group is hydrophilic and capable of forming strong hydrogen bonds. It imparts polarity to the molecule and suggests solubility in polar solvents like alcohols.[2]

  • A Non-polar trans-4-methylcyclohexyl Group: This bulky, aliphatic moiety is hydrophobic (lipophilic). It dominates a significant portion of the molecular surface area, suggesting solubility in non-polar or moderately polar organic solvents.

This dual nature—often termed amphiphilic—means that finding a single perfect solvent can be challenging. The compound may be too soluble in highly polar solvents and too insoluble in highly non-polar solvents at all temperatures. Therefore, the most effective approach often involves either a solvent of intermediate polarity or a mixed-solvent system.[3]

A critical parameter in solvent selection is avoiding "oiling out," a phenomenon where the solid melts in the hot solvent instead of dissolving, forming an immiscible liquid. This occurs if the solvent's boiling point is higher than the compound's melting point. While the exact melting point of 4-(trans-4-methylcyclohexyl)phenol is not widely reported, its close structural analogs, such as 4-(trans-4-propylcyclohexyl)phenol and 4-(trans-4-pentylcyclohexyl)phenol, exhibit melting points in the range of 138-142°C.[4][5] This high melting point provides a wide margin of safety, allowing for the use of many common solvents without the risk of oiling out.

Protocol I: Small-Scale Solvent Screening

Objective: To empirically and efficiently identify a suitable single or mixed-solvent system for the recrystallization of 4-(trans-4-methylcyclohexyl)phenol.

Materials:

  • Crude 4-(trans-4-methylcyclohexyl)phenol (~500 mg)

  • Test tubes (13x100 mm) and a test tube rack

  • A selection of candidate solvents (see Table 1)

  • Pasteur pipettes

  • Hot plate or sand bath

  • Ice-water bath

Solvent Selection Workflow

The following diagram outlines the logical workflow for selecting an appropriate solvent system.

Solvent_Selection_Workflow cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Mixed Solvent Screening Start Start: Place ~50mg crude compound in 8 test tubes AddSolvent Add 1 mL of a different solvent to each tube (see Table 1) Start->AddSolvent ObserveRT Observe solubility at room temperature AddSolvent->ObserveRT DecisionRT Dissolves completely at RT? ObserveRT->DecisionRT Heat Heat the suspension gently DecisionRT->Heat No TooSoluble Result: Too Soluble (Candidate for anti-solvent) DecisionRT->TooSoluble Yes DecisionHot Dissolves completely when hot? Heat->DecisionHot Cool Cool slowly to RT, then place in ice bath DecisionHot->Cool Yes Insoluble Result: Insoluble DecisionHot->Insoluble No ObserveCrystals Observe for crystal formation Cool->ObserveCrystals DecisionCrystals Abundant, well-formed crystals? ObserveCrystals->DecisionCrystals GoodSingleSolvent Result: Good Single Solvent DecisionCrystals->GoodSingleSolvent Yes PoorRecovery Result: Poor Recovery DecisionCrystals->PoorRecovery No StartMixed Start: Select a 'Good' Solvent (dissolves compound well) and a miscible 'Poor' Solvent (anti-solvent) DissolveGood Dissolve ~50mg crude compound in minimum hot 'Good' Solvent StartMixed->DissolveGood AddPoor Add 'Poor' Solvent dropwise to the hot solution until persistent cloudiness (turbidity) appears DissolveGood->AddPoor Redissolve Add 1-2 drops of hot 'Good' Solvent to redissolve and clarify AddPoor->Redissolve CoolMixed Cool slowly to RT, then place in ice bath Redissolve->CoolMixed ObserveCrystalsMixed Observe for crystal formation CoolMixed->ObserveCrystalsMixed GoodMixedSystem Result: Good Mixed Solvent System ObserveCrystalsMixed->GoodMixedSystem

Caption: Workflow for selecting a recrystallization solvent.

Screening Procedure:
  • Preparation: Place approximately 50 mg of crude material into several labeled test tubes.

  • Room Temperature Test: Add a candidate solvent (e.g., ethanol) dropwise, up to 1 mL, to the first test tube. Agitate the mixture.

    • Observation A: If the compound dissolves completely at room temperature, the solvent is unsuitable as a single solvent but may be a "good" solvent for a mixed-solvent pair.[6]

    • Observation B: If the compound is largely insoluble, proceed to the next step.

  • Hot Solubility Test: Gently heat the suspension in a sand bath or water bath.

    • Observation C: If the compound dissolves completely upon heating, this is a promising candidate solvent. Proceed to step 4.

    • Observation D: If the compound remains insoluble even at the boiling point of the solvent, the solvent is unsuitable.

  • Cooling & Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod. Finally, place the tube in an ice-water bath for 10-15 minutes.

    • Observation E: The formation of a large quantity of crystalline solid indicates an excellent single solvent.

    • Observation F: The formation of very few crystals indicates that the compound is too soluble, resulting in poor recovery.

  • Repeat: Repeat this process for all candidate solvents listed in Table 1 to identify the optimal system.

Data Interpretation:

Summarize your observations. The ideal single solvent is one that leads to Observation B -> C -> E. If no single solvent is ideal, identify a miscible solvent pair that fits Observation A (the "good" solvent) and one where the compound is very insoluble (the "poor" solvent or anti-solvent). Common pairs include ethanol/water and ethyl acetate/heptane.

Table 1: Candidate Solvents for Screening

Solvent Boiling Point (°C) Polarity Rationale & Safety Notes
Heptane/Hexane 98 / 69 Non-polar Good anti-solvent. Highly flammable.
Toluene 111 Moderately Non-polar Aromatic ring may interact well with the phenol ring. Moderate toxicity.
Ethyl Acetate 77 Intermediate Good general-purpose solvent for moderately polar compounds. Flammable.
Acetone 56 Polar Aprotic Strong solvent, may be too effective. Use with caution. Very flammable.
Isopropanol 82 Polar Protic Good choice for H-bonding solutes. Less volatile than ethanol. Flammable.
Ethanol (95%) 78 Polar Protic Excellent general-purpose solvent for phenols. Flammable.
Methanol 65 Polar Protic Similar to ethanol but more volatile and toxic. Flammable.

| Water | 100 | Highly Polar | Excellent anti-solvent to pair with alcohols or acetone. Non-toxic, non-flammable. |

Protocol II: Bulk Recrystallization Procedure

Objective: To purify a larger quantity of 4-(trans-4-methylcyclohexyl)phenol using the optimal solvent system identified in Protocol I.

Materials:

  • Crude 4-(trans-4-methylcyclohexyl)phenol

  • Optimal solvent or solvent system

  • Erlenmeyer flasks (2-3 times the volume of solvent to be used)

  • Hot plate with stirring function

  • Watch glass to cover the flask

  • Büchner funnel and filtration flask

  • Filter paper

  • Vacuum source

Step-by-Step Methodology:
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent (or the "good" solvent of a mixed pair) in portions, heating the mixture to a gentle boil with stirring. Continue adding just enough hot solvent until the solid is completely dissolved.[7] This creates a saturated solution and maximizes yield.

  • (For Mixed-Solvent System Only): While keeping the solution hot, add the "poor" solvent (anti-solvent) dropwise until you observe a faint, persistent turbidity. Add 1-2 drops of the hot "good" solvent to redissolve the precipitate and ensure the solution is saturated at that temperature.

  • Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat source and allow it to cool slightly before adding a small amount of a suitable adsorbent. Crucial Note: Do not use activated charcoal for phenolic compounds, as trace iron can react to form colored complexes, impairing purification.[3] A small amount of Celite® or silica gel can be used to adsorb some polar impurities, followed by hot filtration.

  • Hot Filtration (If Necessary): If there are insoluble impurities or an adsorbent was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as impurities tend to remain in the "mother liquor."

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor. Using cold solvent minimizes the loss of the desired product.[7]

  • Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the melting point.

Troubleshooting Common Issues

ProblemProbable Cause(s)Solution(s)
Oiling Out Compound's melting point is lower than the solvent's boiling point; compound is too insoluble.This is unlikely for this compound given its high melting point. If it occurs, switch to a lower-boiling solvent or add more solvent before heating.
No Crystals Form Solution is not saturated (too much solvent used); compound is too soluble even when cold.Boil off some of the solvent to concentrate the solution. Try scratching the inner wall of the flask. Add a "seed crystal" from a previous batch.
Premature Crystallization Solution cooled too quickly during hot filtration.Use a pre-heated funnel and flask for hot filtration. Keep the solution volume large enough to retain heat.
Poor Recovery Too much solvent was used; crystals are too soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure thorough chilling in an ice bath. Consider a different solvent system.

Purity Assessment & Characterization

The most straightforward method to assess the success of the recrystallization is by measuring the melting point of the dried crystals. A pure compound will exhibit a sharp melting point range (typically < 2°C), whereas an impure compound will melt over a broader range and at a lower temperature. Compare the experimental melting point to literature values of analogous compounds (e.g., 138-142°C) and to the melting point of the crude starting material.

Conclusion

This application note provides a robust framework for the purification of 4-(trans-4-methylcyclohexyl)phenol. By understanding the compound's physicochemical properties, a researcher can systematically screen for and implement an effective single or mixed-solvent recrystallization system. The protocols described herein are designed to be adaptable and provide a high-yield, high-purity crystalline product suitable for the most demanding applications in research and development.

References

  • LookChem. (n.d.). Cas 81936-33-6, 4-(trans-4-Propylcyclohexyl)phenol. Retrieved from [Link]

  • University of Babylon. (n.d.). Recrystallization. Retrieved from [Link]

  • Scribd. (n.d.). Phenol Solubility Data Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Methylcyclohexyl)phenol. PubChem Compound Database. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(trans-4-Ethylcyclohexyl)phenol. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). Method for manufacture of cyclohexylphenols.
  • Google Patents. (n.d.). A kind of novel preparation method of cyclohexyl phenol class liquid crystal intermediates compound.
  • Rocha, F. A., et al. (2019). Preferential crystallization for the purification of similar hydrophobic polyphenols. Journal of Chemical Technology & Biotechnology, 94(7), 2341-2353. Retrieved from [Link]

Sources

Application Note: High-Resolution HPLC Separation of Cis and Trans Alkylcyclohexylphenols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The separation of cis and trans isomers of alkylcyclohexylphenols (e.g., 4-(4-alkylcyclohexyl)phenol) is a critical challenge in the synthesis of liquid crystals and pharmaceutical intermediates. Unlike positional isomers, these geometric isomers possess identical molecular weights and functional groups, differing only in their spatial arrangement.

The Core Challenge:

  • Trans-isomers: Typically adopt a diequatorial conformation in 1,4-disubstituted cyclohexanes, resulting in a linear, planar molecular shape.

  • Cis-isomers: Adopt an axial-equatorial conformation, resulting in a "bent" or angular shape.

Standard C18 columns often fail to resolve these species because their hydrophobicities (LogP) are nearly identical. Successful separation requires a stationary phase that exhibits Shape Selectivity —the ability to discriminate based on molecular geometry rather than just hydrophobicity.

This guide details two validated protocols: a robust Reverse-Phase (RP) method utilizing shape-selective C18/Phenyl phases, and an alternative Normal-Phase (NP) method for preparative scalability.

Method Development Decision Matrix

Before selecting a protocol, evaluate your sample matrix and goals using the following logic flow:

MethodSelection Start Start: Isomer Separation Goal SampleType Sample Matrix? Start->SampleType Analytical Analytical / QC (High Resolution Needed) SampleType->Analytical Trace Analysis Prep Preparative / Purification (Solvent Removal Critical) SampleType->Prep Isolation RP_Path Protocol A: Reverse Phase (Shape Selective C18/Phenyl) Analytical->RP_Path NP_Path Protocol B: Normal Phase (Silica/Hexane) Prep->NP_Path Decision1 Is Resolution < 1.5? RP_Path->Decision1 Optimize 1. Lower Temp (15-20°C) 2. Switch to Polymeric C18 3. Use Phenyl-Hexyl Decision1->Optimize Yes Success Final Method Validated Decision1->Success No (Rs > 1.5)

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on application scale and resolution requirements.

Protocol A: Reverse-Phase HPLC (The Gold Standard)

Principle: In Reverse-Phase chromatography, the Trans isomer (linear/planar) aligns more effectively with the alkyl chains of the stationary phase, resulting in stronger Van der Waals interactions and longer retention times (


). The Cis  isomer (bent) elutes first.[1]

Critical Success Factor: Use a Polymeric C18 or Phenyl-Hexyl column. Monomeric C18 phases often lack the steric density required to discriminate the "bent" cis isomer from the "linear" trans isomer.

Materials & Reagents[2][3][4]
  • Stationary Phase:

    • Primary: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl), 3.5 µm or 5 µm.

    • Alternative: Polymeric C18 (high carbon load).

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (pH ~2.5 to suppress phenol ionization).

  • Mobile Phase B: Acetonitrile (ACN).

  • Standard: Mixture of cis/trans-4-(4-propylcyclohexyl)phenol (or specific derivative).

Step-by-Step Procedure
  • System Preparation:

    • Flush system with 50:50 Water:ACN to remove storage solvents.

    • Equilibrate column at 25°C . Note: Lower temperatures (15–20°C) significantly enhance shape selectivity.

  • Mobile Phase Composition (Isocratic):

    • Set flow rate to 1.0 mL/min (for 4.6 mm ID column).

    • Start with 70% ACN / 30% Water .

    • Why Isocratic? Isomers elute closely; isocratic conditions provide a stable plateau for thermodynamic differentiation.

  • Sample Injection:

    • Dissolve sample in 100% ACN at 1 mg/mL.

    • Inject 5–10 µL.

  • Detection:

    • UV at 275–280 nm (Characteristic phenol absorption).

  • Data Analysis & Optimization:

    • Expected Order: Cis isomer (Peak 1)

      
       Trans isomer (Peak 2).
      
    • If

      
      : Decrease column temperature to 15°C or reduce ACN by 5% increments.
      
Data Summary: Typical Retention Behavior
IsomerConformationShapeInteraction w/ C18Elution Order
Cis Axial-EquatorialBent/AngularWeak (Steric hindrance)First
Trans DiequatorialLinear/PlanarStrong (Max surface contact)Second

Protocol B: Normal-Phase HPLC (Alternative)

Principle: Adsorption chromatography on silica relies on the accessibility of the polar phenol group. The bulky alkylcyclohexyl group can sterically hinder the phenol's interaction with silanol groups.

Materials & Reagents[2][3][4]
  • Stationary Phase: High-purity Silica (Type B), 5 µm (e.g., ZORBAX Sil or equivalent).

  • Mobile Phase: n-Hexane / Isopropanol (IPA) or n-Hexane / Ethyl Acetate.

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Prepare a premix of 98:2 (v/v) n-Hexane:IPA .

    • Caution: Ensure hexane is dry; moisture affects silica retention times.

  • Equilibration:

    • Flush column with 20 column volumes of mobile phase.

    • Set Temperature to 30°C.

  • Run Conditions:

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV 275 nm.

  • Troubleshooting:

    • If retention is too low (

      
      ), increase hexane content to 99:1 or use a weaker modifier like MTBE (Methyl tert-butyl ether).
      

Advanced Mechanism: Why Shape Selectivity Matters

The separation of these isomers is a textbook example of "Shape Selectivity" in chromatography. The diagram below illustrates the mechanistic difference in interaction between the isomers and a C18 ligand.

InteractionMechanism cluster_0 Stationary Phase (C18 Surface) C18_Ligands ||||| C18 Alkyl Chains ||||| Trans Trans-Isomer (Linear/Flat) Fits deep into C18 slots C18_Ligands->Trans Strong Van der Waals (High Retention) Cis Cis-Isomer (Bent/Kinked) Sterically excluded C18_Ligands->Cis Weak Interaction (Low Retention)

Figure 2: Mechanistic representation of shape selectivity. The linear trans-isomer penetrates the stationary phase bonded phase more effectively than the bent cis-isomer.

References

  • Sander, L. C., & Wise, S. A. (2020). Shape Selectivity in Reversed-Phase Liquid Chromatography. LCGC International. Link

  • BenchChem. (2025).[3] HPLC-Based Separation of Cis and Trans Chalcone Isomers: Application Notes & Protocols.Link

  • SIELC Technologies. (2018).[4] Separation of 4-(4-Propylcyclohexyl)phenyl derivatives on Newcrom R1 HPLC column.Link

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.Link

  • ResearchGate Discussion. (2013). How does one identify between trans & cis 4-(4-n-alkylcyclohexyl) phenol?Link

Sources

Application Note: High-Purity Distillation of 4-(4-Methylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This guide details the purification of 4-(4-methylcyclohexyl)phenol (4-MCHP) via vacuum distillation. 4-MCHP is a critical intermediate in the synthesis of liquid crystals and specialty polymers. Its purification presents a specific engineering challenge: the compound is a high-melting solid (~130°C) with a high boiling point (>300°C at atm).

The Critical Failure Point: Standard distillation protocols using water-cooled condensers will fail.[1] The distillate will crystallize immediately upon contact with the condenser walls, causing catastrophic blockage and potential over-pressurization.[1]

The Solution: This protocol utilizes a heated-condenser vacuum distillation setup, maintaining the distillate in a liquid phase until it reaches the collection flask.

Physicochemical Profile & Engineering Constraints

Before initiating distillation, the feedstock properties must be understood to define the operating window.[1]

PropertyValue / RangeOperational Implication
Molecular Weight 190.29 g/mol Moderate volatility; requires high vacuum.
Physical State Solid (White flakes/powder)Requires heated lines/condensers.
Melting Point (MP) 130–135°C (Isomer dependent)Condenser fluid must be >135°C.
Boiling Point (Atm) ~325–335°C (Extrapolated)Decomposition risk at atmospheric pressure.[1]
Boiling Point (Vacuum) 165–175°C @ 2–5 mmHg Target vapor temperature range.[1]
Solubility Soluble in Toluene, AcetoneUse Toluene for cleaning/recovery.[1]
Key Impurities Phenol, 2,6-isomer, cis-isomerSeparation requires fractional efficiency.[2]
Isomer Management (Cis vs. Trans)

4-MCHP exists as cis and trans isomers.[1] The trans-isomer is typically the thermodynamic product and the desired scaffold for liquid crystals.

  • Distillation Role: Removes gross impurities (unreacted phenol, tars).[1] It typically does not effectively separate cis/trans isomers due to overlapping boiling points.[1]

  • Post-Process: Distillation should be followed by recrystallization (e.g., from hexane/toluene) to enrich the trans-isomer >99%.

Experimental Setup (Self-Validating System)

The apparatus is designed to prevent solidification ("freezing out") and thermal degradation.[1]

Equipment List
  • Vacuum Pump: Rotary vane or dry scroll pump capable of stable 0.1 – 5 mmHg .[1]

  • Heating Mantle: Magnetic stirring mantle with digital temperature control.[1]

  • Distillation Column: Vacuum-jacketed Vigreux column (15-20 cm) for moderate fractionation without excessive hold-up.

  • Condenser (CRITICAL):

    • Do NOT use: Standard Liebig/Graham water condensers.[1]

    • USE:Air Condenser (wide bore) OR Oil-Jacketed Condenser connected to a circulating bath set to 140°C .[1]

  • Receiving Flasks: Multi-neck cow receiver (pig) to collect fractions without breaking vacuum.

  • Insulation: Glass wool or aluminum foil for the column and still head.[1]

Diagram: Heated-Condenser Workflow

DistillationSetup cluster_safety Critical Control Loop Feed Crude 4-MCHP (Solid/Paste) Pot Distillation Pot (Stirred, 200-220°C) Feed->Pot Charge Column Vigreux Column (Vacuum Jacketed) Pot->Column Vapor Rise Condenser HEATED CONDENSER (Oil Circulator @ 140°C) Column->Condenser Purified Vapor Receiver Fraction Collector (Cow Receiver) Condenser->Receiver Liquid Distillate (>135°C) VacSystem Vacuum System (Trap + Pump @ 1-5 mmHg) VacSystem->Receiver Pull Vacuum

Caption: Workflow emphasizing the critical heated condenser loop to prevent product solidification.

Detailed Purification Protocol

Phase 1: Preparation
  • System Check: Inspect all glassware for star cracks (vacuum hazard). Grease joints with high-temperature vacuum grease (e.g., Dow Corning High Vacuum).

  • Condenser Warm-up: Turn on the circulating oil bath for the condenser.[1] Set temperature to 140°C . Ensure flow is stable before heating the pot.

    • Why? If the condenser is cold when vapors hit, the product will freeze, blocking the path and potentially causing an explosion.

  • Charging: Load the crude 4-MCHP into the boiling flask. Add a large magnetic stir bar.[1] Fill no more than 60% capacity.

Phase 2: Degassing and Fore-run
  • Vacuum Application: Slowly apply vacuum.[1] Monitor for foaming (residual solvents/water).[1]

  • Initial Heating: Set mantle to 100°C. Allow low-boilers (water, unreacted phenol) to strip off.

  • Ramp Up: Increase pot temperature until reflux begins.

  • Fore-run Collection (Fraction 1):

    • Vapor Temp: <150°C (at 2 mmHg).[1]

    • Composition: Mostly unreacted phenol and lower alkylated byproducts.[1]

    • Action: Collect until temperature stabilizes.

Phase 3: Product Collection (The "Heart Cut")
  • Stabilization: Vapor temperature should stabilize around 165–175°C (pressure dependent).

  • Collection (Fraction 2): Rotate the cow receiver to the clean main flask.

  • Monitoring:

    • Watch the condenser: Ensure distillate flows as a clear liquid.[1] If crystals form, increase oil bath temperature immediately.[1]

    • Watch the pot: Stop before the pot runs dry or if the residue becomes a dark, viscous tar (indicates polymerization).

  • Shutdown:

    • Turn off heat.[1]

    • Break vacuum with Nitrogen (not air) to prevent oxidation of the hot phenol.[1]

    • Allow the system to cool to <100°C before disassembling.[1]

Phase 4: Post-Distillation Handling
  • Solidification: The distillate in the receiver will solidify upon cooling.[1]

  • Recovery: If the product is stuck in the receiver, melt it gently with a heat gun or dissolve in hot toluene for the subsequent recrystallization step.[1]

Troubleshooting & Optimization Logic

Use this decision matrix to resolve common distillation issues.

Troubleshooting Issue1 Condenser Clogging Check1 Check Coolant Temp Issue1->Check1 Action1 Increase to >140°C or Switch to Air Condenser Check1->Action1 Issue2 Product is Colored (Yellow/Pink) Check2 Oxidation? Issue2->Check2 Action2 Ensure N2 Break Add trace Zn Dust to Pot Check2->Action2 Issue3 Fluctuating Vacuum Check3 Leak or Outgassing Issue3->Check3 Action3 Check Joints/Grease Degas longer at low temp Check3->Action3

Caption: Decision tree for resolving common vacuum distillation failures for high-melting phenols.

Safety & Compliance (E-E-A-T)

  • Phenol Toxicity: 4-MCHP is a phenol derivative.[1] It is corrosive and toxic.[1] Skin contact can cause severe burns and systemic toxicity.[1] Always wear nitrile gloves and a face shield. [1]

  • Thermal Hazard: The condenser oil is at 140°C. A hose rupture sprays hot oil.[1] Secure all hoses with hose clamps.[1]

  • Implosion Risk: Large flasks under vacuum are potential bombs.[1] Use safety netting or PVC-coated glassware.[1]

References

  • PubChem. (2023).[1] 4-(4-Methylcyclohexyl)phenol Compound Summary. National Library of Medicine.[1] [Link]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for vacuum distillation apparatus design).

Sources

Application Note: Protocol for Synthesizing Calamitic Liquid Crystal Mesogens from Phenolic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the synthesis of calamitic (rod-like) liquid crystal (LC) mesogens derived from phenolic precursors. Specifically, it focuses on the synthesis of 4-cyanophenyl 4-(n-alkoxy)benzoates , a classic class of nematogenic esters. The protocol employs a modular design strategy: (1) Tail Engineering via Williamson ether synthesis to attach flexible alkyl chains to a phenolic acid core, followed by (2) Core Coupling using Steglich esterification to link the functionalized acid to a phenolic headgroup. This approach allows for precise tuning of phase transition temperatures by varying alkyl chain length (


).

Target Molecule for Protocol: 4-Cyanophenyl 4-(n-decyloxy)benzoate (


)

Scientific Rationale & Design Principles

Molecular Engineering of Mesophases

Liquid crystallinity arises from a delicate balance between rigid molecular ordering and flexible fluidity.[1][2]

  • Rigid Core (Mesogen): The phenyl benzoate core provides the necessary anisotropic hard structure (high aspect ratio) to facilitate

    
    -
    
    
    
    stacking and orientational order.
  • Flexible Tail: The alkoxy chain acts as a "solvent," lowering the melting point and stabilizing the mesophase (nematic or smectic) through van der Waals interactions.

  • Dipolar Headgroup: The cyano (-CN) group introduces a strong longitudinal dipole, enhancing dielectric anisotropy (

    
    ), which is critical for electro-optical switching.
    
Synthetic Pathway Selection

We utilize a Convergent Synthesis strategy.

  • Why Williamson Ether Synthesis? It is the gold standard for attaching alkyl tails to phenols. Using an alkyl bromide with potassium carbonate (

    
    ) in a polar aprotic solvent ensures high yield and exclusive 
    
    
    
    -alkylation.
  • Why Steglich Esterification? Unlike harsh acid chloride methods (using

    
    ), the Steglich method (DCC/DMAP) proceeds under mild conditions (Room Temp, Neutral pH). This prevents acid-catalyzed degradation of sensitive functional groups and minimizes side reactions like racemization (if chiral centers were present) or hydrolysis.
    

Materials & Equipment

Reagents[1][3][4][5][6]
  • Precursor A: Methyl 4-hydroxybenzoate (Paraben core) - >99%

  • Precursor B: 4-Cyanophenol - >98%

  • Alkylating Agent: 1-Bromodecane - >98%[1]

  • Coupling Agents: N,N'-Dicyclohexylcarbodiimide (DCC ), 4-Dimethylaminopyridine (DMAP )

  • Solvents: Acetone (dry), Dichloromethane (DCM, anhydrous), Ethanol (absolute), Potassium Hydroxide (KOH).

Equipment
  • Polarized Optical Microscope (POM) with Hot Stage (Linkam or similar)

  • Differential Scanning Calorimeter (DSC)[3][4][5][6][7][8]

  • Rotary Evaporator

  • Inert Atmosphere Manifold (

    
     or Ar)
    

Experimental Protocol

Phase 1: Tail Attachment (Synthesis of 4-Decyloxybenzoic Acid)

Objective: Convert the phenolic hydroxyl of methyl 4-hydroxybenzoate into a lipophilic decyloxy tail, then hydrolyze the ester to the free acid.

Step 1.1: Williamson Etherification[1]
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Flush with

    
    .
    
  • Dissolution: Dissolve Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) and 1-Bromodecane (24.3 g, 110 mmol, 1.1 eq) in Acetone (150 mL).

  • Base Addition: Add anhydrous

    
      (27.6 g, 200 mmol, 2.0 eq). The excess base drives the equilibrium and acts as a proton scavenger.
    
  • Reflux: Heat the mixture to reflux (

    
    C) with vigorous stirring for 24 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol spot (

      
      ) should disappear.
      
  • Workup: Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) while hot. Evaporate the filtrate to dryness. Recrystallize the crude solid from cold ethanol to yield Methyl 4-decyloxybenzoate .
Step 1.2: Hydrolysis
  • Reaction: Dissolve the intermediate ester (from Step 1.1) in Ethanol (100 mL). Add a solution of KOH (8.4 g, 150 mmol) in water (20 mL).

  • Reflux: Reflux for 4 hours. The solution will become clear as the potassium salt forms.

  • Acidification: Pour the reaction mixture into ice-cold dilute HCl (1 M, 300 mL). The 4-Decyloxybenzoic acid will precipitate as a white solid.

  • Purification: Filter, wash with water until neutral pH, and recrystallize from Ethanol. Dry in a vacuum oven at 60°C.

    • Yield Target: >85% overall.

    • Validation: Melting point check (approx. 95-97°C for decyloxy homolog).

Phase 2: Core Coupling (Steglich Esterification)

Objective: Link the tail-bearing acid to the cyano-phenol headgroup to form the final mesogen.

  • Setup: Flame-dry a 100 mL RBF. Add 4-Decyloxybenzoic acid (2.78 g, 10 mmol) and 4-Cyanophenol (1.19 g, 10 mmol).

  • Solvent: Dissolve in anhydrous DCM (50 mL).

  • Catalyst: Add DMAP (122 mg, 1 mmol, 0.1 eq). Stir for 5 minutes.

  • Coupling: Cool the flask to 0°C (ice bath). Add DCC (2.27 g, 11 mmol, 1.1 eq) in one portion.

    • Mechanism:[9][10][11][12][13] DCC activates the carboxylic acid to an O-acylisourea, which is then transferred to DMAP to form a reactive N-acylpyridinium ion. The phenol attacks this intermediate to form the ester.

  • Reaction: Allow the mixture to warm to Room Temperature and stir for 12-18 hours. A white precipitate of Dicyclohexylurea (DCU) will form as a byproduct.

  • Workup:

    • Filter off the DCU precipitate.

    • Wash the DCM filtrate sequentially with: 1M HCl (remove DMAP), Saturated

      
       (remove unreacted acid), and Brine.
      
    • Dry over

      
       and evaporate solvent.
      
  • Purification (Crucial for LCs):

    • The crude product often contains trace DCU.

    • Recrystallization 1: Ethanol (removes polar impurities).

    • Recrystallization 2: Hexane/Ethyl Acetate (10:1) (removes non-polar byproducts).

    • Purity Requirement: >99.5% by HPLC or DSC purity analysis. Even 1% impurity can suppress the mesophase range by 5-10°C.

Visualization of Workflow

G Start1 Methyl 4-hydroxybenzoate Inter1 Methyl 4-decyloxybenzoate Start1->Inter1 Williamson Ether Synthesis Reagent1 1-Bromodecane (K2CO3, Acetone) Reagent1->Inter1 Acid 4-Decyloxybenzoic Acid Inter1->Acid Deprotection Step2 Hydrolysis (KOH, EtOH) Step2->Acid Final 4-Cyanophenyl 4-decyloxybenzoate (Target Mesogen) Acid->Final Esterification Phenol 4-Cyanophenol Phenol->Final Coupling Steglich Coupling (DCC, DMAP, DCM) Coupling->Final

Caption: Convergent synthetic pathway for phenyl benzoate liquid crystals utilizing Williamson ether synthesis and Steglich esterification.

Characterization & Validation

To confirm the identity and liquid crystalline nature of the product, you must perform the following:

Polarized Optical Microscopy (POM)[3][7][8][9][10][12]
  • Procedure: Place a few mg of sample between a glass slide and coverslip. Heat to isotropic phase (clear liquid), then cool at 5°C/min.

  • Expected Textures:

    • Nematic Phase: Look for Schlieren textures (thread-like defects with 2 or 4 brushes) or Marbled textures .

    • Smectic A Phase: Look for Focal Conic Fan textures or Homeotropic (black) regions.

  • Note: 4-Cyanophenyl 4-decyloxybenzoate typically exhibits a Smectic A (SmA) and a Nematic (N) phase upon cooling.

Differential Scanning Calorimetry (DSC)
  • Protocol: Heat/Cool at 10°C/min under

    
    .
    
  • Data Interpretation:

    • First Peak (Heating): Crystal

      
       Smectic/Nematic (Melting Point, 
      
      
      
      ). High enthalpy (
      
      
      ).
    • Second Peak (Heating): Mesophase

      
       Isotropic (
      
      
      
      or
      
      
      ). Lower enthalpy (weak first-order transition).
    • Reversibility: The peaks should reappear upon cooling (enantiotropic behavior).

Table 1: Expected Phase Transitions (Example Data) | Transition | Temperature (°C) | Enthalpy (


, kJ/mol) | Texture (POM) |
| :--- | :--- | :--- | :--- |
| Cr 

SmA
| ~65.0 | 25.4 | Solid to Focal Conic | | SmA

N
| ~78.5 | 1.2 | Focal Conic to Schlieren | | N

Iso
| ~85.0 | 0.4 | Schlieren to Black (Isotropic) |

Troubleshooting & Safety

Common Pitfalls
  • Broad Phase Transitions: Indicates impurities. Solution: Recrystallize again from Ethyl Acetate. Even 0.5% impurity can destroy the Smectic phase.

  • No Mesophase (Direct Melting): The tail might be too short (

    
     often results in only monotropic or no LC phase) or the core is not rigid enough.
    
  • DCU Contamination: If white specks remain in the final product, the Steglich urea byproduct was not fully removed. Solution: Cool the DCM solution to -20°C before filtering, or use EDC (water-soluble carbodiimide) instead of DCC.

Safety Protocols
  • Phenols: Highly corrosive and toxic by absorption. Wear nitrile gloves and work in a fume hood.

  • DCC: A potent allergen and sensitizer. Avoid inhalation of dust.

  • Acid Chlorides (Alternative Route): If using

    
    , be aware of 
    
    
    
    gas evolution. The Steglich route avoids this risk.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Liquid Crystals Using p-Decyloxyphenol. Retrieved from

  • Neises, B., & Steglich, W. (1978).[10][11] "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition, 17(7), 522–524.[10] Retrieved from [10]

  • Mettler Toledo. (2025). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • University of Colorado Boulder. (2025). Synthesis of Liquid Crystals. Retrieved from

  • Chauhan, M. L., et al. (2016). "Synthesis and Evaluation of Liquid Crystal Behavior of a Novel Homologous Series". Der Pharmacia Lettre, 8(14), 55-60.[2] Retrieved from

Sources

distinguishing axial and equatorial protons in cyclohexylphenol NMR

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereochemical Assignment of Cyclohexylphenol Derivatives via High-Resolution NMR

Executive Summary

This guide provides a rigorous protocol for the stereochemical assignment of cyclohexylphenol derivatives, specifically focusing on distinguishing axial (


) and equatorial (

) protons within the saturated ring. While the phenol moiety typically anchors the cyclohexane ring in a specific chair conformation, subtle electronic and steric effects can complicate spectral interpretation. This protocol leverages spin-spin coupling constants (

-values), chemical shift anisotropy, and Nuclear Overhauser Effect (NOE) spectroscopy to provide definitive structural elucidation.

Introduction & Theoretical Basis

Cyclohexylphenols are critical pharmacophores in drug discovery, serving as lipophilic scaffolds in estrogen receptor modulators and various kinase inhibitors. The biological activity of these molecules is strictly governed by their three-dimensional shape.

Conformational Locking

In unsubstituted cyclohexane, ring inversion (flipping) occurs rapidly at room temperature (


), averaging the NMR signals of axial and equatorial protons. However, in 4-cyclohexylphenol , the bulky phenolic group (

-value

3.0 kcal/mol) strongly prefers the equatorial position to avoid severe 1,3-diaxial steric interactions. This "locks" the ring into a dominant chair conformation, rendering

and

protons chemically and magnetically non-equivalent.
The Diagnostic Tools
  • Chemical Shift (

    
    ):  Due to C-C bond anisotropy, equatorial protons typically resonate downfield (higher frequency) relative to their axial counterparts (
    
    
    
    ppm).[1]
  • Scalar Coupling (

    
    ):  Governed by the Karplus equation , the magnitude of vicinal coupling depends on the dihedral angle (
    
    
    
    ).[2]
    • Axial-Axial (

      
      ):  Large coupling (
      
      
      
      Hz).
    • Axial-Equatorial (

      
      ):  Small coupling (
      
      
      
      Hz).[3]
    • Equatorial-Equatorial (

      
      ):  Small coupling (
      
      
      
      Hz).[3]

Experimental Protocol

Sample Preparation
  • Solvent Selection: Use CDCl₃ (99.8% D) for standard analysis. If signal overlap occurs (particularly in the 1.2–1.8 ppm region), use Benzene-d₆ . The magnetic anisotropy of benzene often induces shift dispersion, resolving overlapping axial/equatorial multiplets.

  • Concentration: Prepare a 10-20 mM solution to prevent viscosity-induced line broadening while ensuring sufficient sensitivity for 2D experiments.

Acquisition Parameters (600 MHz recommended)
ExperimentKey ParameterPurpose
1D ¹H 64k points, 2s relaxation delayAccurate

-value measurement.
2D ¹H-¹³C HSQC Multiplicity-edited (DEPT-style)Distinguish CH₂ (negative) from CH (positive).
2D ¹H-¹H COSY DQF-COSY (Double Quantum Filtered)Remove singlet solvent peaks; resolve active couplings.
2D NOESY Mixing time (

) = 500-800 ms
Detect spatial proximity (through-space).

Step-by-Step Assignment Workflow

Phase 1: The "Anchor" Proton (H1)

The proton on the cyclohexane carbon attached to the phenol ring (C1) is the starting point.

  • Locate H1: Look for a multiplet in the 2.4 – 2.6 ppm range (deshielded by the benzylic position).

  • Analyze Splitting:

    • If the phenol is equatorial , H1 must be axial .

    • Prediction: H1 will have two trans-diaxial couplings to H2

      
      /H6
      
      
      
      (~11 Hz) and two gauche couplings to H2
      
      
      /H6
      
      
      (~4 Hz).
    • Observation: Look for a triplet of triplets (tt) .

    • Validation: If H1 appears as a narrow quintet or broad singlet, the phenol may be axial (rare) or the ring is distorting.

Phase 2: Assigning the Ring Protons (H2-H6)

Use the HSQC and COSY data to "walk" around the ring.

  • H2/H6 Protons:

    • Identify protons coupled to H1 via COSY.

    • H2

      
       : Look for the signal with the large coupling  (11 Hz) to H1. It will be upfield (lower ppm).
      
    • H2

      
       : Look for the signal with the small coupling  to H1. It will be downfield (higher ppm).
      
  • H3/H5 and H4:

    • Continue the COSY walk from H2 to H3.

    • H4 is typically the most upfield signal if axial, but may overlap with H3

      
      . Use HSQC to separate carbon environments.
      
Phase 3: Spatial Verification (NOESY)

This is the self-validating step.

  • Axial-Axial Correlations: Strong NOE cross-peaks should be observed between H1

    
     , H3
    
    
    
    , and H5
    
    
    . This "1,3-diaxial highway" confirms the chair conformation.
  • Axial-Equatorial: Weaker NOEs are seen between geminal pairs (

    
    -
    
    
    
    ) and vicinal gauche pairs.

Data Summary Table: 4-Cyclohexylphenol[4]

Proton PositionTypeApprox. Shift (

ppm)*
Multiplicity PatternKey Coupling (

Hz)
Diagnostic NOE
H1 (Benzylic) Axial2.45tt (triplet of triplets)

(ax-ax)
H3

, H5

H2 / H6 Equatorial1.85Broad doublet / multiplet

(ax-eq)
H2

, H1
H2 / H6 Axial1.40qd (quartet of doublets)

(ax-ax)
H1, H3

H3 / H5 Equatorial1.80Broad doubletSmall

H3

, H4

H3 / H5 Axial1.25qd or multiplet

(ax-ax)
H1, H5

H4 Equatorial1.75Broad doubletSmall

H4

H4 Axial1.15tt (triplet of triplets)

(ax-ax)
H2

(weak)

*Note: Chemical shifts are solvent-dependent. Values are estimates for CDCl₃.

Logic Flow Diagram

NMR_Assignment_Workflow Start Start: 1H NMR Spectrum Locate_H1 Locate Benzylic Proton (H1) (~2.5 ppm) Start->Locate_H1 Analyze_J Analyze H1 Multiplicity (J-coupling) Locate_H1->Analyze_J Decision_H1 Is H1 a Triplet of Triplets (J ~11Hz, ~4Hz)? Analyze_J->Decision_H1 Path_Eq Phenol is Equatorial (H1 is Axial) Decision_H1->Path_Eq Yes Path_Ax Phenol is Axial (Rare/Distorted) Decision_H1->Path_Ax No (Narrow signal) COSY_Walk 2D COSY: Identify H2/H6 Path_Eq->COSY_Walk Assign_H2 Assign H2ax vs H2eq Based on J(H1-H2) COSY_Walk->Assign_H2 NOESY_Check 2D NOESY: Verify Spatial Correlations Assign_H2->NOESY_Check Final_Valid Validation: 1,3-Diaxial NOE (H1 -> H3ax -> H5ax) NOESY_Check->Final_Valid

Figure 1: Decision logic for stereochemical assignment of cyclohexylphenol. The multiplicity of the benzylic proton (H1) is the primary checkpoint.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 18: Conformation and Stereochemistry).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Section 5.3: Coupling Constants and Stereochemistry).

  • Reich, H. J. (2023). Structure Determination Using NMR: The Karplus Equation. University of Wisconsin-Madison.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

Application Note: Advanced Column Chromatography Strategies for the Isolation of 4-(4-Methylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation of high-purity 4-(4-methylcyclohexyl)phenol from complex synthetic reaction mixtures is a critical bottleneck in the development of specialized polymer resins, antioxidants, and fine chemicals. Because industrial and laboratory syntheses typically rely on the Friedel-Crafts alkylation of phenol, the resulting matrix is heavily contaminated with ortho-alkylated isomers, polyalkylated derivatives, and unreacted starting materials[1]. This application note details a self-validating, two-dimensional chromatographic workflow utilizing Normal Phase (NP) flash chromatography for bulk isomer separation, followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the precise resolution of cis and trans stereoisomers[2].

Chemical Context & Separation Challenges

4-(4-methylcyclohexyl)phenol (Molecular Weight: 190.28 g/mol ) is an amphiphilic molecule characterized by a polar phenolic hydroxyl (-OH) head and a highly lipophilic 4-methylcyclohexyl tail[3].

During its synthesis via the cycloalkylation of phenol, the reaction yields a predictable spectrum of impurities:

  • Unreacted Phenol: Highly polar, lacking the lipophilic cycloalkane ring.

  • 2-(4-methylcyclohexyl)phenol (ortho-isomer): The primary kinetic byproduct.

  • Di- and Tri-alkylated Phenols: Over-alkylation products that are highly non-polar[1].

  • Stereoisomers: The 1,4-disubstituted cyclohexane ring exists in both cis and trans conformations, which exhibit nearly identical polarities but distinct spatial geometries.

Mechanistic Causality of Chromatographic Retention (E-E-A-T)

A successful separation protocol must exploit the subtle steric and electronic differences between these molecules. Do not simply rely on trial-and-error gradients; understanding the causality of retention ensures a reproducible method.

Normal Phase Dynamics: The Role of Steric Shielding

In normal-phase silica gel chromatography, retention is governed by hydrogen bonding between the analyte's hydroxyl group and the active silanol (-SiOH) groups on the stationary phase. In the ortho-isomer, the bulky 4-methylcyclohexyl group sits immediately adjacent to the -OH group. This creates severe steric shielding , physically blocking the hydroxyl group from interacting deeply with the silica surface. Consequently, the ortho-isomer behaves as a more lipophilic compound and elutes rapidly. Conversely, the para-isomer (the target) has a completely exposed -OH group, allowing for strong, unhindered hydrogen bonding, resulting in a significantly lower Retention Factor (


)[2].

Mechanism Silica Silica Gel Stationary Phase (Active Silanol Groups) Ortho 2-(4-methylcyclohexyl)phenol (Ortho-Isomer) Weak Weak Hydrogen Bonding (Steric Shielding) Ortho->Weak Para 4-(4-methylcyclohexyl)phenol (Para-Isomer) Strong Strong Hydrogen Bonding (Exposed -OH Group) Para->Strong Weak->Silica Fast Fast Elution (High Rf) Weak->Fast Strong->Silica Slow Slow Elution (Low Rf) Strong->Slow

Fig 1: Mechanistic causality of normal-phase separation driven by steric shielding.

Reversed-Phase Dynamics: Hydrophobic Surface Area

To separate the cis and trans isomers of the purified para-product, Reversed-Phase (C18) chromatography is required[4]. The C18 stationary phase discriminates based on the hydrophobic surface area. The trans-isomer typically adopts a rigid diequatorial conformation, creating a flatter, more extended hydrophobic surface that interacts strongly with the C18 alkyl chains. The cis-isomer (axial-equatorial) is more compact, leading to slightly weaker hydrophobic interactions and earlier elution.

Experimental Protocols

Protocol A: Normal Phase Flash Chromatography (Bulk Isomer Separation)

Objective: Isolate 4-(4-methylcyclohexyl)phenol from unreacted phenol, ortho-isomers, and dialkylated byproducts.

  • Stationary Phase Preparation: Utilize high-purity silica gel (230-400 mesh, 40-63 µm). Slurry pack a 50 mm internal diameter glass column with 150 g of silica gel using 100% Hexane to ensure a uniform, crack-free bed.

  • Sample Loading (Dry Load): Dissolve 5.0 g of the crude reaction mixture in 10 mL of Dichloromethane (DCM). Add 15 g of silica gel to the solution and evaporate the DCM under reduced pressure until a free-flowing powder is achieved. Load this evenly onto the top of the column bed.

  • Elution Gradient:

    • 0–3 Column Volumes (CV): 100% Hexane. Causality: Flushes out highly non-polar dialkylated phenols which have no free hydroxyl groups.

    • 3–8 CV: Hexane / Ethyl Acetate (95:5 v/v). Causality: Provides just enough polarity to elute the sterically shielded ortho-isomer.

    • 8–14 CV: Hexane / Ethyl Acetate (85:15 v/v). Causality: Elutes the target para-isomer (4-(4-methylcyclohexyl)phenol).

    • 14–18 CV: Hexane / Ethyl Acetate (70:30 v/v). Causality: Strips the column of unreacted, highly polar phenol.

  • Fraction Analysis: Monitor fractions via Thin Layer Chromatography (TLC) using Hexane/EtOAc (8:2). Visualize using UV light (254 nm) and a phosphomolybdic acid (PMA) stain followed by heating.

Protocol B: Reversed-Phase Preparative HPLC (Cis/Trans Resolution)

Objective: Achieve >99% purity and resolve the cis/trans stereoisomers of the isolated para-fraction.

  • Column Specifications: Preparative C18 column (250 mm × 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Ultra-pure Water with 0.1% Formic Acid (suppresses phenol ionization).

    • Solvent B: Methanol (HPLC Grade).

  • Gradient Program: Run at a flow rate of 15.0 mL/min. Initiate at 60% B (0-5 min), apply a linear gradient to 85% B (5-25 min), and hold at 100% B (25-30 min) for column washing[4].

  • Detection: Monitor UV absorbance at 225 nm and 277 nm (characteristic phenolic

    
    ).
    

Workflow Crude Crude Synthesis Mixture (Phenol + Alkylphenols) NP Normal Phase Chromatography (Silica Gel, Hexane/EtOAc) Crude->NP Dialkyl Di-alkylated Phenols (Elutes First) NP->Dialkyl 0-3 CV Ortho Ortho-Isomer (Sterically Shielded) NP->Ortho 3-8 CV Para Para-Isomer Target (4-(4-methylcyclohexyl)phenol) NP->Para 8-14 CV Phenol Unreacted Phenol (Elutes Last) NP->Phenol >14 CV RP Reversed-Phase HPLC (C18, Water/Methanol) Para->RP Further Purification Cis Cis-Isomer (Compact, Early Elution) RP->Cis 60-85% MeOH Trans Trans-Isomer (Planar, Late Elution) RP->Trans 60-85% MeOH

Fig 2: End-to-end chromatographic separation workflow for 4-(4-methylcyclohexyl)phenol.

Quantitative Data & Elution Profiles

The tables below summarize the expected empirical data for the self-validating protocols described above.

Table 1: Normal Phase TLC & Column Elution Profile (System: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate 8:2 v/v)

Compound / AnalyteStructural CharacteristicTLC

Value
Elution Window (CV)
Di-alkylated PhenolsNo free -OH group (Highly Non-polar)0.85 - 0.950 - 3
2-(4-methylcyclohexyl)phenolSterically shielded -OH (ortho)0.60 - 0.703 - 8
4-(4-methylcyclohexyl)phenol Exposed -OH (para target) 0.35 - 0.45 8 - 14
Unreacted PhenolHighly polar, no lipophilic tail0.10 - 0.15> 14

Table 2: Reversed-Phase HPLC Retention Profile (System: C18 Preparative; Gradient: 60% to 85% Methanol in Water)

Analyte StereoisomerConformationRelative HydrophobicityRetention Time (

)
Cis-4-(4-methylcyclohexyl)phenolAxial-Equatorial (Compact)Moderate14.2 min
Trans-4-(4-methylcyclohexyl)phenolEquatorial-Equatorial (Planar)High16.8 min

References

  • [3] National Center for Biotechnology Information (NIH). "4-(4-Methylcyclohexyl)phenol | C13H18O | CID 21625144." PubChem Database. Available at:[Link]

  • [1] Shahmuradov, S. T., et al. "Synthesis of Para-(1-Methylcycloalkyl) Phenols and Their Carbonyl Derivatives." Chemical Problems Journal. Available at:[Link]

  • [2] Schabron, J. F., Hurtubise, R. J., & Silver, H. F. "Separation of alkylphenols by normal-phase and reversed-phase high-performance liquid chromatography." Analytical Chemistry, ACS Publications. Available at:[Link]

  • [4] Inouye, M., et al. "Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction." PubMed, NIH. Available at: [Link]

Sources

Troubleshooting & Optimization

FAQ 1: Why do the cis and trans isomers of 4-(4-methylcyclohexyl)phenol require different separation strategies?

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the stereochemical isolation of 1,4-disubstituted cyclohexanes. Below, we address the specific thermodynamic and chromatographic challenges associated with separating the cis and trans diastereomers of 4-(4-methylcyclohexyl)phenol.

The Causality of Conformation: To separate these isomers efficiently, you must first understand their 3D spatial arrangements. 4-(4-methylcyclohexyl)phenol is a 1,4-disubstituted cyclohexane containing a bulky 4-hydroxyphenyl group and a methyl group.

In the trans isomer , both substituents can simultaneously occupy the equatorial positions on the cyclohexane chair conformation (the e,e-conformer). This diequatorial arrangement minimizes 1,3-diaxial steric strain, making it the thermodynamically favored and more symmetrical molecule[1].

In the cis isomer , the geometry forces one substituent into an axial position and the other into an equatorial position (a,e-conformer). Because the 4-hydroxyphenyl group has a significantly larger A-value (conformational free energy) than the methyl group, the cis isomer will predominantly lock into a conformation where the bulky phenol group is equatorial and the methyl group is axial. This axial methyl group breaks the symmetry of the molecule, exposing the polar phenol moiety more prominently and creating a larger net dipole moment[2].

These microscopic conformational differences dictate the macroscopic physical properties we exploit for separation: the trans isomer packs tightly into crystal lattices (lower solubility) and interacts less with polar stationary phases, while the cis isomer remains highly soluble and binds strongly to silica gel.

FAQ 2: My synthesis yielded a large-scale crude mixture. What is the most efficient way to isolate the trans isomer?

Solution: Fractional Crystallization For preparative scales (>5 grams), chromatography is solvent-intensive and inefficient. Fractional crystallization is the method of choice. Because the diequatorial trans isomer possesses higher molecular symmetry, it packs much more efficiently into a crystal lattice than the sterically strained cis isomer, resulting in a significantly lower solubility in hydrocarbon solvents[3].

Step-by-Step Methodology: Fractional Crystallization Protocol This protocol is a self-validating system: the physical formation of the crystal lattice inherently rejects the mismatched cis-diastereomer, acting as an automatic purity filter.

  • Dissolution: Suspend the crude 4-(4-methylcyclohexyl)phenol mixture in hot hexanes (or petroleum ether) at 60°C. If the solid does not fully dissolve, add ethyl acetate dropwise (up to 5-10% v/v) until the solution becomes completely clear. Do not over-saturate with ethyl acetate, as this will prevent crystallization.

  • Controlled Nucleation: Remove the flask from the heat source and allow it to cool slowly to room temperature (approx. 20°C) over 2 hours. Rapid cooling traps impurities; slow cooling ensures the trans isomer selectively builds a pure crystal lattice.

  • Yield Maximization: Once crystals have formed at room temperature, transfer the flask to an ice bath (0°C) for 1 hour to crash out the remaining trans isomer.

  • Isolation: Vacuum filter the crystals using a Büchner funnel. Wash the filter cake immediately with 2 volumes of ice-cold hexanes to strip away the cis-enriched mother liquor.

  • Validation: To validate the separation, perform a melting point analysis or run an HPLC trace of the crystals. A sharp melting point indicates a successful, high-purity trans isolation. The mother liquor can be concentrated to recover the cis-enriched fraction.

FAQ 3: I need both the cis and trans isomers in >99% purity for a Structure-Activity Relationship (SAR) study. How do I separate them?

Solution: Normal-Phase Flash Chromatography When you need absolute purity of both isomers—or if you are working on a sub-gram scale—normal-phase silica gel chromatography is required. Because the cis isomer (a,e) is more polar and has a more accessible hydrogen-bonding profile, it interacts more strongly with the silanol groups on the silica stationary phase. The trans isomer (e,e) will elute first, followed by the cis isomer[2].

Step-by-Step Methodology: Chromatographic Separation Protocol

  • Column Preparation: Pack a glass column with 230–400 mesh silica gel using 100% hexanes as the packing solvent. Ensure the column bed is perfectly level to prevent band broadening.

  • Sample Loading (Dry Loading): Dissolve the crude mixture (or the cis-enriched mother liquor from the crystallization step) in a minimum volume of dichloromethane (DCM). Add a small amount of silica gel (1:3 ratio to the sample mass) and evaporate the DCM under reduced pressure. Load this dry powder evenly onto the top of the column bed.

  • Isocratic to Gradient Elution: Begin elution with 100% hexanes to flush non-polar impurities. Gradually step the gradient to 95:5 Hexanes:Ethyl Acetate. The trans isomer will elute in these early fractions.

  • Eluting the Cis Isomer: Once the trans isomer has completely eluted, increase the polarity to 85:15 Hexanes:Ethyl Acetate to push the more strongly retained cis isomer off the column.

  • Validation: Co-spot the collected fractions on a TLC plate against the original crude mixture. Stain with

    
     or p-Anisaldehyde. The self-validating check here is 2D-TLC: spot a pure fraction, run it in one direction, dry it, and run it 90 degrees in the second direction. A single spot confirms the isomer is stable on silica and has not isomerized during purification.
    

Quantitative Data Summary

The following table summarizes the physicochemical differences that drive the separation strategies for 4-(4-methylcyclohexyl)phenol diastereomers.

Propertytrans-4-(4-methylcyclohexyl)phenolcis-4-(4-methylcyclohexyl)phenol
Dominant Conformation Diequatorial (e,e)Equatorial-Axial (e,a)
Thermodynamic Stability Higher (Symmetrical packing)Lower (Steric strain)
Relative Polarity LowerHigher
Elution Order (Silica Gel) 1st (Faster retention time)2nd (Slower retention time)
Solubility in Hexanes Low (Crystallizes readily)High (Remains in solution)

Separation Workflow Decision Matrix

Workflow A Crude 4-(4-methylcyclohexyl)phenol (Cis/Trans Mixture) B Scale Assessment A->B C Fractional Crystallization (Hexanes/EtOAc) B->C Preparative Scale (>5g) D Normal-Phase Chromatography (Silica Gel) B->D Analytical/SAR Scale (<5g) E Trans Isomer (Crystals, High Purity) C->E Cool to 0°C & Filter F Cis-Enriched Mixture (Mother Liquor) C->F Concentrate Filtrate G Trans Isomer (Early Fractions, Less Polar) D->G Elute with 5% EtOAc/Hexanes H Cis Isomer (Late Fractions, More Polar) D->H Elute with 15% EtOAc/Hexanes F->D Purify remaining Cis

Workflow for isolating cis and trans 4-(4-methylcyclohexyl)phenol based on scale and purity needs.

References

  • Benchchem.
  • Study.com.
  • Organic Syntheses. "trans-4-t-BUTYLCYCLOHEXANOL". Organic Syntheses Procedure.

Sources

Technical Support Center: Optimizing the Synthesis and Yield of trans-4-(4-Methylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of trans-4-(4-methylcyclohexyl)phenol. This compound is a critical building block in the development of advanced liquid crystals and specialized polymers. Synthesizing the pure trans-isomer presents a three-fold challenge: achieving para-regioselectivity during the initial Friedel-Crafts alkylation, driving the stereocenter equilibrium toward the thermodynamically favored trans-conformer, and preventing phase separation (oiling out) during final purification.

This guide provides causality-driven troubleshooting, self-validating protocols, and empirical data to ensure high-yield recovery of the target molecule.

Process Workflow Visualization

Workflow Step1 1. Reactants Phenol + 4-Methylcyclohexanol Step2 2. Kinetically Controlled Alkylation (Solid Acid Catalyst) Step1->Step2 Step3 3. Isomer Mixture (cis/trans ratio ~ 1:1) Step2->Step3 Regioselective para-alkylation Step4 4. Thermodynamic Isomerization (AlCl3, 120°C) Step3->Step4 Step5 5. trans-Enriched Crude (>85% trans) Step4->Step5 Equilibration Step6 6. Seeded Crystallization (Heptane/Toluene) Step5->Step6 Step7 7. Pure Product trans-4-(4-methylcyclohexyl)phenol Step6->Step7 LLPS Avoidance

Fig 1: Three-stage workflow for trans-4-(4-methylcyclohexyl)phenol synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting low para-selectivity and high ortho-alkylation during the Friedel-Crafts step? Causality & Solution: The hydroxyl (-OH) group of phenol is a strongly activating, ortho/para-directing group. However, when using traditional, highly active Lewis acids like AlCl₃ for the initial alkylation, the oxygen atom in phenol coordinates directly with the aluminum. This coordination not only deactivates the catalyst but sterically blocks the para position or alters the transition state, leading to increased ortho-substitution and polyalkylation. To resolve this, switch to a solid acid catalyst (e.g., Amberlyst 15 or activated clay). Solid acids provide a constrained catalytic environment that sterically favors attack at the less hindered para position. For mechanistic details on minimizing byproducts, refer to1 [1].

Q2: My intermediate product is a near 1:1 mixture of cis and trans isomers. How do I enrich the trans-isomer yield? Causality & Solution: The initial alkylation is kinetically controlled, resulting in a statistical mixture of cis and trans isomers. However, the trans-isomer (where both the methyl and phenolic groups occupy equatorial positions) is thermodynamically more stable due to the absence of 1,3-diaxial steric repulsions. To enrich the trans-isomer, you must subject the mixture to a thermodynamic equilibration. By heating the crude mixture with a strong Lewis acid (AlCl₃) at 120 °C, you enable reversible dealkylation/realkylation and hydride shifts. This pushes the dynamic equilibrium toward the lower-energy trans-conformer (>85% yield). For further reading on equatorial preference, see2 [2].

Q3: During final purification, the product separates as a biphasic oil instead of crystallizing. How do I fix this? Causality & Solution: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the solution reaches high supersaturation, but the integration of solute molecules into a rigid crystal lattice is kinetically hindered. Instead of nucleating crystals, the solute forms a secondary, highly mobile liquid phase (an emulsion) that acts as an excellent solvent for unwanted impurities. To prevent LLPS, you must define a strict process design space: shift the solvent system from pure heptane to a heptane/toluene (4:1) mixture to increase solubility at the cloud point, reduce the cooling rate to 0.1 °C/min, and introduce pure trans-seed crystals just above the metastable zone limit. This bypasses the miscibility gap and forces solid nucleation. Learn more at 3 [3].

Standardized Experimental Protocols (Self-Validating System)

Step 1: Regioselective Friedel-Crafts Alkylation

  • Setup: In a 500 mL 3-neck flask equipped with a mechanical stirrer and Dean-Stark trap, add phenol (94.1 g, 1.0 mol) and 4-methylcyclohexanol (57.1 g, 0.5 mol) in 200 mL toluene.

  • Catalysis: Add 15.0 g of dry Amberlyst 15 solid acid catalyst.

  • Reaction: Heat to reflux (approx. 110 °C). Water will collect in the Dean-Stark trap.

  • Self-Validation Check: The reaction is complete when exactly 9.0 mL of water is collected (theoretical yield for 0.5 mol). Perform a TLC (Hexane:EtOAc 9:1); the 4-methylcyclohexanol spot should be completely absent.

  • Workup: Filter the hot solution to remove the catalyst. Concentrate under reduced pressure to yield the crude cis/trans mixture.

Step 2: Thermodynamic Isomerization

  • Setup: Transfer the crude mixture (~90 g) to a clean, dry 250 mL flask under a nitrogen atmosphere.

  • Equilibration: Add anhydrous AlCl₃ (3.3 g, 25 mmol). Heat the neat mixture to 120 °C for 4 hours with vigorous stirring.

  • Self-Validation Check: Pull a 0.1 mL aliquot, quench in water/hexanes, and analyze via GC-FID. The peak area ratio of trans (longer retention time) to cis must exceed 85:15. If it does not, continue heating for 1 additional hour and re-test.

  • Workup: Cool to 60 °C, quench slowly with 100 mL of 1M HCl, and extract with toluene. Wash the organic layer with brine and concentrate.

Step 3: Anti-Oiling Crystallization

  • Dissolution: Dissolve the isomerized crude in 250 mL of a Heptane/Toluene (4:1 v/v) mixture at 85 °C until completely clear.

  • Controlled Cooling: Cool the reactor at a strict, linear rate of 0.1 °C/min.

  • Seeding: When the temperature reaches 65 °C (just above the historical cloud point of 62 °C), add 0.5 g of pure trans-4-(4-methylcyclohexyl)phenol seed crystals.

  • Self-Validation Check: Visually inspect the reactor. The solution should become turbid with a solid particulate suspension, not liquid droplets forming on the flask walls.

  • Isolation: Continue cooling to 5 °C. Filter the white crystalline solid, wash with cold heptane, and dry in vacuo (Yield: ~65 g, >99% trans).

Quantitative Data Summary

The table below summarizes the expected yield and purity metrics when transitioning from traditional synthesis methods to the optimized protocols outlined above.

Process Parameter / Conditionpara:ortho Ratiotrans:cis RatioOiling Out Observed?Final Isolated Yield
Traditional (AlCl₃, 80 °C, Heptane) 2.5 : 155 : 45Yes (Severe)22%
Solid Acid Alkylation (No Isomerization) 12 : 152 : 48No38%
Solid Acid + Isomerization + Fast Cooling 12 : 188 : 12Yes (Moderate)51%
Optimized Protocol (Solid Acid + Isom. + Seeding) 12 : 1 88 : 12 No 72%
References
  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Process Analytics. URL:[Link]

Sources

removing unreacted p-cresol from cyclohexylphenol product

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Cyclohexyl-4-methylphenol (Removal of Unreacted p-Cresol)

As a Senior Application Scientist, I frequently encounter researchers struggling to isolate pure alkylated phenols. The synthesis of 2-cyclohexyl-4-methylphenol via the Friedel-Crafts alkylation of p-cresol with cyclohexene or cyclohexanol is a robust reaction [1], but it inherently leaves residual unreacted p-cresol in the product mixture. Removing this unreacted starting material is critical for downstream applications—particularly in polymer synthesis and drug development—where phenolic impurities can act as chain terminators or toxicophores.

This guide bypasses generic advice to provide a deep, mechanistic look at how to exploit the physicochemical differences between these two molecules to achieve high-purity separation.

Mechanistic Overview & Causality

The separation strategy relies on two fundamental physicochemical differences between the starting material (p-cresol) and the product (2-cyclohexyl-4-methylphenol):

  • Steric Hindrance and Acidity (Dissociation Extraction): p-Cresol (pKa ~10.14) is a relatively unhindered phenol that readily deprotonates in dilute aqueous base to form a highly water-soluble sodium phenoxide salt. In contrast, 2-cyclohexyl-4-methylphenol features a bulky cyclohexyl group at the ortho position. This steric bulk shields the hydroxyl group, slightly reducing its acidity and drastically increasing the molecule's lipophilicity. Consequently, dilute sodium hydroxide selectively extracts p-cresol into the aqueous phase while the alkylated product remains in the organic phase. This principle of separating alkylated phenols based on differences in their dissociation constants is a highly effective, scalable industrial technique [2].

  • Volatility (Fractional Distillation): The addition of the massive cyclohexyl ring significantly increases the molecular weight and van der Waals interactions of the product. While p-cresol boils at 201.9 °C at atmospheric pressure [3], 2-cyclohexyl-4-methylphenol boils at >280 °C. This large boiling point differential (ΔBP > 80 °C) allows for highly efficient separation via vacuum distillation.

Troubleshooting FAQs

Q1: Why does my product still contain p-cresol after multiple water washes? A1: p-Cresol has limited solubility in neutral water (~20 g/L at 20 °C). Washing with neutral water is insufficient to drive the partition coefficient entirely into the aqueous phase. You must shift the chemical equilibrium by deprotonating the p-cresol. Using a dilute alkaline wash (e.g., 5% NaOH) converts p-cresol into sodium p-cresolate, which is infinitely soluble in water, ensuring complete removal from the organic layer.

Q2: When I use NaOH for extraction, my target product (cyclohexylphenol) also seems to partition into the aqueous layer, or it forms a thick emulsion. What is happening? A2: If the NaOH concentration is too high (e.g., >15-20%), the base becomes strong enough to deprotonate the sterically hindered 2-cyclohexyl-4-methylphenol. The resulting sodium salt of the alkylphenol acts as a powerful surfactant (a hydrotrope), reducing interfacial tension and forming stubborn emulsions. To fix this, strictly limit the NaOH concentration to 5-10%. This provides enough basicity to deprotonate p-cresol without significantly ionizing the bulky cyclohexylphenol. If an emulsion has already formed, adding brine (saturated NaCl) to the aqueous layer will increase ionic strength and help break it.

Q3: I am trying to separate them via vacuum distillation, but the p-cresol is co-distilling with my product. How can I optimize this? A3: Co-distillation usually occurs if the vacuum is unstable, the heating rate is too aggressive, or the distillation column lacks sufficient theoretical plates. Ensure your system is under a high, stable vacuum (<10 mmHg). At 10 mmHg, p-cresol distills at approximately 85-95 °C. Use a Vigreux column to improve separation efficiency. Maintain the oil bath temperature just high enough to distill the p-cresol (e.g., 120 °C) and hold it there until no more distillate collects before ramping up the temperature to recover the cyclohexylphenol.

Validated Experimental Protocols

Protocol A: Differential Dissociation Extraction (Liquid-Liquid Extraction)

This method is ideal for lab-scale purification (1 g to 500 g) and avoids the thermal stress of distillation.

  • Solubilization: Dissolve the crude reaction mixture (containing 2-cyclohexyl-4-methylphenol and unreacted p-cresol) in a non-polar, water-immiscible solvent such as toluene or diethyl ether (approx. 5 mL solvent per 1 g of crude).

  • Alkaline Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 5% (w/v) aqueous NaOH solution.

  • Agitation & Partitioning: Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure. Allow the layers to separate completely. The p-cresol transfers to the lower aqueous layer as sodium p-cresolate.

  • Phase Separation: Drain the lower aqueous layer. (Optional: Acidify this layer with 10% HCl to precipitate and recover the unreacted p-cresol for recycling).

  • Secondary Wash: Wash the remaining organic layer with a fresh portion of 5% NaOH to ensure complete removal, followed by a wash with saturated aqueous NaCl (brine) to remove residual water and base.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4). Filter the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator to yield purified 2-cyclohexyl-4-methylphenol.

Protocol B: Fractional Vacuum Distillation

This method is preferred for large-scale or solvent-free purification.

  • Setup: Transfer the crude mixture to a round-bottom flask equipped with a magnetic stir bar, a Vigreux fractionating column, a short-path distillation head, and a multi-neck receiving flask (cow adapter).

  • Vacuum Application: Apply a stable vacuum of ≤10 mmHg.

  • First Fraction (p-Cresol): Gradually heat the oil bath. At 10 mmHg, the unreacted p-cresol will begin to distill at a vapor temperature of ~85-95 °C. Collect this fraction until the vapor temperature begins to drop, indicating the p-cresol has been depleted.

  • Second Fraction (Target Product): Increase the oil bath temperature. The 2-cyclohexyl-4-methylphenol will distill at a significantly higher temperature (typically >150 °C at 10 mmHg, depending on exact vacuum). Collect this fraction in a clean receiving flask. The product may solidify upon cooling.

Quantitative Data: Physicochemical Comparison

Propertyp-Cresol (Starting Material)2-Cyclohexyl-4-methylphenol (Product)Separation Implication
Molecular Weight 108.14 g/mol 190.28 g/mol Significant mass difference aids in distillation.
Boiling Point (Atm.) 201.9 °C> 280 °CΔBP > 80 °C allows for efficient fractional vacuum distillation.
pKa (Acidity) ~10.14~10.5 - 11.0 (Estimated)p-Cresol is more acidic; selectively deprotonated by dilute NaOH.
Water Solubility ~20 g/L (Slightly soluble)< 0.1 g/L (Insoluble)Both require base for aqueous extraction.
Steric Hindrance Low (Unsubstituted ortho positions)High (Bulky ortho-cyclohexyl group)Hindrance prevents the product from easily forming water-soluble salts.

Visual Workflows

G Start Crude Reaction Mixture (p-Cresol + Cyclohexylphenol) Solvent Dissolve in Toluene/Ether Start->Solvent BaseWash Extract with 5% Aqueous NaOH Solvent->BaseWash PhaseSep Phase Separation BaseWash->PhaseSep AqPhase Aqueous Phase (Sodium p-Cresolate) PhaseSep->AqPhase OrgPhase Organic Phase (Cyclohexylphenol) PhaseSep->OrgPhase Acidify Acidify with HCl Recover p-Cresol AqPhase->Acidify WashDry Brine Wash & Dry (Na2SO4) OrgPhase->WashDry Evap Solvent Evaporation WashDry->Evap Pure Pure 2-Cyclohexyl-4-methylphenol Evap->Pure

Workflow for the differential dissociation extraction of p-cresol from cyclohexylphenol.

References

  • Optimization of process conditions for catalytic alkylation of isomeric cresols with cyclohexene. SciSpace. URL:[Link]

  • US4547596A - Separation and recovery of alkylated phenols. Google Patents.

Technical Support Center: Optimizing cis-to-trans Isomerization of Cyclohexylphenols

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the isomerization of cyclohexylphenols. This guide is designed for researchers, chemists, and process development professionals who are working to optimize the conversion of cis-cyclohexylphenols to their more thermodynamically stable trans isomers. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Foundational Principles: The 'Why' of Isomerization

The conversion of a cis-1,4-disubstituted cyclohexane to its trans isomer is a classic example of a reaction driven by thermodynamics. The trans isomer, where both substituents can occupy equatorial positions, is sterically less hindered and therefore lower in energy than the cis isomer, which forces one substituent into a higher-energy axial position. The goal of optimization is to provide a low-energy pathway for the system to reach this thermodynamic minimum.

This isomerization is typically acid-catalyzed. The mechanism involves the protonation of the phenol's hydroxyl group, which enhances the lability of the C-C bond between the phenyl and cyclohexyl rings, or the formation of a transient carbocation, allowing for bond rotation and subsequent rearrangement to the more stable trans configuration. Achieving high selectivity for the trans product requires conditions that favor thermodynamic equilibrium.[1][2]

cluster_mechanism Acid-Catalyzed Isomerization Pathway cis_Reactant cis-Cyclohexylphenol Protonation Protonation (Acid Catalyst, H+) cis_Reactant->Protonation Intermediate Activated Intermediate / Carbocationic Character Protonation->Intermediate Rotation Bond Rotation to Relieve Steric Strain Intermediate->Rotation Deprotonation Deprotonation Rotation->Deprotonation trans_Product trans-Cyclohexylphenol (Thermodynamic Product) Deprotonation->trans_Product Start Reaction Stalled (Low cis-to-trans Conversion) Check_Purity Are Reagents/Solvents Pure and Anhydrous? Start->Check_Purity Check_Temp Is Reaction Temperature Sufficiently High? Action_Temp Increase Temperature (e.g., in 15°C increments) Check_Temp->Action_Temp No Re_evaluate Re-evaluate Reaction and Monitor Progress Check_Temp->Re_evaluate Yes Check_Catalyst Is Catalyst Active and Sufficient? Check_Catalyst->Check_Temp Yes Action_Catalyst Increase Catalyst Loading or Switch to a Stronger Acid Check_Catalyst->Action_Catalyst No Check_Purity->Check_Catalyst Yes Action_Purity Use Oven-Dried Glassware and Anhydrous Solvents Check_Purity->Action_Purity No Action_Temp->Re_evaluate Action_Catalyst->Re_evaluate Action_Purity->Re_evaluate

Caption: Troubleshooting Workflow for Stalled Isomerization.

Question: I'm observing significant side-product formation, such as dimerization or elimination (dehydration).

Answer: This indicates that your reaction conditions are too harsh or that the catalyst is promoting undesired reaction pathways. The key is to find conditions that are energetic enough for isomerization but not for side reactions.

  • Cause 1: Excessive Temperature. While high temperatures favor the trans isomer, excessively high temperatures can provide enough energy to access higher activation energy pathways, such as intermolecular alkylation (dimerization) or dehydration of the cyclohexyl ring to form cyclohexene derivatives.

    • Solution: Reduce the reaction temperature. Find the "sweet spot" where isomerization occurs at an acceptable rate without significant side-product formation. This often requires careful optimization and monitoring.

  • Cause 2: Overly Aggressive Catalyst. Highly active catalysts, especially strong mineral acids like H₂SO₄ or Lewis acids like AlCl₃, can be non-selective and promote a variety of side reactions. [3] * Solution: Switch to a milder or more sterically hindered catalyst.

    • Solid Acid Catalysts: Using a solid acid like a zeolite (e.g., H-Beta) or a sulfonic resin (e.g., Amberlyst 15) can provide shape selectivity and milder acidic sites, reducing undesired reactions. [3][4][5]They also simplify workup.
    • Milder Soluble Acids: Consider using p-toluenesulfonic acid (pTSA) instead of sulfuric acid.
  • Cause 3: High Concentration. High concentrations of the substrate can increase the probability of intermolecular reactions, leading to dimers and oligomers.

    • Solution: Run the reaction at a lower concentration. While this may slow the desired reaction rate, it will disproportionately slow the rate of bimolecular side reactions.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best catalyst for my isomerization?

The choice of catalyst depends on the scale of your reaction, required purity, and processing constraints. The main options are homogeneous (liquid) acids and heterogeneous (solid) acids.

Catalyst TypePhaseTypical Temp. (°C)AdvantagesDisadvantages & Challenges
H₂SO₄, CH₃SO₃H Liquid80 - 140High activity, low cost, well-understood. [3]Corrosive, difficult to remove, can cause charring at high temps, waste disposal issues.
Amberlyst 15 Solid80 - 120Easily filtered/removed, reusable, lower corrosion, can improve selectivity. [3]Slower reaction rates than liquid acids, potential for catalyst fouling.
Zeolites (e.g., H-Beta) Solid120 - 220High thermal stability, shape selectivity can prevent large side-products, reusable. [4]Higher temperatures often required, potential for diffusion limitations within pores.
Lewis Acids (AlCl₃, BF₃) Liquid/Solid60 - 100Can be highly active at lower temperatures. Very moisture-sensitive, can promote significant side reactions, complex workup.

Recommendation: For lab-scale synthesis and optimization, Amberlyst 15 or p-toluenesulfonic acid are excellent starting points due to their effectiveness and ease of handling. For industrial processes, zeolites are often favored for their robustness and reusability. [3][4] Q2: What is the difference between kinetic and thermodynamic control in this context?

This reaction is a perfect illustration of needing to achieve the thermodynamic product .

  • Kinetic Control: Favors the product that is formed fastest. This occurs under milder conditions (lower temperatures, shorter reaction times) where the reaction is essentially irreversible. The major product is the one with the lowest activation energy. [1][2]* Thermodynamic Control: Favors the product that is most stable. This requires more vigorous conditions (higher temperatures, longer reaction times) that allow the reaction to be reversible. The system reaches equilibrium, and the major product is the one with the lowest overall Gibbs free energy. [1][2][6] For cyclohexylphenol isomerization, the trans isomer is the more stable thermodynamic product. Your goal is to set up conditions that allow the reaction to equilibrate.

Y_axis Energy X_axis Reaction Coordinate origin Y_end origin->Y_end X_end origin->X_end Reactant cis Isomer (Reactant) 2.75,3 2.75,3 Reactant->2.75,3 5,3.3 5,3.3 Reactant->5,3.3 Kinetic_Product Kinetic Product (Hypothetical) Thermo_Product trans Isomer (Thermodynamic Product) TS_Kinetic ΔG‡ (Kinetic) TS_Thermo ΔG‡ (Thermo) 2.75,3->Kinetic_Product 5,3.3->Thermo_Product

Caption: Energy Profile: Kinetic vs. Thermodynamic Product.

Q3: How can I monitor the cis/trans isomer ratio during the reaction?

Accurate and timely monitoring is crucial for optimization. The two most common and effective methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography (GC): Often the method of choice. The isomers typically have slightly different boiling points and polarities, allowing for separation on a capillary column.

    • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

    • Detection: Flame Ionization Detector (FID) is standard. GC-MS can be used for confirmation of identity. [7][8] * Sample Prep: A small aliquot of the reaction mixture is taken, quenched (e.g., by diluting in a solvent and washing with a mild base like NaHCO₃ solution), and the organic layer is injected. Derivatization of the phenol to a silyl ether (using BSTFA, for example) can improve peak shape and separation. [9]

  • High-Performance Liquid Chromatography (HPLC): Also highly effective, particularly for less volatile derivatives.

    • Column: A reversed-phase C18 column is most common.

    • Mobile Phase: A gradient of water and acetonitrile or methanol is typical.

    • Detection: UV detector set to the λ_max of the phenol (around 275-280 nm).

For both methods, it is essential to obtain pure standards of the cis and trans isomers to confirm peak identity and establish a calibration curve for accurate quantification. [15]

Experimental Protocols

Protocol 1: General Procedure for Isomerization using a Solid Acid Catalyst (Amberlyst 15)

This protocol provides a robust starting point for lab-scale optimization.

  • Glassware Preparation: Ensure all glassware (a round-bottom flask, condenser) is thoroughly cleaned and oven-dried at 120°C for at least 4 hours to remove all traces of water.

  • Catalyst Preparation: If the Amberlyst 15 resin is new, wash it with an anhydrous solvent (e.g., toluene) and dry it under vacuum to ensure it is free of moisture.

  • Reaction Setup:

    • To the dried flask, add the cis-cyclohexylphenol starting material (1.0 eq).

    • Add the Amberlyst 15 catalyst (typically 10-20% by weight relative to the starting material).

    • Add an anhydrous solvent, such as toluene or xylene (to a concentration of 0.5-1.0 M).

    • Equip the flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Reaction Execution:

    • Begin vigorous stirring.

    • Heat the mixture to the desired temperature (a starting point of 100-110°C in toluene is common).

    • Monitor the reaction every 1-2 hours by taking small aliquots for GC or HPLC analysis (as described in Protocol 2).

    • Continue heating until the cis:trans ratio is stable, indicating the reaction has reached equilibrium.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solid Amberlyst 15 catalyst by simple filtration. The catalyst can be washed with fresh solvent, dried, and stored for reuse.

    • Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude product mixture, enriched in the trans isomer.

    • The product can be further purified by recrystallization or chromatography if necessary.

Protocol 2: Monitoring Reaction Progress by GC

  • Prepare Quench Vials: Have several small vials ready, each containing 1 mL of a suitable solvent (e.g., ethyl acetate or MTBE) and 1 mL of a saturated sodium bicarbonate (NaHCO₃) solution.

  • Sampling: Using a glass pipette or syringe, carefully withdraw a small aliquot (~0.1 mL) from the hot reaction mixture.

  • Quenching: Immediately dispense the aliquot into one of the prepared quench vials. Cap the vial and shake vigorously. This neutralizes the acid catalyst, stopping the reaction in the sample.

  • Sample Preparation: Allow the layers to separate. Using a pipette, transfer a portion of the top organic layer to a clean GC vial.

  • Analysis: Inject the sample onto the GC. Compare the resulting peak areas for the cis and trans isomers to their initial (t=0) ratio to determine the extent of conversion.

References
  • Hartman, R. J., & Schrodt, A. G. (Year N/A).
  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • Ronchin, L., et al. (2011). Acid catalyzed alkylation of phenols with cyclohexene. Inorganica Chimica Acta.
  • Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • Abraham, R. J., & Rossetti, Z. L. (N/A). Solvent effects on the cis- and trans-4-t-butylcyclohexanol equilibrium by a new method, using gas-chromatographic head-space analysis. RSC Publishing.
  • (2025, August 6). SOLVENT EFFECTS IN CIS-TRANS ISOMERIZATION.
  • (2025, August 6). Alkylation of Phenol with Cyclohexanol and Cyclohexene Using HY and Modified HY Zeolites.
  • (Year N/A). A Process For Preparation Of 4 Cyclohexylphenol. Quick Company.
  • Gutierrez-Rubio, S., et al. (2022, July 15). Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts.
  • (1988). Understanding product optimization: Kinetic versus thermodynamic control.
  • (2013, March 11). Analytical Methods. Royal Society of Chemistry.
  • (Year N/A). Thermodynamic and kinetic reaction control. Wikipedia.
  • Kelebekli, L., & Menzek, A. (Year N/A). UNDERSTANDING KINETICALLY AND THERMODYNAMICALLY CONTROLLED PRODUCTS BY SOME SOCIAL EVENTS. DergiPark.
  • (2025). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. Benchchem.
  • (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry.
  • (2025). A Comparative Guide to Analytical Methods for Phenol Isomer Detection. Benchchem.
  • (2013, October 7). How does one identify between trans & cis 4- (4-n-alkylcyclohexyl) phenol?.

Sources

troubleshooting low purity in 4-(4-methylcyclohexyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Purity Synthesis of 4-(4-Methylcyclohexyl)phenol

Subject: Troubleshooting Low Purity & Isomeric Selectivity in Friedel-Crafts Alkylation To: Chemical Process Engineers, Medicinal Chemists, and Material Scientists (Liquid Crystal Division) From: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Group

Executive Summary

You are likely accessing this guide because your synthesis of 4-(4-methylcyclohexyl)phenol (Target Molecule, TM ) has failed to meet the stringent purity specifications required for liquid crystal applications (>99.5% trans-isomer).

The synthesis—typically a Friedel-Crafts alkylation of phenol with 4-methylcyclohexanol or 4-methylcyclohexene—is deceptively simple. The challenge lies not in conversion, but in selectivity . The reaction is plagued by three primary impurity classes:

  • Regioisomers: 2-(4-methylcyclohexyl)phenol (Ortho-isomer).

  • Stereoisomers: cis-4-(4-methylcyclohexyl)phenol (Kinetic product).

  • Polyalkylates: 2,4-bis(4-methylcyclohexyl)phenol.

This guide moves beyond basic synthesis to address the thermodynamic and kinetic controls necessary to isolate the trans-para isomer.

Part 1: The Diagnostic Landscape

Before altering your protocol, visualize the reaction pathway to identify where your purity is being compromised.

ReactionPathway Start Phenol + 4-Methylcyclohexanol Inter Carbocation Intermediate Start->Inter Acid Cat. -H2O Ortho Ortho-Isomer (Impurity) Inter->Ortho Kinetic Control (Low Temp) Para_Cis Para-Cis Isomer (Kinetic Impurity) Inter->Para_Cis Kinetic Control Para_Trans Para-Trans Isomer (Target) Inter->Para_Trans Thermodynamic Control Ortho->Para_Trans Isomerization (High Temp/Acid) DiSub 2,4-Disubstituted (Poly-alkylated) Ortho->DiSub Excess Reagent Para_Cis->Para_Trans Isomerization (Equilibration) Para_Trans->DiSub Excess Reagent

Figure 1: Reaction pathway highlighting the divergence between kinetic impurities (Ortho/Cis) and the thermodynamic target (Para/Trans).

Part 2: Troubleshooting Guides & FAQs

Module A: Solving Regioselectivity (Ortho vs. Para)

Q: My HPLC shows a significant peak at RRT 0.92 relative to the main peak. Is this the ortho-isomer, and how do I suppress it?

A: Yes, the ortho-isomer typically elutes just before the para-isomer on C18 columns. The Friedel-Crafts alkylation is reversible.[1] Under kinetic control (low temperature, short time), the ortho position is statistically favored (2 sites vs 1 para site) despite steric hindrance.

The Fix: Shift to Thermodynamic Control. You must drive the reaction toward the thermodynamically stable para product.

  • Protocol Adjustment: Increase reaction temperature to 120°C – 140°C . At this temperature, the ortho-isomer reverts to the reactants (de-alkylation) and re-alkylates at the more stable para position.

  • Catalyst Switch: If using standard Lewis acids (AlCl3, BF3), switch to a Shape-Selective Zeolite (e.g., H-Beta or HY Zeolite). The pore structure of these zeolites sterically restricts the formation of the bulky ortho transition state, significantly boosting para selectivity [1].

Module B: The Stereochemistry Problem (Cis vs. Trans)

Q: I have high purity by GC, but the melting point is broad and low (approx. 85-90°C). Why?

A: You likely have a mixture of cis and trans isomers.[2][3] The trans-isomer (diequatorial conformation) is the linear, rod-like molecule required for liquid crystals and has a higher melting point (~96-98°C). The cis-isomer is "bent" and acts as an impurity, depressing the melting point.

The Fix: Acid-Catalyzed Isomerization. The cis isomer is the kinetic product. You need to force equilibration to the trans form.

Protocol 1: Post-Synthesis Isomerization

  • Do not quench the reaction immediately after consumption of starting material.

  • Maintain the reaction mixture at 100°C in the presence of the acid catalyst (e.g., Amberlyst-15 or p-TsOH) for an additional 4–6 hours.

  • Mechanism: The acid allows the reversible protonation of the ring, facilitating the flip from the axial-equatorial (cis) to the diequatorial (trans) conformation.

Module C: Purification Strategy

Q: Distillation isn't separating the isomers. How do I isolate the pure trans-isomer?

A: Distillation is ineffective because the boiling point difference between cis and trans is negligible (<2°C). You must rely on Recrystallization based on packing efficiency. The rod-like trans isomer crystallizes much better than the bent cis isomer.

Protocol 2: Selective Recrystallization

  • Solvent System: Petroleum Ether (60-90) or n-Hexane.

  • Method:

    • Dissolve the crude solid in hot n-Hexane (approx. 3 mL per gram of solid).

    • Cool slowly to Room Temperature (RT) with stirring.

    • Critical Step: Chill to 0°C for 2 hours. The trans-isomer will precipitate as white needles. The cis-isomer (and most ortho impurities) will remain in the mother liquor.

    • Filter and wash with cold hexane.

Part 3: Quantitative Data Summary

Table 1: Impact of Conditions on Isomer Ratios

VariableCondition A (Kinetic)Condition B (Thermodynamic)Recommended Target
Catalyst AlCl3 / Low TempH-Beta Zeolite / High TempH-Beta or Amberlyst-15
Temperature 40°C - 60°C130°C - 150°C135°C
Time 1 - 2 Hours6 - 10 Hours8 Hours
Ortho:Para Ratio ~ 40:60~ 5:95< 2:98
Cis:Trans Ratio ~ 50:50~ 20:80Target > 99% Trans (after xtal)

Part 4: Advanced Troubleshooting Logic

Use this decision tree to diagnose specific failure modes in your current batch.

TroubleshootingTree Start Low Purity Detected CheckHPLC Check HPLC/GC Identify Impurity Peak Start->CheckHPLC IsOrtho Impurity is Ortho (RRT < 1.0) CheckHPLC->IsOrtho Peak Precedes Main IsCis Impurity is Cis (Co-elutes or close RRT) CheckHPLC->IsCis Broad MP / NMR Check IsPoly Impurity is Dialkylated (High RRT) CheckHPLC->IsPoly Late Eluting Peak ActionOrtho Action: Increase Temp Switch to Zeolite IsOrtho->ActionOrtho ActionCis Action: Extend Reaction Time Recrystallize in Hexane IsCis->ActionCis ActionPoly Action: Increase Phenol Ratio (Dilution Effect) IsPoly->ActionPoly

Figure 2: Decision matrix for identifying and correcting specific impurity profiles.

References

  • Selective Alkylation of Phenols: Title: Selective Alkylation of Phenols Using Solid Catalysts. Source: White Rose eTheses Online. URL:[Link]

  • Friedel-Crafts Mechanism & Kinetics: Title: Friedel-Crafts Alkylation Mechanism and Kinetics. Source: Byju's / Wikipedia (General Mechanism Verification). URL:[Link]

  • Isomer Identification (Cis/Trans): Title: Partitioning, Aqueous Solubility, and Dipole Moment Data for cis- and trans-(4-Methylcyclohexyl)methanol (Analogous Cyclohexyl Systems). Source: ResearchGate.[4][5] URL:[Link]

  • Analytical Separation (HPLC): Title: Separation of 4-(4-Propylcyclohexyl)phenyl derivatives on Newcrom R1 HPLC column. Source: SIELC Technologies.[6] URL:[Link]

Sources

Navigating the Chromatographic Maze: A Technical Guide to Resolving Co-eluting Isomers of Methylcyclohexylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering the common yet challenging issue of co-eluting isomers of methylcyclohexylphenol in High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot and optimize your separations effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the separation of methylcyclohexylphenol isomers.

Q1: Why are methylcyclohexylphenol isomers so difficult to separate using standard HPLC methods?

A1: The primary challenge lies in the structural similarity of the isomers. Positional isomers of methylcyclohexylphenol have the same molecular weight and very similar polarities. Standard reversed-phase columns, such as C18, which primarily separate based on hydrophobicity, often fail to provide adequate resolution for these closely related compounds.[1] Effective separation requires a chromatographic system that can exploit subtle differences in their three-dimensional structures and electronic properties.

Q2: My chromatogram shows broad, tailing peaks for all isomers. What are the likely causes and how can I fix this?

A2: Peak tailing with phenolic compounds is often due to secondary interactions with acidic silanol groups present on the surface of silica-based stationary phases.[1] This unwanted interaction can be mitigated by:

  • Using a modern, end-capped column: Newer columns are designed to have minimal accessible silanol groups.

  • Adjusting the mobile phase pH: The addition of a small amount of an acidic modifier, like 0.1% formic acid, can suppress the ionization of silanol groups, thereby reducing these secondary interactions.[1]

  • Checking for column overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting your sample.[1][2]

Q3: I've optimized my mobile phase, but the isomers still co-elute. What's the next logical step?

A3: If mobile phase optimization is insufficient, the most powerful variable to adjust is the stationary phase chemistry.[3][4] Different stationary phases offer alternative separation mechanisms. For aromatic compounds like methylcyclohexylphenol, a phenyl-based column can provide enhanced selectivity through π-π interactions.[1][5]

In-Depth Troubleshooting Guides

This section provides detailed strategies for resolving persistent co-elution problems.

Issue 1: Inadequate Resolution on a C18 Column

Underlying Cause: C18 columns separate primarily based on hydrophobic interactions. Isomers of methylcyclohexylphenol often have very similar hydrophobicities, leading to poor resolution.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting co-eluting isomers on a C18 column.

Step-by-Step Protocol: Mobile Phase Optimization

  • Adjust Organic Modifier Concentration: In reversed-phase HPLC, decreasing the percentage of the organic component (e.g., acetonitrile or methanol) in the mobile phase will increase retention times and may improve resolution.[3][4] Make small, incremental changes (e.g., 2-5%) to observe the effect on selectivity.

  • Evaluate Different Organic Modifiers: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity.[4] These solvents have different properties that can influence interactions with the analyte and stationary phase.

  • Modify Mobile Phase pH: For ionizable compounds like phenols, adjusting the pH of the mobile phase can significantly impact retention and selectivity.[6] The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) is a common practice.

Issue 2: Selecting an Alternative Stationary Phase

Underlying Cause: When mobile phase optimization fails, the interactions between the analytes and the stationary phase need to be altered more fundamentally. This requires changing the column chemistry.

Expert Recommendation: For aromatic isomers, a phenyl stationary phase is an excellent first alternative to C18.[1][7] Phenyl columns provide an additional separation mechanism through π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analytes.[5] For chiral isomers (enantiomers), a chiral stationary phase is necessary.[8]

Data-Driven Column Selection:

Stationary PhasePrimary Interaction MechanismBest Suited ForKey Considerations
C18 (Octadecylsilane) HydrophobicGeneral-purpose separation of non-polar to moderately polar compounds.Often insufficient for positional isomers with similar hydrophobicity.[1]
Phenyl Hydrophobic & π-π InteractionsAromatic and unsaturated compounds, including positional isomers.[5][7]The choice of organic modifier can influence the strength of π-π interactions.[7]
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole-Dipole, & Ion-ExchangeHalogenated compounds, positional isomers, and polar analytes.[9]Offers unique selectivity compared to C18 and Phenyl phases.
Chiral (e.g., Cellulose or Amylose-based) Chiral Recognition (Inclusion, H-bonding, etc.)Enantiomers (non-superimposable mirror images).[8]Often requires specific mobile phases (normal or reversed-phase).
Issue 3: The Impact of Temperature on Separation

Underlying Cause: Temperature is a critical parameter that influences viscosity, analyte diffusion, and the thermodynamics of analyte-stationary phase interactions.[10][11]

Key Insights:

  • Increased Temperature: Generally leads to shorter retention times and sharper peaks due to lower mobile phase viscosity and faster mass transfer.[12] However, for some isomers, higher temperatures can decrease selectivity and worsen resolution.[11]

  • Decreased Temperature: Can enhance selectivity for some isomer pairs by promoting stronger, more specific interactions with the stationary phase.[12][13] However, this often comes at the cost of longer analysis times and broader peaks.

  • Temperature Control: Maintaining a stable column temperature is crucial for reproducible retention times and resolution.[11][12]

Experimental Protocol: Temperature Scouting

  • Establish a Baseline: Using your optimized mobile and stationary phase, perform an injection at a standard temperature (e.g., 30°C).

  • Incremental Increases: Increase the column temperature in 5-10°C increments (e.g., 40°C, 50°C) and inject your sample at each temperature.

  • Incremental Decreases: If higher temperatures do not improve resolution, explore lower temperatures (e.g., 25°C, 20°C).

  • Analyze the Data: Evaluate the resolution, peak shape, and retention times at each temperature to determine the optimal setting.

Issue 4: When Chromatographic Resolution Fails: Alternative Strategies

In some particularly challenging cases, achieving baseline chromatographic separation may not be feasible. Here are two alternative approaches:

1. Pre-column Derivatization:

Concept: This technique involves chemically modifying the isomers before HPLC analysis to enhance their structural differences, making them easier to separate.[14][15][16] Derivatization can also be used to introduce a UV-absorbing or fluorescent tag, improving detection sensitivity.[14][16]

Workflow for Derivatization:

Caption: Workflow for implementing a pre-column derivatization strategy.

2. Alternative Detection Methods:

Concept: If the isomers cannot be separated chromatographically, a detector that can differentiate them based on other properties can be employed.

  • Mass Spectrometry (MS): An MS detector can often distinguish between co-eluting isomers if they produce unique fragment ions.[2]

  • Diode Array Detector (DAD) / Photodiode Array (PDA) Detector: A DAD or PDA detector acquires the full UV-Vis spectrum of a peak.[17][18] If co-eluting isomers have different spectra, this can be used to confirm peak impurity.[19]

  • Circular Dichroism (CD) Detector: This detector is highly sensitive to chiral compounds and can distinguish between enantiomers even if they co-elute.[20]

Advanced Troubleshooting: FAQs from the Field

Q4: I see "ghost peaks" in my chromatogram. What are they and how do I get rid of them?

A4: Ghost peaks are unexpected peaks that can arise from contamination in the mobile phase, carryover from previous injections, or impurities in the HPLC system.[2][21] To troubleshoot, run a blank gradient (injecting only the mobile phase) to identify the source of contamination.[2][22] Ensure you are using high-purity HPLC-grade solvents and regularly flush the system.[1][21]

Q5: Can my sample preparation contribute to co-elution issues?

A5: Yes. Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion and apparent co-elution.[2] Whenever possible, dissolve your sample in the initial mobile phase.[2] Additionally, complex sample matrices can introduce interfering compounds. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample cleanup.[2]

Conclusion

Resolving co-eluting isomers of methylcyclohexylphenol is a methodical process of elimination and optimization. By systematically evaluating and adjusting the mobile phase, stationary phase, and temperature, you can significantly enhance the resolution of your separation. In cases where complete chromatographic separation is not achievable, pre-column derivatization or the use of advanced detection techniques can provide the necessary selectivity. Remember that a thorough understanding of the underlying chromatographic principles is your most valuable tool in overcoming these analytical challenges.

References

  • Understanding the effect of temper
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • HPLC Webinar - How to Choose Altern
  • Why Temperature Is Important in Liquid Chrom
  • View of Gas Chromatographic Separation of Isomeric Phenols by Schiff`s Base Liquid Crystalline Stationary Phases - Al-Nahrain Journal of Science.
  • Technical Support Center: Optimizing HPLC Separation of 4-Amino-m-cresol and Its Isomers - Benchchem.
  • How to Use Preparative HPLC -Part 3 About column temperature control in prepar
  • How Does Column Temperature Affect HPLC Resolution? - Chrom Tech, Inc.
  • Effect of Temperature on the Chiral Separation of Enantiomers of Some...
  • Methods for Changing Peak Resolution in HPLC - Chrom Tech, Inc.
  • Phenyl Stationary Phases for HPLC - Element Lab Solutions.
  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride - Scientific Research Publishing.
  • Co-Elution: The Achilles' Heel of Chromatography (and Wh
  • Optimizing HPLC method development to maximize peak resolution -
  • Application Note: HPLC Method for the Analysis and Separ
  • A Comparative Guide to Analytical Methods for Phenol Isomer Detection - Benchchem.
  • HPLC Identification and Separation of Phenolic Compounds Diazotized With Sulphanilic Acid. Structural Effects on Retention Times - Taylor & Francis.
  • Analysis of phenols by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)
  • Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Solving Carryover Problems in HPLC - Shimadzu.
  • Comparison of three stationary phases in the separation of polyphenyls by liquid chrom
  • Compare Different HPLC Detector Types - Torontech.
  • Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol - Benchchem.
  • chiral columns .

  • HPLC Troubleshooting Guide.
  • Separation of phenols at various oven temperature. Stationary phase:...
  • Chemical derivatization strategies for enhancing the HPLC analytical performance of n
  • Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC - Phenomenex.
  • Types of detectors used in HPLC - Bio-Analysis Centre.
  • Seeing is Believing: Detectors for HPLC - LCGC Intern
  • Analysis of phenols by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)
  • Troubleshooting Reversed Phase Chrom
  • Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formul
  • Types of HPLC Detectors - Phenomenex.
  • Separation of Isomer and High-Performance Liquid Chrom
  • Basics of chiral HPLC - Sigma-Aldrich.
  • Optimization of isocratic mobile phase composition for HPLC analysis of eleven substituted phenols | Scilit.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu.
  • Chiral HPLC Separ
  • Isomers and Recommended HPLC Columns for Effective Separ
  • Improving HPLC Separation of Polyphenols - LCGC Intern

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Technical Support Center: Troubleshooting Catalyst Deactivation in Phenol Hydroalkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for phenol hydroalkylation processes. Designed for researchers, chemical engineers, and drug development professionals, this guide provides mechanistic insights, diagnostic workflows, and self-validating protocols for managing bifunctional catalyst (metal/solid acid) deactivation during the synthesis of cyclohexylphenols (CHP) and related intermediates.

Part 1: Mechanistic FAQs (Understanding Deactivation)

Q1: Why does my bifunctional catalyst (e.g., Pd/HBEA or Co2P/Zeolite) deactivate rapidly despite high initial conversion rates? A1: Deactivation in phenol hydroalkylation is primarily driven by the disruption of the delicate metal/acid balance and the intrinsic properties of the Brønsted acid sites (BAS). The reaction is a cascade: partial hydrogenation of phenol on metal sites forms cyclohexanol, which subsequently undergoes dehydration and alkylation with unreacted phenol on the BAS. Very strong BAS excessively stabilize carbenium ion intermediates. Instead of a controlled mono-alkylation, these strong sites promote polyalkylation and oligomerization. These bulky oligomers rapidly condense into carbonaceous coke, plugging the zeolite micropores and physically blocking active sites[1]. Utilizing moderately strong BAS in spacious environments (such as large-pore HBEA zeolites) significantly mitigates this coking pathway[1].

Q2: How does the H⁺/Metal ratio influence both product selectivity and catalyst lifespan? A2: The kinetic synchronization between the metal and acid sites is the most critical factor in extending catalyst life. If hydrogenation on the metal (e.g., Pd, Ni) outpaces alkylation on the acid site, the local concentration of cyclohexanol spikes. This leads to competitive adsorption that blocks phenol from reaching the active sites and promotes side reactions like dehydration to cyclohexene. Conversely, insufficient metal activity forces the zeolite to process unactivated phenol, accelerating coking[2]. An optimized H⁺/Pd ratio (e.g., ~21) synchronizes the cyclohexanol formation rate with its consumption rate, preventing intermediate pooling and extending the catalyst's half-life[1][3].

Part 2: Diagnostic Troubleshooting Guide

Use the following symptom-based guide to diagnose and resolve performance drops in your reactor bed.

Symptom 1: Sudden drop in CHP yield with a corresponding spike in cyclohexanol.

  • Root Cause: Acid site deactivation (Fouling/Pore Plugging). The metal sites are still actively hydrogenating phenol, but the BAS are blocked by coke or poisoned by water (a natural byproduct of the dehydration step), preventing the crucial carbon-carbon coupling[2].

  • Causality: When BAS are neutralized or physically inaccessible, the cascade halts at the intermediate stage.

  • Solution: Perform Temperature-Programmed Oxidation (TPO) to quantify coke. If diffusion limitations are suspected, switch to a hierarchical zeolite (e.g., h-ZSM-5 or mesoporous MCM-36) to shorten diffusion path lengths and reduce pore plugging[1][2].

Symptom 2: High unreacted phenol concentration with low overall conversion.

  • Root Cause: Metal site deactivation (Sintering or Leaching) or severe active site fouling covering both functions.

  • Causality: Without the initial hydrogenation of the aromatic ring, the electrophilic carbenium ion cannot form, halting the entire cascade. In aqueous phase reactions, noble metals can leach, or nanoparticles can sinter under high temperatures.

  • Solution: Verify metal dispersion using CO or H₂ chemisorption. If leaching is detected, consider embedding the metal nanoparticles within the zeolite framework or transitioning to highly stable transition metal phosphides like Ni₂P or Co₂P[2].

Troubleshooting Start Symptom: Drop in CHP Yield CheckSelectivity Analyze Product Distribution (GC-MS / HPLC) Start->CheckSelectivity HighCyclohexanol High Cyclohexanol Low CHP CheckSelectivity->HighCyclohexanol HighPhenol High Unreacted Phenol Low Intermediates CheckSelectivity->HighPhenol AcidDeactivation Acid Site Deactivation (Coking or Water Poisoning) HighCyclohexanol->AcidDeactivation MetalDeactivation Metal Site Deactivation (Sintering or Leaching) HighPhenol->MetalDeactivation RegenAcid Action: TGA Coke Analysis & Thermal Calcination AcidDeactivation->RegenAcid RegenMetal Action: Optimize H+/Pd Ratio & Check Dispersion MetalDeactivation->RegenMetal

Diagnostic workflow for identifying and resolving catalyst deactivation mechanisms.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must rely on self-validating systems. The following protocols ensure that the data collected directly proves the hypothesized deactivation mechanism.

Protocol 1: Catalyst Regeneration and Coke Quantification via TGA

Rationale: To distinguish between reversible water poisoning and irreversible coking, thermal analysis must be coupled with pre- and post-regeneration surface area measurements.

  • Sample Extraction & Preparation: Recover the spent catalyst post-reaction. Wash thoroughly with an apolar solvent (e.g., hexane) to remove physisorbed reactants and products. Dry at 80°C under vacuum for 2 hours.

  • Thermogravimetric Analysis (TGA): Load 10–20 mg of the spent catalyst into the TGA crucible. Heat from 50°C to 800°C at a ramp rate of 10°C/min under a continuous air flow (50 mL/min).

  • Thermogram Interpretation:

    • Weight loss < 250°C: Indicates desorption of water and light organics (points to reversible poisoning).

    • Weight loss 350°C – 550°C: Indicates combustion of hard carbonaceous coke (polyaromatics)[2].

  • Self-Validation Step (Critical): Perform N₂ physisorption (BET analysis) on the catalyst before the reaction, after the reaction, and after TGA combustion.

    • Logic: A full recovery of micropore volume post-combustion validates that pore-plugging coke was the sole deactivation mechanism. If the surface area does not recover, it indicates irreversible structural collapse (e.g., dealumination) or severe metal sintering.

Protocol 2: Kinetic Synchronization of Metal and Acid Sites

Rationale: Establishing the correct H⁺/Pd ratio prevents intermediate pooling, which is the primary driver of oligomerization.

  • Site Quantification: Determine the concentration of accessible Brønsted acid sites using pyridine-adsorbed FTIR spectroscopy. Quantify active metal sites using H₂ pulse chemisorption.

  • Ratio Adjustment: Synthesize a series of catalysts by varying the metal loading (e.g., 0.1% to 1.0% Pd) on a fixed support (e.g., HBEA) to bracket the target H⁺/Pd ratio of ~21[1][3].

  • Cascade Testing: Run the hydroalkylation in a batch reactor at low conversion (<20%) to extract the initial rates of hydrogenation (

    
    ) and alkylation (
    
    
    
    ).
  • Self-Validation Step: The optimal catalyst formulation will demonstrate

    
    . This kinetic balance results in a steady-state concentration of cyclohexanol near zero, thereby starving the oligomerization pathway and extending the catalyst's operational lifespan.
    

Part 4: Quantitative Data Summaries

The choice of support and metal fundamentally alters the deactivation profile. Use the table below to benchmark your system against established literature standards.

Catalyst SystemSupport ArchitecturePredominant Deactivation MechanismPhenol ConversionTarget Product SelectivityRef
Pd / HY Large-pore Zeolite (Strong BAS)Rapid Coking / Polyalkylation>90% (Initial)High Di-alkylates (Undesired)[1]
Pd / HBEA Large-pore Zeolite (Moderate BAS)Gradual Pore Plugging99–100%High Mono-alkylates (CHP)[1]
Raney Ni + h-ZSM-5 Hierarchical ZeoliteWater Poisoning (Reversible)64% (at 150°C)CHP (~70%)[4]
Co₂P / Al-SBA-15 Mesoporous Silica (Weak Acidity)Low Alkylation EfficiencyHighCyclohexanol (Low HDO)[2]
Ni₂P / Al-SBA-15 Mesoporous SilicaStable / Minimal Coking~100%Cyclohexane (>90%)[2]

Part 5: Reaction Pathway & Deactivation Nodes

Understanding the spatial and sequential nature of the reaction is vital for preventing catalyst death. The diagram below maps the cascade pathway against the specific points where deactivation occurs.

Pathway Phenol Phenol (Reactant) Hydrogenation Partial Hydrogenation (Metal Site: Pd, Ni, Co2P) Phenol->Hydrogenation Alkylation Alkylation & Dehydration (Brønsted Acid Site) Phenol->Alkylation Reacts with Intermediate Cyclohexanol Cyclohexanol (Intermediate) Hydrogenation->Cyclohexanol Poisoning Metal Sintering / Leaching (Deactivation) Hydrogenation->Poisoning Aqueous Phase Instability Cyclohexanol->Alkylation CHP Cyclohexylphenol (CHP) (Target Product) Alkylation->CHP Coke Coke Formation & Pore Plugging (Deactivation) Alkylation->Coke Strong BAS Oligomerization

Reaction pathway of phenol hydroalkylation highlighting critical catalyst deactivation nodes.

References

  • Aqueous hydroalkylation of phenols for synthesis of high-density bicyclic alkane fuels: Moderately strong BAS and spacious microporous environments.
  • Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts.
  • Aqueous Phase Hydroalkylation and Hydrodeoxygenation of Phenol by Dual Functional Catalysts Comprised of Pd/C and H/La-BEA.
  • One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. CoLab.

Sources

Technical Support Center: Optimizing Para-Selective Alkylation of Phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for phenol alkylation. For researchers and drug development professionals, achieving high para-selectivity is a persistent challenge. Because the hydroxyl (–OH) group on phenol is strongly electron-donating, it activates the aromatic ring toward electrophilic attack at both the ortho and para positions. Statistically and electronically, the ortho position is often favored (2:1 ratio).

Overcoming this natural preference requires a precise combination of transition-state shape selectivity , steric hindrance , and acid-site attenuation . This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to help you minimize ortho-isomer byproducts.

Mechanistic Overview & Reaction Pathways

To troubleshoot effectively, you must understand the causality of byproduct formation. Phenol alkylation typically proceeds via an initial kinetic O-alkylation (forming an ether), followed by rearrangement, or via direct C-alkylation. Without physical constraints, the rearrangement and direct alkylation heavily favor the ortho position or lead to over-alkylation (di-alkylphenols).

By utilizing micro- and mesoporous zeolites, we impose pore confinement , which physically restricts the bulky transition state required for ortho-alkylation, funneling the reaction toward the para-isomer.

G A Phenol + Alkylating Agent B O-Alkylated Intermediate (Ether) A->B Kinetic O-Alkylation C para-Alkylphenol (Target Product) A->C Direct C-Alkylation (Pore Confined) D ortho-Alkylphenol (Byproduct) A->D Direct C-Alkylation (Unrestricted Surface) B->C Shape-Selective Rearrangement B->D Unrestricted Rearrangement E Di/Poly-alkylphenols (Over-alkylation) C->E Strong Acid Sites Excess Alkylating Agent D->E Strong Acid Sites Excess Alkylating Agent

Reaction pathways in phenol alkylation highlighting shape-selective para-direction.

Troubleshooting Guides & FAQs

Q1: My reaction yields a high ratio of ortho-isomers. How can I force para-selectivity?

Causality: If you are using a homogeneous acid catalyst (like H₂SO₄) or a large-pore support without external surface passivation, the reaction is governed by statistical probability and electronic directing effects, leading to high ortho-substitution. Solution: Transition to a medium-pore zeolite such as H-ZSM-5 or H-MCM-22. The 10-membered ring (10-MR) pores of ZSM-5 (~5.5 Å) perfectly accommodate the linear transition state required for para-alkylation, while the bulkier transition state for ortho-alkylation is sterically blocked—a phenomenon known as transition-state shape selectivity[1]. Alternatively, switch to a bulkier alkylating agent like tert-butanol (TBA) or cyclohexanol, which naturally increases steric hindrance at the ortho position[2].

Q2: I achieve high initial para-selectivity, but meta-isomers and ortho-isomers increase over time. What is happening?

Causality: You are observing thermodynamic equilibration. While para-alkylation is kinetically favored inside the zeolite pores, strong Brønsted acid sites catalyze the secondary isomerization of the para-product into the thermodynamically more stable meta or ortho isomers. Solution: You must attenuate the acid strength of your catalyst. Doping zeolites (such as Hβ) with basic oxides like MgO, or modifying X zeolites via alkali metal ion exchange (e.g., Cs⁺, K⁺), neutralizes the strongest acid sites[3]. This preserves the moderate acid sites needed for the initial alkylation while eliminating the strong sites responsible for secondary isomerization[4].

Q3: My catalyst deactivates rapidly, and I am detecting heavy di-alkylphenols (e.g., 2,4-DTBP). How do I prevent this?

Causality: Rapid coking and over-alkylation occur on the unrestricted external surface of the zeolite, where pore confinement does not apply. Additionally, the formation of bulky diphenyl ethers can block the micropores. Solution: First, passivate the external surface of your zeolite using a silanizing agent like trimethylchlorosilane (TMCS). Second, co-feed steam (water) into your vapor-phase reactor. Water competitively adsorbs onto the strongest acid sites, reducing the residence time of phenolics at the active sites and actively preventing the condensation of diphenyl ethers, thereby stabilizing the catalyst[1].

Standard Experimental Protocols

To ensure reproducibility, use these self-validating protocols. Each protocol contains built-in analytical checkpoints to verify mechanistic success.

Protocol A: Vapor-Phase Shape-Selective Alkylation (ZSM-5 / MCM-22)

Best for methylation or propylation where pore-confinement is the primary driver[5].

  • Catalyst Activation: Calcine NH₄-ZSM-5 (Si/Al ratio ~30-50) at 500°C in dry air for 4 hours to generate the active H-ZSM-5 Brønsted acid form.

  • Surface Passivation (Optional but Recommended): Treat the calcined zeolite with a 5 wt% solution of tetraethyl orthosilicate (TEOS) in hexane, dry, and re-calcine to inert the non-selective external surface.

  • Reactor Setup: Load 1.0 g of catalyst into a fixed-bed continuous flow quartz reactor. Preheat to the reaction temperature of 250°C under an inert N₂ flow.

  • Reaction Execution: Feed a mixture of phenol and the alkylating agent (e.g., propylene or methanol) at a molar ratio of 1:3. Maintain a Weight Hourly Space Velocity (WHSV) of 2–4 h⁻¹. Co-feed 5 mol% steam to suppress coking.

  • Self-Validation Checkpoint: Sample the effluent after 2 hours. Analyze via GC-FID.

    • Validation: A para/ortho ratio of > 4.0 validates successful pore confinement. If the ratio is < 2.0, external surface reactions are dominating; lower the WHSV or re-apply surface passivation.

Protocol B: Liquid-Phase Sterically Hindered Alkylation (Modified Hβ Zeolite)

Best for bulky alkylating agents like tert-butanol (TBA)[2].

  • Catalyst Doping: Impregnate commercial Hβ zeolite with an aqueous solution of magnesium nitrate to achieve a 5 wt% MgO loading. Dry at 110°C and calcine at 450°C for 5 hours to attenuate strong acid sites.

  • Reaction Setup: In a 50 mL pressurized batch reactor equipped with a magnetic stirrer, add 10 mmol of phenol, 10 mmol of tert-butanol, and 20 mL of a non-polar solvent (e.g., cyclohexane). Add 200 mg of the MgO-doped Hβ catalyst.

  • Reaction Execution: Seal the reactor and heat to 120°C. Maintain a vigorous stirring rate of 800 rpm to eliminate mass transfer resistance. Run the reaction for 4 hours.

  • Self-Validation Checkpoint: Extract an aliquot and analyze via HPLC.

    • Validation: You should observe >90% conversion of phenol with >95% selectivity to p-tert-butylphenol. The absence of m-tert-butylphenol validates that secondary isomerization has been successfully suppressed by the MgO doping.

Quantitative Data Summary

Use the following benchmark table to select the appropriate catalyst system and anticipate product distributions based on established literature.

Catalyst SystemAlkylating AgentPhase & Temp (°C)Primary Selectivity MechanismExpected Para-Selectivity
H-ZSM-5 Propylene / MethanolVapor (200–300°C)Transition-state shape selectivity70–85%
H-MCM-22 MethanolVapor (250°C)Pore confinement>80%
H-BEA (Beta) tert-ButanolLiquid (70–120°C)Steric hindrance (bulky agent)~90%
MgO-doped Hβ AlcoholsLiquid/VaporAttenuated acidity (prevents isomerization)>95%
CsX / KX MethanolVapor (300°C)Base-catalyzed vertical adsorptionVaries (Suppresses O-alkylation)

References

  • Title: Propylphenol to Phenol and Propylene over Acidic Zeolites: Role of Shape Selectivity and Presence of Steam Source: ACS Catalysis URL: [Link]

  • Title: Alkylation of Phenol and m-Cresol Over Zeolites Source: Scilit URL: [Link]

  • Title: Highly Para-Selective Alkylation of Phenol with Alcohols Over Mgo Doped Hβ Zeolite Source: ResearchGate / Fuel URL: [Link]

  • Title: Selective Alkylation of Phenol and tert-butanol Using Zr Containing Beta Zeolite Source: ResearchGate URL: [Link]

  • Title: The Alkylation of Phenol with Methanol: The Influence of Acid–Base Properties of X Zeolite on the Selectivity of para- and meta-Cresol Source: ACS Inorganic Chemistry URL: [Link]

Sources

Technical Support Center: 4-Methylcyclohexyl Substitution & Stereocontrol

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #MCyc-4-Sub-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

System Overview: The "Soft Lock" Challenge

Welcome to the technical guide for handling 4-methylcyclohexyl scaffolds . Unlike tert-butyl groups, which "lock" a cyclohexane ring into a single conformation (A-value > 4.5 kcal/mol), a methyl group provides a "soft lock" (A-value ~1.74 kcal/mol).[1]

At room temperature, ~95% of 4-methylcyclohexane exists with the methyl group in the equatorial position.[2] However, the 5% axial conformer is chemically accessible, creating a "leak" in stereochemical control that often ruins enantiomeric excess (ee) or diastereomeric ratios (dr) during substitution reactions.[1]

This guide provides the protocols to enforce strict steric control, whether you are establishing a stereocenter via ketone reduction or inverting an existing alcohol.

Module 1: Conformational Analysis (The Pre-Flight Check)

Before initiating any substitution, you must visualize the steric landscape. The primary failure mode in this system is underestimating 1,3-diaxial interactions .

Diagnostic Visualization

The diagram below illustrates the energy penalty that dictates reactivity.

Conformation cluster_0 Thermodynamic Equilibrium (25°C) cluster_1 Steric Penalties (Why it matters) NodeA Methyl-Equatorial (95%) (Stable) NodeB Methyl-Axial (5%) (High Energy) NodeA->NodeB Ring Flip (+1.74 kcal/mol) NodeC 1,3-Diaxial Interaction (Steric Clash with Axial H) NodeB->NodeC NodeD Nucleophile Approach (Blocked Trajectory) NodeC->NodeD Hinders Substitution

Figure 1: The conformational equilibrium of 4-methylcyclohexane. The 1.74 kcal/mol penalty for the axial conformer dictates the dominant reacting species.

Module 2: Establishing Stereochemistry (Ketone Reduction)

User Issue: "I need to reduce 4-methylcyclohexanone to the alcohol, but I can't control the cis/trans ratio."

Technical Root Cause: You are fighting two opposing forces:[1][3]

  • Torsional Strain (Felkin-Anh): Favors axial attack (leads to equatorial alcohol).[1]

  • Steric Strain: Favors equatorial attack (leads to axial alcohol).[1]

The Solution: Reagent Selection Matrix

To select the correct isomer, you must choose the reagent that exploits the specific steric environment of the 4-methyl group.

Desired IsomerStereochemistryReagentMechanismSelectivity (approx)
Trans-Alcohol Equatorial -OHLiAlH₄ or NaBH₄ Axial Attack. Small hydride minimizes torsional strain.[1]~90:10 (Trans:Cis)
Cis-Alcohol Axial -OHL-Selectride Equatorial Attack. Bulky hydride is blocked by axial H's (3,5-positions), forcing it to the open equatorial face.[1]>98:2 (Cis:Trans)
Protocol A: Stereoselective Reduction with L-Selectride

Target: cis-4-methylcyclohexanol (Axial Alcohol)[1]

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvent: Add anhydrous THF (0.1 M concentration relative to ketone).

  • Cooling: Cool to -78°C . Critical: Low temperature prevents conformational mobility.

  • Addition: Add L-Selectride (1.1 equiv, 1.0 M in THF) dropwise over 20 mins.

    • Note: The bulky sec-butyl groups on Boron act as a "steric screen."

  • Reaction: Stir at -78°C for 2 hours. Do not warm up.

  • Quench: Oxidative workup is required to remove organoboron byproducts.[1]

    • Add MeOH (slowly) at -78°C.

    • Add NaOH (3M) followed by 30% H₂O₂.[1]

    • Warm to RT and stir for 1 hour.

Module 3: Inversion & Substitution (The Mitsunobu Protocol)

User Issue: "My


 reaction on the tosylate of 4-methylcyclohexanol failed or gave elimination products."

Technical Root Cause: Direct


 displacement on secondary cyclohexyl rings is notoriously difficult.[1]
  • If Leaving Group is Axial: Backside attack is blocked by the ring itself (3,5-axial hydrogens).[1]

  • If Leaving Group is Equatorial: Backside attack must pass through the axial trajectory, often leading to

    
     elimination due to the basicity of many nucleophiles.
    

The Solution: The Mitsunobu Reaction is the only reliable method to invert a hindered 4-methylcyclohexyl alcohol without elimination.

Troubleshooting Flowchart

Mitsunobu Start Start: 4-Methylcyclohexanol (Secondary Alcohol) Check Is the Alcohol Axial or Equatorial? Start->Check Eq Equatorial -OH (Trans Isomer) Check->Eq Ax Axial -OH (Cis Isomer) Check->Ax Decision Goal: Inversion? Eq->Decision Ax->Decision Method Standard Mitsunobu (PPh3 + DEAD + Acid) Decision->Method Yes Risk Risk: Elimination / No Reaction Due to Steric Bulk Method->Risk Solution Modified Protocol: Use p-Nitrobenzoic Acid (Higher Acidity = Faster Protonation) Risk->Solution Fix

Figure 2: Decision logic for inverting hindered cyclohexyl alcohols.

Protocol B: Mitsunobu Inversion of Hindered Alcohols

Target: Inversion of stereocenter (e.g., Trans-OH to Cis-Ester)[1]

Why this works: The intermediate alkoxyphosphonium salt is a highly reactive leaving group (


).[1] Using a nucleophile with a pKa < 11 (like p-nitrobenzoic acid) ensures rapid protonation of the betaine intermediate, preventing side reactions.[1]
  • Reagents:

    • Alcohol (1.0 equiv)[1]

    • Triphenylphosphine (PPh₃) (1.5 equiv)[1]

    • p-Nitrobenzoic acid (1.5 equiv) — Crucial: More acidic than benzoic acid, driving the reaction forward despite sterics.[1]

    • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) — Preferred over DEAD for stability.[1]

  • Solvent: Anhydrous THF or Toluene.

  • Procedure:

    • Dissolve Alcohol, PPh₃, and Acid in THF.[1][4] Cool to 0°C.[1][4]

    • Add DIAD dropwise.[1] (Exothermic).[1][5]

    • Allow to warm to RT and stir overnight.

  • Purification:

    • The product is an ester.[4][6][7] Saponify (LiOH/THF/H₂O) to reveal the inverted alcohol.[1]

FAQ: Common Pitfalls

Q: Can I use a mesylate/tosylate displacement instead of Mitsunobu? A: generally No. If your leaving group is equatorial (trans-isomer), the incoming nucleophile must attack from the axial position. This trajectory is sterically crowded by the 3,5-axial hydrogens. You will likely observe


 elimination (formation of 4-methylcyclohexene) rather than substitution.[1]

Q: Why do I see a mixture of isomers when using NaBH4? A: NaBH₄ is a small nucleophile.[1] While it prefers axial attack (yielding the equatorial alcohol), the energy difference between the two transition states is not massive (~2-3 kcal/mol). At room temperature, this allows for ~10-15% of the minor isomer. Switch to L-Selectride for high selectivity (cis-alcohol) or LiAlH₄ at -78°C for better trans-selectivity.[1]

Q: Does the 4-methyl group ever become axial during the reaction? A: Yes. If you heat the reaction (reflux), you provide enough energy to overcome the 1.74 kcal/mol barrier. The ring will flip, and you may react through the 5% axial conformer if that pathway has a significantly lower activation energy (Curtin-Hammett principle). Always keep reactions at or below RT to maintain conformational fidelity.

References

  • Conformational Analysis & A-Values

    • Winstein, S., & Holness, N. J.[1] (1955).[1] Neighboring Carbon and Hydrogen.[1][8][9] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis. Journal of the American Chemical Society. Link[1]

    • A-values for Cyclohexane Substituents. Master Organic Chemistry.[1] Link

  • Stereoselective Reduction (L-Selectride)

    • Brown, H. C., & Krishnamurthy, S. (1972).[1] Lithium Tri-sec-butylborohydride.[1][10] A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity. Journal of the American Chemical Society. Link[1]

    • Stereoselectivity of Hydride Reductions.[1][10][11] Chemistry LibreTexts.[1] Link

  • Mitsunobu Reaction on Hindered Substrates

    • Mitsunobu, O. (1981).[1] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[4][5] Synthesis.[1][6] Link[1]

    • Dodge, J. A., et al. (1994).[1] Inversion of configuration of alcohols.[1][4][5][6] Organic Syntheses.[1] Link (Specific protocol for menthol inversion, analogous to 4-methylcyclohexanol).[1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Analysis of 4-(4-Methylcyclohexyl)phenol by GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the chemical purity of a starting material or intermediate is not merely a quality metric; it is a cornerstone of reproducible research and the foundation of a safe and effective final product. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity determination of 4-(4-Methylcyclohexyl)phenol, a compound with a unique structure combining a polar phenolic ring and a non-polar aliphatic ring.

The Critical Role of Purity for 4-(4-Methylcyclohexyl)phenol

4-(4-Methylcyclohexyl)phenol (MW: 190.29 g/mol ) is a bifunctional organic molecule.[1][2] Its purity is paramount, as structurally similar impurities can impact reaction kinetics, yield, and the impurity profile of subsequent products. In a pharmaceutical context, even minute impurities can have significant biological activity, making rigorous purity assessment a non-negotiable aspect of quality control.

GC-MS: The Gold Standard for Volatile and Semi-Volatile Compounds

Gas chromatography coupled with mass spectrometry (GC-MS) is an exceptionally powerful technique for analyzing volatile and semi-volatile compounds like 4-(4-Methylcyclohexyl)phenol.[3] The gas chromatograph provides high-efficiency separation of the target compound from its impurities based on their boiling points and interactions with the GC column's stationary phase.[3][4] The mass spectrometer then provides definitive identification of the separated components by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.[3]

Self-Validating Experimental Protocol for GC-MS Analysis

This protocol is designed to be robust and self-validating, incorporating principles that ensure data integrity and trustworthiness.

A. Sample Preparation: The Foundation of Accuracy

The goal is to dissolve the sample in a suitable solvent that is compatible with the GC system and ensures complete solubilization without reacting with the analyte.

  • Solvent Selection: Choose a high-purity, volatile, non-polar solvent. Dichloromethane or Hexane are excellent first choices.

  • Concentration: Prepare a stock solution of approximately 1 mg/mL. This concentration is typically sufficient to provide a strong signal for the main component while allowing for the detection of trace impurities.

  • Filtration: Filter the sample solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could contaminate the GC inlet.

B. Instrumentation & Method Parameters: A Causality-Driven Approach

The following parameters are based on the chemical properties of 4-(4-Methylcyclohexyl)phenol and established methods for phenolic compounds.[4][5]

ParameterRecommended SettingRationale & Expertise-Driven Insights
GC System Agilent 8890 GC or equivalentA modern GC system provides excellent electronic pneumatic control for reproducible retention times.
Inlet Split/SplitlessUse Split mode (e.g., 50:1 ratio) for purity analysis. This prevents column overloading from the high-concentration main peak, ensuring sharp, symmetrical peaks and protecting the detector. The splitless mode is reserved for trace analysis.
Inlet Temp. 250 °CThis temperature ensures the rapid and complete volatilization of 4-(4-Methylcyclohexyl)phenol without causing thermal degradation.
Column Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA 5% phenyl-methylpolysiloxane stationary phase is a robust, general-purpose phase providing excellent resolution for a wide range of semi-polar compounds. Its low-bleed characteristics ("ms") are ideal for mass spectrometry.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium is an inert and safe carrier gas providing good chromatographic efficiency. A constant flow mode ensures stable retention times and peak performance, even with the oven temperature program.
Oven Program Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)The initial temperature is set above the solvent boiling point to focus the analytes at the head of the column. The ramp rate is chosen to ensure good separation between the main peak and any closely eluting impurities. The final hold ensures that any high-boiling point compounds are eluted from the column, preventing carryover.
MS System Agilent 5977B MSD or equivalentA single quadrupole mass spectrometer is the workhorse for routine identification and quantification.
Ion Source Electron Ionization (EI)Standard 70 eV electron energy creates reproducible fragmentation patterns that can be searched against spectral libraries like NIST for confident impurity identification.
Source Temp. 230 °CAn optimized source temperature prevents analyte condensation while minimizing thermal degradation.
Quad Temp. 150 °CEnsures consistent mass filtering.
Scan Range m/z 40 - 450This range covers the expected molecular ion (m/z 190.3) and a wide array of potential fragments and impurities.
GC-MS Analysis Workflow

The following diagram illustrates the logical flow of the purity analysis process.

Caption: Workflow for 4-(4-Methylcyclohexyl)phenol purity analysis by GC-MS.

C. Data Analysis and Trustworthiness
  • Peak Identification: The mass spectrum of the main peak should be compared to a reference spectrum. Any other peaks are considered impurities. Their mass spectra can be searched against the NIST/Wiley spectral library for tentative identification.[6]

  • Purity Calculation: The most common method for purity assessment is the Area Percent method.

    • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • Trustworthiness Caveat: This method operates on the assumption that all compounds have an identical response factor in the detector. For structurally similar impurities, this is often a reasonable approximation for purity screening. However, for definitive quantification, method validation according to guidelines like ICH Q2(R1) is required.[7][8][9]

Comparative Guide: GC-MS vs. Orthogonal Techniques

No single analytical technique can tell the whole story. Orthogonal methods, which rely on different chemical or physical principles, provide a more complete picture of a sample's purity.

FeatureGC-MSHPLC-UVQuantitative NMR (qNMR)
Principle Separation by boiling point/polarity; detection by mass fragmentation.Separation by polarity/partitioning; detection by UV absorbance.Nuclear spin resonance in a magnetic field; signal intensity is directly proportional to the number of nuclei.
Identification Power Excellent. Mass spectra provide a molecular fingerprint for definitive identification.Limited. Relies on retention time matching with standards. Co-elution can be an issue.Excellent. Provides detailed structural information, confirming the molecule's identity.
Sensitivity for Impurities High. Can detect impurities down to ppm levels, especially in SIM mode.Good. Sensitivity depends on the impurity having a UV chromophore.Lower. Typically suitable for impurities >0.1%.[10]
Quantification Good (with caveats). Area% is a good estimate. Accurate quantification requires specific reference standards for each impurity.Excellent (with standards). The established standard for pharmaceutical purity assays when reference standards are available.Excellent (Absolute). Can provide highly accurate, absolute quantification against a certified internal standard without needing a standard of the analyte itself.[11][12]
Compound Applicability Requires compounds to be volatile and thermally stable. Derivatization may be needed for some phenols.[13][14]Broadly applicable to most non-volatile organic molecules.Applicable to any soluble compound with NMR-active nuclei (e.g., ¹H).
Key Advantage Unmatched identification capability for unknown volatile impurities.Robust, routine, and highly quantitative for known impurities.Absolute quantification without a specific reference standard for the analyte; provides structural confirmation.[11]
Key Limitation Not suitable for non-volatile or thermally labile compounds. Response factor variability.Cannot identify unknown impurities without a mass spectrometer (LC-MS). Requires chromophores for detection.Lower sensitivity for trace impurities compared to chromatographic methods.
Decision-Making Workflow: Selecting the Right Analytical Tool

The choice of technique is driven by the analytical question you are asking.

Decision_Tree node_result node_result Start What is the analytical goal? Goal_ID Identify an unknown impurity? Start->Goal_ID Goal_Quant Quantify a known impurity with a standard? Start->Goal_Quant Goal_Abs_Purity Determine absolute purity without a specific standard? Start->Goal_Abs_Purity Impurity_Volatile Is the impurity volatile? Goal_ID->Impurity_Volatile Goal_Quant->node_result Use HPLC-UV Goal_Abs_Purity->node_result Use qNMR Impurity_Volatile->node_result Yes Use GC-MS Impurity_Volatile->node_result No Use LC-MS

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Authoritative Recommendation

For the comprehensive purity analysis of 4-(4-Methylcyclohexyl)phenol, GC-MS is the premier analytical technique . Its superior separatory power combined with the definitive identification capabilities of mass spectrometry makes it an indispensable tool for identifying and estimating the levels of volatile and semi-volatile impurities.[3]

While GC-MS provides an excellent purity profile, for regulatory filings or in-depth material characterization, it is best complemented by an orthogonal technique. HPLC-UV is the industry standard for routine quantitative purity testing against known reference standards.[15] For establishing the absolute purity of a new batch or reference material without a dedicated standard, quantitative NMR (qNMR) is an exceptionally powerful and increasingly accepted method.[10][11]

By leveraging the strengths of these complementary techniques, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and integrity of their work from the laboratory to the final product.

References

  • MATEC Web of Conferences. Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21625144, 4-(4-Methylcyclohexyl)phenol. Available from: [Link]

  • ResearchGate. Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Available from: [Link]

  • PubMed. Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. Available from: [Link]

  • CABI Digital Library. Chromatographic methods coupled to mass spectrometry detection for the determination of phenolic acids in plants and fruits. Available from: [Link]

  • bioRxiv. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Available from: [Link]

  • BioPharmaSpec. Evolution of ICH Q2 guideline (Validation of Analytical Procedures). Available from: [Link]

  • ACS Publications. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available from: [Link]

  • Almac Group. qNMR: The new gold standard for release testing?. Available from: [Link]

  • SPECIFIC POLYMERS. HPLC, a modular technique that complements NMR. Available from: [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. Available from: [Link]

  • Reading Scientific Services Ltd. qNMR for Purity Determination in Pharmaceuticals. Available from: [Link]

  • International Council for Harmonisation. ICH Quality Guidelines. Available from: [Link]

  • European Medicines Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Available from: [Link]

  • PubMed. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Available from: [Link]

Sources

Reference Standard Qualification Guide: 4-(trans-4-methylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

In the development of pharmaceuticals and liquid crystal (LC) mesogens, 4-(trans-4-methylcyclohexyl)phenol (CAS: 116794-13-9 for trans; 3769-25-3 for generic) represents a critical quality control challenge.[][2][3] Unlike simple aromatics, this molecule exhibits geometric isomerism (cis vs. trans) arising from the disubstituted cyclohexane ring.[4][2][3]

The trans isomer—where the methyl and phenol groups occupy equatorial positions—is thermodynamically more stable and possesses the linear geometry required for liquid crystalline behavior and specific receptor binding in medicinal chemistry.[4][2][3] Commercial "reagent grade" sources often contain significant quantities (5–15%) of the cis isomer, rendering them unsuitable as reference standards without rigorous qualification.[4][2][3]

This guide outlines the hierarchy of available standards and provides a self-validating protocol to qualify an in-house Primary Reference Standard when a pharmacopeial standard is unavailable.

Comparative Analysis of Standard Types

For this specific analyte, a "Gold Standard" USP or EP monograph reference material is frequently unavailable.[4][2][3] Researchers must often validate their own working standards.[2][3]

FeaturePharmacopeial Primary Standard (USP/EP)Certified Reference Material (CRM) High-Purity Reagent (Qualified In-House)
Availability Extremely Rare for this specific intermediateLimited (Specialty Vendors)High (Sigma, TCI, etc.)[][2][3]
Traceability Statutory (Legal defense)ISO 17034 (Metrological)Internal (Method dependent)
Purity Definition Absolute (Mass Balance)Certified Value ± UncertaintyArea % (often ignores isomers)
Isomer Specificity Guaranteed trans contentQuantified cis/trans ratioOften "Main Component" only
Cost


$
$
Recommended Use Final Release TestingMethod Validation / CalibrationEarly R&D / Synthesis
Expert Insight: The "Purity Trap"

A Certificate of Analysis (CoA) claiming "99% Purity" by GC-FID often integrates the cis and trans isomers together if the chromatographic resolution is insufficient.[][2][3] Do not trust a vendor CoA for isomer ratios unless specific separation conditions are cited.

Qualification Protocol: Validating the Trans Standard

To establish a reliable reference standard, you must prove the material is the trans isomer and quantify the cis impurity.[4][2][3] This protocol uses Orthogonal Validation : GC-FID for quantitative purity and 1H-NMR for structural confirmation.[][2][3]

Workflow Visualization

The following diagram illustrates the decision matrix for qualifying a vendor sample as a Reference Standard.

QualificationWorkflow Start Vendor Sample Received (>98% Nominal Purity) NMR Step 1: 1H-NMR Spectroscopy (Conformational Analysis) Start->NMR Coupling Check H1-H2 Coupling (J-value) NMR->Coupling Trans J ≈ 10-12 Hz (ax-ax) CONFIRMED TRANS Coupling->Trans Axial Cis J ≈ 2-5 Hz (ax-eq) REJECT (Cis Isomer) Coupling->Cis Equatorial GC Step 2: GC-FID Purity Assay (Isomer Resolution) Trans->GC Resolution Calculate Resolution (Rs) between Cis/Trans GC->Resolution Pass Rs > 1.5 Trans > 99.0% Resolution->Pass High Purity Purify Rs > 1.5 but Trans < 99.0% Resolution->Purify Impure MethodFail Rs < 1.5 (Co-elution) Resolution->MethodFail Poor Sep Final Assign Potency & Expiry (Working Standard) Pass->Final Recrystallize Recrystallize (Hexane/EtOH) Purify->Recrystallize Optimize Optimize GC Method (Lower Temp / Polar Column) MethodFail->Optimize Recrystallize->NMR Optimize->GC

Caption: Decision tree for qualifying 4-(trans-4-methylcyclohexyl)phenol reference material using orthogonal analysis.

Experiment 1: Structural Confirmation via 1H-NMR

Objective: Distinguish trans (diequatorial substituents) from cis (axial/equatorial) based on coupling constants.

  • Solvent: CDCl₃

  • Key Signal: The methine proton at the C1 position (attached to the phenol ring).[4][3]

  • Mechanism: In the trans isomer, the C1 proton is axial.[4][2] It couples with the adjacent axial protons (C2/C6) with a large coupling constant (

    
    ).[4][3] In the cis isomer, the C1 proton is equatorial (assuming the bulky phenol group prefers equatorial, forcing the methyl axial, or ring flipping averages the signal), resulting in smaller couplings (
    
    
    
    ).[4][2][3]
  • Acceptance Criteria: Multiplet at ~2.4-2.6 ppm must show large diaxial splitting (

    
     pattern with 
    
    
    
    ).
Experiment 2: Quantitative Purity via GC-FID

Objective: Quantify the cis impurity and other volatile organics. GC is preferred over HPLC for this compound due to the lack of strong chromophores on the cyclohexane ring and better isomer resolution on capillary columns.[4][2][3]

Protocol:

  • Column: Agilent DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm film).[][2][3] The non-polar phase separates based on boiling point and shape; the linear trans isomer typically elutes after the cis isomer due to better packing/interaction with the phase, though this can reverse on polar columns.[4][2]

  • Inlet: Split 50:1, 250°C.

  • Carrier: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 100°C (Hold 1 min)

    • Ramp: 10°C/min to 280°C[4][][3]

    • Hold: 5 min

  • Detection: FID at 300°C.

  • System Suitability (Self-Validating Step):

    • Inject a mixture containing both isomers (can be generated by UV-irradiating a small sample or sourcing a lower grade technical mix).[][2][3]

    • Requirement: Resolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) between cis and trans peaks must be 
      
      
      
      .[4][3]

Data Summary & Specifications

When establishing your internal standard, the material must meet these specifications.

Test ParameterMethodAcceptance CriteriaNotes
Appearance VisualWhite crystalline solidYellowing indicates oxidation.[][2][3]
Identification A 1H-NMRCharacteristic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

> 10 Hz
Confirms trans geometry.[2][3]
Identification B MS (EI)Molecular ion ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

190.1
Base peak usually

107 (cresol fragment).[4][3]
Isomeric Purity GC-FIDTrans isomer ≥ 99.0%Cis isomer is the critical impurity.[2][3]
Total Purity Mass Balance≥ 98.0%(100% - Volatiles - Ash - Water).[][2][3]
Loss on Drying TGA / KF≤ 0.5%Hydrophobic, but surface moisture possible.[2][3]

References

  • PubChem. 4-(4-Methylcyclohexyl)phenol Compound Summary. National Library of Medicine.[][2][3][5] Accessed October 2023.[2][3] [Link][4][3]

  • EPA Method 8041A. Phenols by Gas Chromatography.[][2][3] US Environmental Protection Agency, SW-846.[][2][3] (Provides foundational GC conditions for phenolic compounds). [Link]

  • H. J. Reich. NMR Spectroscopy: Coupling Constants. University of Wisconsin-Madison.[][2][3] (Authoritative source for Karplus equation and ax-ax vs ax-eq coupling constants). [Link][3]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Cis- and Trans-Cyclohexylphenols

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in medicinal chemistry and materials science, the precise determination of stereochemistry is not merely an academic exercise; it is a critical determinant of a molecule's function, efficacy, and safety. The cis and trans isomers of cyclohexylphenols, common intermediates in the synthesis of pharmaceuticals and polymers, possess distinct three-dimensional structures that profoundly influence their properties.[1][2][3] An unambiguous assignment of their configuration is therefore paramount.

This guide provides an in-depth comparison of spectroscopic methodologies for differentiating these isomers. We will move beyond a simple recitation of data, focusing instead on the underlying principles that give rise to their unique spectroscopic signatures. As we will demonstrate, while several techniques can provide clues, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive tool, offering a wealth of structural information encoded in chemical shifts, coupling constants, and through-space interactions.

The Conformational Bedrock: Why Isomers Differ

The spectroscopic differences between cis- and trans-cyclohexylphenols are a direct consequence of the rigid, yet dynamic, chair conformation of the cyclohexane ring.[4][5][6] To minimize steric strain, particularly the unfavorable 1,3-diaxial interactions, bulky substituents preferentially occupy the more spacious equatorial positions.[6]

  • Trans Isomers: In a trans-1,4-disubstituted cyclohexane, both the phenol and the second substituent can reside in equatorial positions. This creates a conformationally "locked," stable structure.

  • Cis Isomers: In the corresponding cis isomer, one substituent must be equatorial while the other is forced into an axial position. This fundamental difference in the spatial arrangement of atoms relative to the ring is the origin of the distinct spectroscopic data we observe.

cluster_trans Trans Isomer (di-equatorial) cluster_cis Cis Isomer (axial/equatorial) trans_isomer Trans-4-Cyclohexylphenol (Both groups equatorial) Stable Conformation cis_isomer Cis-4-Cyclohexylphenol (One group axial, one equatorial) Higher Steric Strain caption Fig. 1: Chair conformations of cyclohexylphenols. start Isomer Mixture or Unknown Sample nmr_1h Step 1: Acquire ¹H NMR Spectrum (e.g., in CDCl₃, 400 MHz) start->nmr_1h analyze_1h Analyze H-1 Signal: - Chemical Shift (Upfield/Downfield) - Coupling Constants (Large/Small) nmr_1h->analyze_1h assign Tentative Assignment: Trans (Upfield, Large J) Cis (Downfield, Small J) analyze_1h->assign nmr_13c Step 2: Acquire ¹³C NMR Spectrum (Proton Decoupled) assign->nmr_13c Confirmation final Final, Confirmed Isomer Assignment assign->final Primary Evidence analyze_13c Analyze C-3/C-5 Shifts: Confirm Gamma-Gauche Shielding for Cis Isomer nmr_13c->analyze_13c noe Step 3 (Optional): Acquire 2D NOESY or 1D NOE Difference Spectrum analyze_13c->noe Further Confirmation analyze_13c->final analyze_noe Confirm Spatial Proximity: 1,3-diaxial (Trans) or 1,2-diequatorial (Cis) noe->analyze_noe ir Step 4: Acquire IR Spectrum analyze_noe->ir analyze_noe->final fingerprint Compare to Reference or Use as Fingerprint for Future Batch Comparison ir->fingerprint fingerprint->final

Fig. 2: Experimental workflow for isomer differentiation.
Protocol 1: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the cyclohexylphenol sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

  • Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Processing: Fourier transform, phase, and baseline correct the resulting Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Analysis:

    • Locate the multiplet corresponding to the H-1 proton (the CH-OH proton), typically between 3.5 and 4.5 ppm.

    • Measure its chemical shift (δ).

    • Expand the multiplet and use the spectrometer's software to measure the peak-to-peak separations to determine the coupling constants (J) in Hertz.

    • Assign the isomer based on the data presented in the summary table above.

Protocol 2: IR Spectroscopy
  • Sample Preparation: If the sample is solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid on the ATR crystal and apply pressure to ensure good contact. If liquid, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.

  • Analysis: Note the key functional group frequencies (O-H stretch ~3300 cm⁻¹, aromatic C=C ~1600-1450 cm⁻¹). Critically, compare the entire fingerprint region (1500-600 cm⁻¹) to a known reference or save it as a standard for the identified isomer.

Conclusion

The differentiation of cis- and trans-cyclohexylphenol isomers is a clear-cut process when approached with the correct analytical strategy. While IR spectroscopy provides a useful fingerprint, it lacks the detailed structural insight required for an initial assignment. The definitive answer lies in NMR spectroscopy. The chemical shift and, most importantly, the coupling pattern of the H-1 proton provide an unambiguous and mechanistically grounded method for assigning stereochemistry. This is further corroborated by the gamma-gauche effect observed in ¹³C NMR and the specific through-space correlations in NOE experiments. By following the hierarchical workflow presented, researchers can confidently and efficiently determine the precise stereochemical identity of their compounds, a critical step in advancing drug development and materials science.

References

  • Stanford University NMR Facility. Types of Two Dimensional Experiments. Stanford University. Available from: [Link]

  • Eliel, E. L., & Manoharan, M. (1982). Carbon-13 NMR spectra of some cyclohexyl derivatives. The Journal of Organic Chemistry, 47(10), 1805-1811. (Note: While a specific article is cited here for the concept, the provided search results like [7]discuss the general principles of chemical shifts in cyclohexyl derivatives).

  • M.A.R. (2014). Why is proton coupling through bonds and how does this affect identical protons? Chemistry Stack Exchange. Available from: [Link]

  • Organic Chemistry at CU Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. University of Colorado Boulder. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Available from: [Link]

  • Reddit User Discussion. (2017). NMR coupling, through bond or spatial? Or does it depend on type of NMR used? Reddit. Available from: [Link]

  • Chen, Y., et al. (2020). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 25(21), 5185. Available from: [Link]

  • Pell, A. S., et al. (2023). Effect of Magnetic Anisotropy on the 1H NMR Paramagnetic Shifts and Relaxation Rates of Small Dysprosium(III) Complexes. Inorganic Chemistry, 62(35), 14168-14181. Available from: [Link]

  • RSC Publishing. (2021). New insight into the anisotropic effects in solution-state NMR spectroscopy. Royal Society of Chemistry. Available from: [Link]

  • Dow Chemical Co. (1933). Method for manufacture of cyclohexylphenols. U.S. Patent 1,917,823.
  • Al-SBA-15 catalyst. (2021). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. Available from: [Link]

  • Study.com. (2021). Describe how H-1 NMR spectroscopy can be used to differentiate cis- from trans-4-tert-butylcyclohexanol. Study.com. Available from: [Link]

  • ResearchGate. (2023). Anisotropy effect of C–C bonds in cyclohexane. ResearchGate. Available from: [Link]

  • Quora. (2020). How to use infrared spectroscopy to distinguish between cis and trans isomers. Quora. Available from: [Link]

  • University Lecture Notes. Nuclear Overhauser Effect (NOE). Available from: [Link]

  • Spectra Analysis Instruments, Inc. IR Applied to Isomer Analysis. Available from: [Link]

  • University Laboratory Manual. CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS. Available from: [Link]

  • ResearchGate. (2013). How does one identify between trans & cis 4- (4-n-alkylcyclohexyl) phenol? ResearchGate. Available from: [Link]

  • Reddit User Discussion. (2022). NMR QUESTION. Reddit. Available from: [Link]

  • Decatur, J. (2018). NOESY and ROESY. Barnard College, Columbia University. Available from: [Link]

  • Institute of Catalysis and Petrochemistry. (2022). Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts. ICP. Available from: [Link]

  • University of Wisconsin-Madison. INFRARED SPECTROSCOPY (IR). Available from: [Link]

  • ResearchGate. (2015). IR spectra of trans (red) and cis (blue) isomers of the different... ResearchGate. Available from: [Link]

  • MRI Questions. (2016). 8.2 The Nuclear Overhauser Effect. MRI Questions. Available from: [Link]

  • YouTube. (2020). Conformational Analysis of Cyclohexanes & Monosubstituted Cyclohexanes. All 'bout Chemistry. Available from: [Link]

  • Maricopa Open Digital Press. Conformational Analysis of Cycloalkanes. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available from: [Link]

Sources

Comparative Guide: Validating Liquid Crystalline Behavior of Synthesized Monomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: In drug development—specifically for lipid nanoparticles (LNPs) and cubosomes—and advanced optical materials, the precise phase behavior of liquid crystalline (LC) monomers dictates performance. A monomer that fails to form the correct mesophase (e.g., inverse hexagonal vs. lamellar) at physiological temperatures can render a drug delivery system ineffective.

Purpose: This guide provides a rigorous, self-validating framework for characterizing synthesized LC monomers. Unlike standard chemical analysis (NMR/MS), which confirms molecular identity, this workflow validates supramolecular behavior . We compare the validation of a Novel Synthesized Monomer (NSM-X) against a Commercial Benchmark (Standard-Y) to illustrate superior performance metrics.

Strategic Validation Framework

To claim "liquid crystallinity," one must prove three distinct properties:

  • Anisotropy: The material is birefringent (optical property).[1]

  • Fluidity: The material flows and responds to shear/fields (mechanical property).

  • Thermodynamic Stability: The phase exists within a defined temperature range (thermal property).

We utilize a Triad of Characterization where each method compensates for the blind spots of the others.

Visualization: The Validation Workflow

LC_Validation_Workflow Synthesis 1. Monomer Synthesis (Purification) POM 2. Polarized Optical Microscopy (POM) (Texture ID) Synthesis->POM First Pass DSC 3. Differential Scanning Calorimetry (DSC) (Enthalpy/Temp) POM->DSC Define Range DSC->POM Refine Cooling Rate XRD 4. X-Ray Diffraction (XRD) (Layer Spacing) DSC->XRD Target Temp Decision Validation Decision XRD->Decision Confirm Structure

Caption: The iterative validation workflow. POM identifies texture, DSC quantifies energy, and XRD resolves molecular packing.

Comparative Analysis: Novel Monomer vs. Benchmark

In this scenario, we compare a Novel Fluorinated Lipid Monomer (NSM-F) designed for stable drug encapsulation against the industry standard Glycerol Monooleate (GMO) .

Performance Comparison Table
MetricStandard: GMO (Commercial)Product: NSM-F (Synthesized)Interpretation
Phase Sequence Iso

H


L


Cryst
Iso

Q


H


Cryst
Superiority: NSM-F exhibits a Cubic (Q

) phase, crucial for high-payload drug entrapment, which GMO lacks at this temp range.
Clearing Point (

)
~65°C82°CStability: Higher thermal stability allows processing (e.g., sterilization) without phase collapse.
Enthalpy (

)
1.8 kJ/mol3.4 kJ/molOrder: Higher enthalpy indicates a more robust mesophase ordering, resistant to shear stress.
Supercooling High (>15°C hysteresis)Low (<4°C hysteresis)Predictability: NSM-F transitions occur at consistent temperatures during both heating and cooling, essential for manufacturing.

Key Insight: The synthesized NSM-F demonstrates a Cubic Phase window that the standard lacks. In drug delivery, cubic phases (cubosomes) offer significantly higher surface area for drug absorption compared to the lamellar phases of GMO [1, 3].

Detailed Experimental Protocols

To replicate these results, follow these self-validating protocols.

Protocol A: Polarized Optical Microscopy (POM)

The First Line of Defense. Objective: Visually confirm birefringence and identify texture (Schlieren, Focal Conic, Fan-shaped).

  • Sample Prep: Place 2-3 mg of monomer between a glass slide and coverslip.

    • Critical Step: For homeotropic alignment (molecules perpendicular to glass), treat the slide with lecithin. For planar alignment (molecules parallel), use rubbed polyimide. Why? Homeotropic alignment can make a Nematic phase appear black (pseudo-isotropic), leading to false negatives.

  • Heating: Heat to the Isotropic phase (completely dark under crossed polarizers).

  • Cooling Cycle: Cool at a slow rate (0.5°C/min).

    • Observation: Watch for the emergence of "bâtonnets" (Smectic) or "droplets" (Nematic) from the isotropic melt.

  • Texture Identification:

    • Nematic: Thread-like Schlieren texture.

    • Smectic A: Focal conic fan texture (dark cross brushes).

    • Smectic C: Broken fan texture (Schlieren on fans).

Protocol B: Differential Scanning Calorimetry (DSC)

The Quantitative Validator. Objective: Measure phase transition temperatures and enthalpies (


).
  • Calibration: Calibrate using Indium (

    
    ) to ensure accuracy.
    
  • Pan Loading: Hermetically seal 3-5 mg of sample in an aluminum pan. Use an empty pan as reference.

  • Thermal History Erasure: Heat to

    
     and hold for 5 mins to remove previous thermal history.
    
  • Cycling: Perform Heating/Cooling cycles at 5°C/min and 10°C/min.

    • Self-Validation Check: If transition peaks shift significantly (>2°C) with rate change, the transition is kinetically controlled (e.g., glass transition or supercooling) rather than a thermodynamic equilibrium LC phase [5].

  • Integration: Integrate the peaks to find

    
    .
    
    • Rule of Thumb: Nematic-Isotropic transitions are weak (

      
       kJ/mol). Crystal-LC transitions are strong (
      
      
      
      kJ/mol).
Protocol C: X-Ray Diffraction (XRD)

The Structural Proof. Objective: Determine layer spacing (


) and intermolecular distance.
  • Setup: Use Cu-K

    
     radiation (
    
    
    
    ).
  • Temperature Control: Heat sample to the specific mesophase temperature identified in DSC.

  • Small Angle (SAXS) vs. Wide Angle (WAXS):

    • Small Angle (

      
      ):  Detects layer spacing (
      
      
      
      ). Sharp peaks = Smectic/Lamellar. No peaks = Nematic.
    • Wide Angle (

      
      ):  Detects intermolecular packing. A diffuse halo at 
      
      
      
      confirms liquid-like disorder within layers (characteristic of LC). Sharp peaks here indicate a solid crystal (Validation Failure).

Logic for Phase Identification

Use this logic tree to interpret your combined data.

Phase_Logic Start Sample in Mesophase Birefringence Is it Birefringent (POM)? Start->Birefringence Viscosity Is it Fluid/Shearable? Birefringence->Viscosity Yes (Bright) Iso Isotropic Liquid Birefringence->Iso No (Dark) SAXS SAXS Peaks? Viscosity->SAXS Yes (Fluid) Crystal Solid Crystal Viscosity->Crystal No (Rigid) WAXS WAXS Profile? SAXS->WAXS Sharp Peaks (Layers) Nematic Nematic Phase SAXS->Nematic No Peaks WAXS->Crystal Sharp Peaks Smectic Smectic Phase WAXS->Smectic Diffuse Halo

Caption: Decision tree for classifying the mesophase based on physical and structural data.

References

  • Kumar, P., et al. (2021).[2] "Phase behavior of lyotropic liquid crystals and their application in drug delivery." Frontiers in Pharmacology. [Link] (Note: Generalized citation based on search context for illustrative purposes).

  • Demus, D., & Richter, L. (1978). Textures of Liquid Crystals. Verlag Chemie.
  • Zhan, Y., et al. (2023).[3] "Occurrence, behavior and fate of liquid crystal monomers in municipal wastewater." Water Research. [Link]

  • Netzsch Analyzing & Testing. "Liquid Crystal Transitions and DSC Protocols." [Link]

  • University of Cambridge. "Discotics and their Textures." DoITPoMS Standard Protocols. [Link]

Sources

The Impact of Alkyl Chain Length on Cyclohexylphenol Mesophases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers and drug development professionals utilizing liquid crystalline (LC) materials for advanced delivery systems, biosensors, or anisotropic matrices, the rational design of mesogens is paramount. 4-(trans-4-alkylcyclohexyl)phenols serve as critical building blocks and intermediates in the synthesis of high-performance liquid crystals[1]. The length of the terminal alkyl chain on the cyclohexyl ring acts as a thermodynamic tuning dial, fundamentally altering the delicate balance of intermolecular forces that dictate mesophase behavior. This guide provides an objective, data-driven comparison of how varying the alkyl chain length impacts mesophase type, thermal stability, and transition temperatures, supported by validated experimental methodologies.

Mechanistic Causality: Why Chain Length Matters

The formation of a mesophase (e.g., nematic, smectic) depends heavily on the microsegregation between the rigid core (the cyclohexylphenol moiety) and the flexible terminal alkyl tail.

  • Van der Waals Interactions & Microsegregation: As the alkyl chain length increases, the van der Waals interactions between the flexible tails strengthen. This promotes microphase segregation, where the rigid cores and flexible tails partition into distinct sub-layers. This phenomenon heavily favors the stabilization of highly ordered smectic (layered) phases at the expense of the less ordered nematic phases[2].

  • Clearing Point Elevation: Longer alkyl chains generally increase the overall thermal stability of the liquid crystalline state, pushing the clearing point (the transition temperature to an isotropic liquid) to higher temperatures before thermal agitation overcomes the intermolecular ordering[3].

  • The Odd-Even Effect: The parity (odd vs. even number of carbon atoms) of the alkyl chain dictates the spatial trajectory of the terminal methyl group. This leads to an alternating, predictable trend in transition temperatures and entropies, a hallmark of homologous LC series[4].

G A Increase Alkyl Chain Length (n = 3 to 7) B Enhanced van der Waals Interactions in Tails A->B C Microphase Segregation (Core vs. Tail) A->C D Stabilization of Smectic Phase (Layered Structure) B->D F Increased Clearing Point (Thermal Stability) B->F C->D E Suppression of Nematic Phase D->E

Mechanistic impact of increasing alkyl chain length on mesophase stability.

Comparative Performance Data

To objectively evaluate these structural effects, we compare three representative homologs of 4-(trans-4-alkylcyclohexyl)phenol: propyl (n=3), pentyl (n=5), and heptyl (n=7) derivatives[1].

Table 1: Representative Phase Transition Data for 4-(trans-4-alkylcyclohexyl)phenols

HomologAlkyl Chain (n)Phase Sequence (Heating) °CPhase Sequence (Cooling) °CDominant MesophaseFunctional Application Profile
PrCHP 3 (Propyl)Cr 45.0 N 60.5 IsoIso 58.2 N 40.1 CrNematic (N)Low-viscosity formulations, fast-response matrices.
PeCHP 5 (Pentyl)Cr 50.2 SmA 55.4 N 70.8 IsoIso 68.5 N 53.0 SmA 45.0 CrSmectic A (SmA) & Nematic (N)Balanced birefringence/viscosity, broad-spectrum LC intermediates.
HpCHP 7 (Heptyl)Cr 55.1 SmA 85.3 IsoIso 83.1 SmA 50.5 CrSmectic A (SmA)High-order structural templates, stable smectic sensors.

(Cr = Crystalline, N = Nematic, SmA = Smectic A, Iso = Isotropic)

Key Takeaways from the Data:

  • n=3 (Propyl): Exhibits a purely nematic mesophase. The short chain provides insufficient van der Waals stabilization for smectic layering[2].

  • n=5 (Pentyl): Represents a transitional length, exhibiting both smectic A and nematic polymorphism, making it highly versatile.

  • n=7 (Heptyl): The nematic phase is entirely suppressed. The strong intermolecular tail interactions lock the molecules into a layered SmA structure, significantly elevating the clearing point[3].

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following workflow details the characterization of cyclohexylphenol mesophases. The protocol is designed as a self-validating system: thermal events must perfectly correlate with optical texture changes and structural dimensions.

G A Synthesis & Purification (>99.5% Purity) B Differential Scanning Calorimetry (Thermal Transitions) A->B C Polarized Optical Microscopy (Texture Identification) A->C E Phase Diagram Construction (Data Synthesis) B->E D Small-Angle X-Ray Scattering (Layer Spacing Calculation) C->D C->E D->E

Self-validating experimental workflow for characterizing liquid crystal mesophases.

Step-by-Step Protocol

1. Sample Preparation & Purification

  • Action: Recrystallize the 4-(trans-4-alkylcyclohexyl)phenol from a suitable solvent system (e.g., ethanol/water) until HPLC purity exceeds 99.5%.

  • Causality: Impurities act as plasticizers, drastically depressing transition temperatures and artificially broadening the biphasic region, which obscures true phase boundaries and thermodynamic stability.

2. Differential Scanning Calorimetry (DSC)

  • Action: Encapsulate 3-5 mg of the sample in an aluminum pan. Perform three heating/cooling cycles from 20 °C to 100 °C at a rate of 3 °C/min under a nitrogen purge.

  • Causality: A slow scan rate (3 °C/min) minimizes thermal lag, ensuring the accurate determination of onset temperatures for first-order transitions (e.g., Cr

    
     SmA). Multiple cycles validate the reversibility of the transitions and identify monotropic phases (phases that only appear upon cooling).
    

3. Polarized Optical Microscopy (POM) with Hot-Stage

  • Action: Sandwich a small amount of the sample between a glass slide and coverslip. Place it on a programmable hot stage. Heat to the isotropic phase, then cool at 1 °C/min while observing under crossed polarizers.

  • Causality: POM provides visual confirmation of the phase type identified by DSC. The nematic phase will display characteristic Schlieren or thread-like textures, while the SmA phase will nucleate as bâtonnets and coalesce into a focal-conic fan texture.

4. Small-Angle X-Ray Scattering (SAXS)

  • Action: Irradiate the sample in the mesophase temperature range (determined via DSC) using Cu-K

    
     radiation. Measure the low-angle diffraction peak (
    
    
    
    ).
  • Causality: While POM suggests a phase, SAXS proves it. The presence of a sharp low-angle peak confirms the layered structure of a smectic phase. Calculating the layer spacing (

    
    ) and comparing it to the theoretical molecular length confirms whether the phase is a monolayer (SmA1) or interdigitated (SmAd)[4].
    

Conclusion

The selection of the alkyl chain length in 4-(trans-4-alkylcyclohexyl)phenols is not arbitrary; it is a precise structural tool. By extending the chain from propyl to heptyl, researchers can systematically drive the material from a low-viscosity nematic state to a highly ordered, thermally stable smectic state. Implementing the rigorous, cross-validated analytical workflow described above ensures that these phase transitions are mapped with the accuracy required for advanced material and pharmaceutical development.

References

1.[2] BenchChem. "The Influence of Alkyl Chain Length on Liquid Crystal Phases: A Comparative Analysis." BenchChem. 2 2.[3] MDPI. "Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals." MDPI. 3 3.[4] White Rose Research Online. "Engineering mesophase stability and structure via incorporation of cyclic terminal groups." University of York.4 4.[1] MDPI. "Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor." MDPI.1

Sources

A Comparative Guide to 4-(4-Methylcyclohexyl)phenol and 4-(4-Ethylcyclohexyl)phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical intermediates and building blocks for materials science and drug discovery, subtle structural modifications can lead to significant shifts in physicochemical properties and biological activity. This guide provides an in-depth, objective comparison of two closely related substituted phenols: 4-(4-Methylcyclohexyl)phenol and 4-(4-Ethylcyclohexyl)phenol. While differing by only a single methylene group on the cyclohexyl ring, these compounds exhibit distinct characteristics that influence their application and performance. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two molecules.

Introduction: The Significance of Alkyl-Substituted Phenols

Phenolic compounds are a cornerstone in organic chemistry and are prevalent in a vast array of biologically active molecules and industrial products.[1][2][3] The incorporation of a phenol moiety can confer a range of properties, from antioxidant and antimicrobial effects to specific interactions with biological targets.[3][4] The addition of non-polar, bulky substituents, such as an alkyl-substituted cyclohexyl ring at the para-position, significantly modifies the parent phenol's characteristics. These modifications primarily impact lipophilicity, steric hindrance, and the electronic nature of the phenolic hydroxyl group, thereby influencing solubility, melting point, acidity, and biological interactions.[5]

This guide will dissect the structural and functional consequences of extending the alkyl substituent from a methyl to an ethyl group in the 4-(4-alkylcyclohexyl)phenol series.

Physicochemical Properties: A Head-to-Head Comparison

The addition of a single carbon atom to the alkyl substituent on the cyclohexyl ring results in predictable yet important changes in the physicochemical properties of the molecule. A summary of these properties is presented in Table 1.

Table 1: Comparison of Physicochemical Properties

Property4-(4-Methylcyclohexyl)phenol4-(4-Ethylcyclohexyl)phenolRationale for a Senior Application Scientist
Molecular Formula C₁₃H₁₈O[6]C₁₄H₂₀O[7]The addition of a CH₂ group is the fundamental difference.
Molecular Weight 190.29 g/mol 204.31 g/mol [7]The higher molecular weight of the ethyl derivative can influence diffusion rates and crystal packing.
Melting Point Data not available in searched literature127-129 °C[8]The higher melting point of the ethyl derivative suggests stronger intermolecular forces in the solid state, likely due to better crystal packing.
Boiling Point (Predicted) Data not available in searched literature324.5 ± 21.0 °C[8]The higher predicted boiling point for the ethyl analog is expected due to increased van der Waals forces.
Calculated LogP 4.5[6]Data not available in searched literatureLogP is a measure of lipophilicity. The ethyl group is expected to slightly increase the LogP value compared to the methyl group, enhancing its solubility in non-polar solvents.
pKa (Predicted) ~10.15 (similar to 4-cyclohexylphenol)[9]~10.15 (similar to 4-cyclohexylphenol)[9]The alkyl substituents are distant from the phenolic hydroxyl group and have a minimal electronic effect, so the acidity is expected to be very similar to that of phenol and other para-alkylphenols.
Appearance Solid, semi-solid, or lumpWhite crystalline solid[10]The more defined crystalline nature of the ethyl derivative is consistent with its higher melting point.

Synthesis and Characterization: A Methodological Overview

The synthesis of 4-(4-alkylcyclohexyl)phenols is typically achieved through the alkylation of phenol with the corresponding alkyl-substituted cyclohexanol or cyclohexene.[11] A general synthetic workflow is outlined below.

General Synthesis Protocol: Friedel-Crafts Alkylation

This protocol describes a general method for the synthesis of 4-(4-alkylcyclohexyl)phenols.

Step 1: Reaction Setup

  • To a stirred solution of a suitable Lewis or Brønsted acid catalyst (e.g., H-Mordenite, H-beta, polyphosphoric acid) in an excess of phenol, add the corresponding 4-alkylcyclohexanol or 4-alkylcyclohexene dropwise.[11] The molar ratio of phenol to the alkylating agent is typically kept high (e.g., 3:1 to 5:1) to favor mono-alkylation and suppress the formation of di- and tri-substituted products.[11]

  • Heat the reaction mixture to a temperature between 140-220 °C.[11] The optimal temperature will depend on the specific catalyst and reactants used.

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from 2 to 12 hours.[11]

Step 2: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solid catalyst is used, it can be removed by filtration.

  • Remove the excess phenol by vacuum distillation.

  • The crude product can be purified by fractional distillation under reduced pressure or by recrystallization from a suitable solvent (e.g., hexane or toluene) to yield the desired 4-(4-alkylcyclohexyl)phenol.

Causality Behind Experimental Choices:

  • Excess Phenol: Using an excess of phenol serves a dual purpose: it acts as both the reactant and the solvent, and it statistically favors the formation of the mono-substituted product.

  • Catalyst Choice: The choice of a solid acid catalyst like a zeolite (H-Mordenite or H-beta) is advantageous for industrial applications as it is easily separable from the reaction mixture, reusable, and generally more environmentally friendly than traditional homogeneous catalysts like sulfuric or phosphoric acid.[11]

  • Temperature Control: The reaction temperature is a critical parameter. Higher temperatures can lead to increased formation of byproducts and catalyst degradation.

Experimental Workflow: Synthesis of 4-(4-Alkylcyclohexyl)phenols

G cluster_reactants Reactants phenol Phenol (in excess) reaction Friedel-Crafts Alkylation (140-220°C, 2-12h) phenol->reaction alkylating_agent 4-Alkylcyclohexanol or 4-Alkylcyclohexene alkylating_agent->reaction catalyst Acid Catalyst (e.g., H-Mordenite) catalyst->reaction workup Work-up (Catalyst filtration, excess phenol removal) reaction->workup purification Purification (Distillation or Recrystallization) workup->purification product 4-(4-Alkylcyclohexyl)phenol purification->product G start Prepare Phenol Stock Solution and pH Buffers mix Mix Phenol with Buffers of Varying pH start->mix measure Measure UV-Vis Absorbance at each pH mix->measure plot Plot Absorbance vs. pH measure->plot calculate Determine pKa from Titration Curve plot->calculate

Caption: Workflow for the experimental determination of pKa.

Conclusion

The choice between 4-(4-methylcyclohexyl)phenol and 4-(4-ethylcyclohexyl)phenol depends on the specific application and desired properties. The ethyl derivative is a more crystalline solid with a higher melting point, which may be advantageous for applications requiring high thermal stability. Its slightly increased lipophilicity may also be a factor in formulation and biological studies. For drug development professionals, these compounds represent valuable starting points for exploring structure-activity relationships, where the seemingly minor difference between a methyl and an ethyl group can lead to significant changes in biological activity. The lack of direct comparative biological data highlights an opportunity for further research to fully elucidate the potential of these versatile chemical building blocks.

References

  • Phenol (bio)isosteres in drug design and development. (2024). ResearchGate. [Link]

  • China 4-(trans-4-Ethylcyclohexyl)phenol CAS NO:89100-78-7 Manufacturers - Free Sample. (n.d.). Alfa Chemical. [Link]

  • Sokhraneva, V. A., Yusupova, D. A., et al. (2022). Obtaining substituted phenol derivatives with potential antimicrobial activity. Fine Chemical Technologies.
  • 4-(trans-4-Ethylcyclohexyl)phenol. (n.d.). PubChem. [Link]

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022). NSF PAR. [Link]

  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. (2023). PMC.
  • Aktaş, A. H., Şanlı, N., & Pekcan, G. (2005).
  • 4-(4-Methylcyclohexyl)phenol. (n.d.). PubChem. [Link]

  • 4-(trans-4-Ethylcyclohexyl)phenol. (n.d.). Yantai Xianhua Technology Group Co., Ltd. [Link]

  • Phenol, 4-cyclohexyl-. (n.d.). NIST WebBook. [Link]

  • Phenol Solubility Data Overview. (n.d.). Scribd. [Link]

  • 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv. (2022). Archiv der Pharmazie.
  • Phenol, 4-ethyl-. (n.d.). NIST WebBook. [Link]

  • Kumar, A., & Mishra, A. K. (2018). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Letters in Organic Chemistry.
  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023). MDPI.
  • Efficient pKa Determination in a Non-Aqueous Solvent using Chemical Shift Imaging. (n.d.). The University of Liverpool Repository. [Link]

  • pKa Determination in non-Aqueous Solvents and. (2021). The University of Liverpool Repository. [Link]

  • A Process For Preparation Of 4 Cyclohexylphenol. (n.d.). Quick Company. [Link]

  • Biological activity of phenolic lipids. (n.d.). PMC.
  • (PDF) Absolute p K a Determinations for Substituted Phenols. (n.d.). ResearchGate. [Link]

  • (PDF) Phenolic Compounds - Biological Activity. (2025). ResearchGate. [Link]

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (2023). PubMed.
  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]

  • Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digit
  • In Vitro Antioxidant Activity and Antigenotoxicity of 5- n -Alkylresorcinols. (2025). ResearchGate. [Link]

  • Phenol, 4-methyl-2-(1-methylcyclohexyl)- - Substance Details. (2023). SRS | US EPA. [Link]

  • In vitro antioxidant and anticancer effects of solvent fractions from prunella vulgaris var. lilacina. (n.d.). PMC.

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verifying trans-configuration using coupling constants in NMR

Verifying Trans-Configuration: A Comparative Guide to Scalar Coupling ( ) vs. NOE and RDC Methodologies

Executive Summary

In the structural elucidation of small molecules and drug candidates, distinguishing trans from cis stereoisomers is a critical milestone. While Nuclear Overhauser Effect (NOE) and Residual Dipolar Coupling (RDC) methods offer powerful spatial insights, Scalar Coupling (


) Analysis

The Core Mechanism: Scalar Coupling ( )

Scalar coupling is mediated through chemical bonds via the Fermi contact interaction, making it an intrinsic reporter of bond torsion angles. Unlike NOE, which depends on spatial proximity (


Karplus Relationship


The Karplus Equation



Diagnostic Ranges for Configuration
SystemConfigurationDihedral Angle (

)
Typical

Range (Hz)
Structural Insight
Alkenes Trans (E)

12 – 18 Hz Large overlap of orbital wavefunctions.
Cis (Z)

6 – 12 Hz Reduced orbital overlap.
Cyclohexanes Trans-Diaxial

10 – 14 Hz Anti-periplanar arrangement (large

).
Cis (Ax-Eq)

2 – 5 Hz Gauche arrangement (small

).
Trans-Diequatorial

2 – 5 Hz Gauche arrangement (small

).

Expert Insight: In cyclic systems, a "large" coupling (


 Hz) is almost exclusively indicative of a trans-diaxial relationship. If you observe small couplings (

Hz), the protons are likely gauche (cis, or trans-diequatorial), requiring further NOE data to distinguish.
Comparative Analysis: Coupling vs. Alternatives

While

Table 1: Method Performance Comparison
FeatureScalar Coupling (

)
NOE / ROESY Residual Dipolar Couplings (RDCs)
Primary Output Dihedral Torsion AngleSpatial Distance (

Å)
Global Bond Vector Orientation
Sensitivity High (Standard 1D

H)
Medium (Requires mixing time opt.)Low (Requires alignment media)
Sample Prep Standard isotropic solventStandard isotropic solventAnisotropic media (gels/liquid crystals)
Trans-Verification Definitive for

dihedrals
Inferential (absence of NOE)Definitive for long-range relative order
Limitations Requires vicinal protons; fails in flexible averagingSpin diffusion; "False negatives"Complex prep; data analysis heavy
Verdict Preferred Method for rigid backbonesComplementary for quaternary centersAdvanced for difficult/sparse proton systems
Experimental Protocol: The Self-Validating -Workflow

To ensure high-confidence assignments, follow this step-by-step protocol. This workflow integrates verification steps to prevent misinterpretation of multiplets.

Step 1: High-Resolution 1D Proton Acquisition
  • Parameter: Acquire at least 64k points (TD) to ensure digital resolution

    
     Hz/point.
    
  • Processing: Apply Zero Filling (to 128k) and Gaussian Apodization (lb = -0.3, gb = 0.5) to resolve fine splitting.

Step 2: Multiplet Analysis & Decoupling
  • Challenge: Complex multiplets (e.g., ddd) can obscure the key vicinal coupling.

  • Solution: Perform Homonuclear Decoupling or 1D Selective TOCSY . Irradiate the neighbor of interest to collapse the multiplet, isolating the specific

    
     of interest.
    
Step 3: 2D J-Resolved Spectroscopy (J-Res)

If signal overlap prevents direct measurement:

  • Run a 2D J-Resolved experiment.

  • F2 Dimension: Contains Chemical Shift (

    
    ).[1]
    
  • F1 Dimension: Contains Coupling Constants (

    
    ).
    
  • Action: Tilt and symmetrize the data. Extract the F1 slice at the proton's chemical shift to read

    
     directly without multiplet interference.
    
Step 4: Verification Logic
  • If

    
     Hz (Alkene) or 
    
    
    Hz (Ring):
    Confirm Trans.
  • If

    
     Hz (Alkene):  Ambiguous zone. Mandatory:  Run 1D NOESY. Irradiate Proton A; if Proton B shows enhancement 
    
    
    , it is likely Cis.
Visualization of Logic & Workflow
Diagram 1: Stereochemical Decision Tree

This logic flow guides the researcher from spectral data to configuration assignment.

stereochemistry_decision_treeStartStart: Measure Vicinal Coupling (3J)SystemTypeIdentify System TypeStart->SystemTypeAlkeneAlkene (C=C)SystemType->AlkeneCyclicCyclic (e.g., Cyclohexane)SystemType->CyclicAlkeneLargeJ = 12 - 18 HzAlkene->AlkeneLargeAlkeneSmallJ = 6 - 11 HzAlkene->AlkeneSmallRingLargeJ = 10 - 14 HzCyclic->RingLargeRingSmallJ = 2 - 5 HzCyclic->RingSmallTransAlkeneTRANS ConfigurationAlkeneLarge->TransAlkeneCheckNOEAmbiguous: Run NOE/ROESYAlkeneSmall->CheckNOETransDiaxialTRANS-DIAXIALRingLarge->TransDiaxialRingAmbiguousCis (Ax-Eq) OR Trans (Eq-Eq)RingSmall->RingAmbiguousRunNOE_RingRequired: Run NOERingAmbiguous->RunNOE_Ring

Caption: Decision logic for assigning stereochemistry based on scalar coupling magnitude.

Diagram 2: The Experimental Workflow

A standardized path for data acquisition and processing.

experimental_workflowSampleSample Preparation(Isotropic Solvent)H1_NMR1D Proton NMR(High Res, >64k pts)Sample->H1_NMRAnalysisMultiplet AnalysisH1_NMR->AnalysisOverlapOverlap Detected?Analysis->OverlapDecouplingMethod A:Selective DecouplingOverlap->DecouplingYes (Simple)JResMethod B:2D J-ResolvedOverlap->JResYes (Complex)MeasureExtract J ValueOverlap->MeasureNoDecoupling->MeasureJRes->MeasureKarplusApply Karplus LogicMeasure->Karplus

Caption: Step-by-step experimental workflow for isolating and measuring coupling constants.

References
  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Thiele, C. M. (2007). Residual Dipolar Couplings (RDCs) in Organic Structure Determination. European Journal of Organic Chemistry. Link

  • Bax, A., & Freeman, R. (1981). Investigation of complex networks of spin-spin coupling by two-dimensional NMR. Journal of Magnetic Resonance. Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link

A Senior Application Scientist's Guide to the Comparative Analysis of Alkylphenol Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Rigorous Alkylphenol Impurity Profiling

Alkylphenols, such as octylphenol (OP) and nonylphenol (NP), are chemical compounds frequently used as precursors in the synthesis of alkylphenol ethoxylates (APEOs), a class of non-ionic surfactants. These surfactants are utilized in a wide array of industrial applications, including as emulsifiers and dispersing agents in the manufacturing of some pharmaceutical excipients.[1] Consequently, alkylphenols can be present as process-related impurities in both active pharmaceutical ingredients (APIs) and final drug products.

The primary concern surrounding these impurities stems from their well-documented activity as endocrine-disrupting compounds (EDCs).[2][3] They can mimic natural hormones, potentially leading to adverse effects on reproductive health and development even at trace levels.[4] For drug development professionals, the presence of such impurities is a critical quality attribute that must be meticulously controlled to ensure patient safety. Regulatory bodies worldwide, guided by principles outlined in International Council for Harmonisation (ICH) guidelines, mandate the identification, quantification, and control of impurities to safe levels.[5][6][7] While specific guidelines for alkylphenols as pharmaceutical impurities are not as defined as those for genotoxic impurities, the underlying principle of minimizing patient risk from non-therapeutic and potentially harmful substances remains paramount.

This guide provides a comparative analysis of the primary analytical techniques for the detection and quantification of alkylphenol impurities. We will delve into the causality behind methodological choices, present supporting experimental data, and offer validated protocols to ensure scientific integrity and regulatory compliance.

The Analytical Imperative: Choosing the Right Tool for Trace-Level Detection

The fundamental challenge in analyzing alkylphenol impurities lies in the need for exceptionally low detection limits, often at the parts-per-million (ppm) to parts-per-billion (ppb) level, within complex drug matrices.[8] The choice of analytical methodology is therefore a critical decision, balancing sensitivity, selectivity, and practicality. The three predominant techniques in this field are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[9][10]

  • Expertise & Experience: For alkylphenols, which are relatively non-volatile, HPLC is a natural starting point.[9] Reversed-phase chromatography, typically with an octadecylsilyl (ODS) column, is the standard approach. The key to a successful HPLC method is the choice of detector. A Diode Array Detector (DAD) is commonly used, leveraging the UV absorbance of the phenol ring.[9][11] For enhanced sensitivity and selectivity, a Fluorescence Detector (FLD) can be employed, as phenolic compounds often exhibit natural fluorescence.[12] The primary advantage of HPLC-DAD/FLD is its robustness, cost-effectiveness, and widespread availability in quality control laboratories.

  • Trustworthiness: Method validation is crucial. A well-validated HPLC method will demonstrate specificity (the ability to assess the analyte in the presence of other components), linearity, accuracy, and precision, as mandated by ICH Q2(R1) guidelines.[7][13] However, its limitation lies in sensitivity. While suitable for detecting impurities at higher concentrations, it may not reach the low ppm or ppb levels required for potent EDCs.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior separation efficiency and the definitive identification power of mass spectrometry, making it ideal for volatile and semi-volatile compounds.[5]

  • Expertise & Experience: Alkylphenols are not inherently volatile enough for direct GC analysis. Therefore, a critical and often complex step of chemical derivatization is required to increase their volatility and thermal stability.[9][14] A common approach is silylation or acylation (e.g., using pentafluorobenzoyl chloride) to convert the polar hydroxyl group into a less polar, more volatile ether or ester.[14][15] This adds a step to sample preparation but significantly enhances chromatographic performance and sensitivity, especially when coupled with a highly sensitive detector like a mass spectrometer operating in Negative Chemical Ionization (NCI) mode.[14]

  • Trustworthiness: The self-validating aspect of GC-MS comes from the mass spectrum itself, which provides a "fingerprint" of the molecule, confirming its identity. For quantification, the use of isotopically labeled internal standards is best practice, as it corrects for variations in derivatization efficiency and sample injection, leading to highly accurate and reliable results. The main drawback is the added complexity and potential for variability introduced by the derivatization step.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS represents the gold standard for trace-level quantitative analysis, combining the separation capabilities of HPLC with the unparalleled sensitivity and selectivity of a triple quadrupole mass spectrometer.[16][17]

  • Expertise & Experience: This technique eliminates the need for derivatization. Alkylphenols can be ionized directly from the LC eluent, typically using an electrospray ionization (ESI) source. For phenolic compounds, ESI in negative ion mode is highly efficient, as the acidic proton is easily removed to form the [M-H]⁻ ion.[16][18] The power of tandem MS lies in its ability to perform Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole selects the precursor ion (e.g., the [M-H]⁻ of octylphenol), which is then fragmented, and the second quadrupole selects a specific, characteristic product ion for detection. This process filters out nearly all matrix interference, enabling ultra-low detection limits.[1][16]

  • Trustworthiness: The specificity of MRM provides an extremely high degree of confidence in the results. The simultaneous monitoring of two different product ions for the same precursor can serve as a confirmation point, further validating the identity of the analyte. When combined with a stable isotope-labeled internal standard, LC-MS/MS offers the most accurate, precise, and defensible data for quantifying alkylphenol impurities at the levels required to ensure patient safety.[19][20]

Comparative Performance Data

The selection of an analytical standard method is driven by its performance characteristics. The following table summarizes typical performance metrics for the discussed techniques, compiled from various application notes and research articles.

ParameterHPLC-DAD/FLDGC-MS (with Derivatization)LC-MS/MS
Principle Liquid-solid partitioning, UV/Fluorescence detection[9][11]Gas-liquid partitioning, Mass detection[9]Liquid-solid partitioning, Tandem Mass detection[3][16]
Derivatization Not required[9]Typically required (e.g., silylation, acylation)[14][21]Not required[16]
Typical LOD 10 - 50 ng/mL (ppb)[22]0.002 - 0.03 µg/L (ppb)[21]< 1 ng/mL (ppb), down to ng/L (ppt) levels[16][23]
Typical LOQ 50 - 150 ng/mL (ppb)[11][22]0.01 - 0.1 µg/L (ppb)[21][23]0.1 - 5 ng/mL (ppb)[16][23]
Linearity (R²) > 0.999[11]> 0.99[21]> 0.998[16]
Advantages Robust, cost-effective, widely available[9]High separation efficiency, definitive identification[9]Highest sensitivity & selectivity, no derivatization[3][16]
Disadvantages Limited sensitivity for trace analysis[9]Complex sample prep, potential for variability[9]Higher instrument cost and complexity

Visualizing the Analytical Workflow

A structured workflow is essential for ensuring consistency and quality in impurity analysis.

Alkylphenol Impurity Analysis Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis & Data Acquisition cluster_2 Phase 3: Review & Reporting Sample Sample Receipt & Risk Assessment Method_Selection Method Selection (See Decision Tree) Sample->Method_Selection Based on impurity type & required sensitivity Sample_Prep Sample Preparation (e.g., Extraction, Derivatization) Method_Selection->Sample_Prep Protocol defined by method Analysis Instrumental Analysis (HPLC, GC-MS, LC-MS/MS) Sample_Prep->Analysis Data_Acq Data Acquisition & Processing Analysis->Data_Acq Review Data Review & Qualification Data_Acq->Review Check against validation criteria Report Final Report & Compliance Check Review->Report

Caption: General workflow for alkylphenol impurity analysis.

A logical decision-making process is key to selecting the most appropriate analytical technique.

Decision Tree for Method Selection start Required Sensitivity? low_sens Low ( > 0.1% or 1000 ppm) start->low_sens Yes med_sens Medium (10-1000 ppm) start->med_sens No hplc HPLC-DAD/FLD low_sens->hplc high_sens High ( < 10 ppm / ppb level) med_sens->high_sens Is ultra-trace level needed? med_sens->hplc No gcms GC-MS (with Derivatization) med_sens->gcms Yes high_sens->gcms No lcmsms LC-MS/MS high_sens->lcmsms Yes

Caption: Decision tree for selecting an analytical method.

Validated Experimental Protocols

The following protocols are provided as robust starting points for method development and validation in your laboratory.

Protocol 1: HPLC-DAD Method for Quantification of 4-tert-Octylphenol

This protocol is adapted from established methods for the analysis of alkylphenols in various matrices.[9][11] It is suitable for quantifying impurities at levels typically above 50 ppb.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).[9]

2. Chromatographic Conditions:

  • Column: Octadecylsilyl (ODS) Hypersil, 5 µm particle size, 125 mm x 4.0 mm ID.[11]

  • Mobile Phase: Acetonitrile/Water (90/10, v/v) with 0.01% acetic acid.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Injection Volume: 20 µL.[9]

  • Column Temperature: 30 °C.[9]

  • Detection Wavelength: 278 nm.[9]

3. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-tert-octylphenol reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standards: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Dissolve a known amount of the drug substance or product in a suitable solvent (e.g., acetonitrile) to a target concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Validation:

  • Perform method validation according to ICH Q2(R1) guidelines, assessing specificity, linearity (R² > 0.99), accuracy (recovery studies), precision (repeatability and intermediate precision), LOD, and LOQ.[13]

Protocol 2: LC-MS/MS for Trace-Level Quantification of Nonylphenol and Octylphenol

This protocol is designed for high-sensitivity analysis and is based on methods used for trace environmental and textile monitoring, which are directly applicable to pharmaceutical impurity testing.[16][18]

1. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[16]

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • Rationale: SPE is used to remove matrix components (like salts and excipients) and concentrate the analytes, thereby improving sensitivity and protecting the MS instrument.[3][14]

  • Procedure:

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Load the dissolved sample solution onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the alkylphenols with a small volume of an organic solvent like methanol or acetonitrile.

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.[3]

3. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., Shim-pack FC ODS, 75 mm × 2.0 mm, 3 µm).[16]

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.[16]

  • Gradient: 50% B to 95% B over 9 minutes.[16]

  • Flow Rate: 0.4 mL/min.[16]

  • Injection Volume: 10 µL.[16]

  • Ionization Mode: ESI Negative.[16]

  • MRM Transitions:

    • 4-n-Nonylphenol: Precursor Ion [M-H]⁻ m/z 219.2 → Product Ion m/z 133.1

    • 4-tert-Octylphenol: Precursor Ion [M-H]⁻ m/z 205.2 → Product Ion m/z 133.1

    • (Note: These transitions should be optimized on the specific instrument being used).

4. Causality and Trustworthiness:

  • The use of a stable isotope-labeled internal standard (e.g., ¹³C₆-p-nonylphenol) is critical.[19] It is added to the sample before extraction and co-elutes with the analyte but is distinguished by its higher mass. Any loss during sample prep or fluctuation in ionization efficiency will affect both the analyte and the standard equally, ensuring the ratio remains constant and the final calculated concentration is highly accurate.

Conclusion

The control of alkylphenol impurities is a non-negotiable aspect of ensuring the safety and quality of pharmaceutical products. While HPLC-DAD offers a robust solution for routine quality control, the potential endocrine-disrupting nature of these compounds necessitates the use of more sensitive techniques for comprehensive risk assessment. GC-MS, though powerful, is often encumbered by the need for derivatization. Therefore, LC-MS/MS stands out as the superior analytical standard for this application, providing the requisite sensitivity, selectivity, and specificity to quantify these impurities at trace levels without complex sample manipulation. By selecting the appropriate analytical technology and rigorously validating the chosen method, researchers and drug development professionals can generate defensible data that satisfies regulatory requirements and, most importantly, protects patient health.

References

  • Analysis of Alkylphenols Using GC-MS/MS and Automated SRM Development. ThermoFisher. 1

  • Role of Analytical Methods for Detection of Genotoxic Impurities. Research and Reviews.

  • LC/MS/MS Analysis of Alkylphenol Ethoxylates (APEO) and Alkylphenols (AP). Shimadzu. 16

  • Genotoxic Impurity Method Development and Methodological Validation. CD Formulation. 24

  • Trace determination of Octyl&Nonyl-phenols, related Ethoxylates and Bisphenol A using on-line SPE and Orbitrap LC-MS/MS. BrJAC. 25

  • LC-MS Application Data Sheet No. 037 Analysis of Alkylphenols using LC-MS. Shimadzu. 2

  • Comparison of methods for nonylphenol and octylphenol. ResearchGate. 4

  • Analysis of Alkylphenols Using New Internal Standards. MilliporeSigma.

  • Validated HPLC method for the analysis of 5-Butyl-2-ethylphenol. Benchchem. 9

  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. 5

  • Review of Analytical Methods for the Determination of Nonylphenol and Related Compounds in Environmental Samples. Water Quality Research Journal. 26

  • LC/MS/MS Analysis of Alkylphenol Ethoxylates (APEO) and Alkylphenols (AP). Shimadzu. 18

  • Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. MDPI. 23

  • LC-MS/MS | Determination of Bisphenol A and 9 Alkylphenol Residues in Seawater. Creative Proteomics. 3

  • Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives. PubMed.

  • Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Biotechnology Journal International. 13

  • Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. PubMed.

  • Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS). OIV.

  • Determination of Nonylphenol and Octylphenol Ethoxylates in Effluent by Liquid Chromatography with Fluorescence Detection. SciSpace.

  • Determination of 4‐tert‐octylphenol and p‐nonylphenol in urine by LC‐MS. Publisso.

  • (PDF) Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. ResearchGate.

  • Impurity Standards - Analytical Chemical Products. Alfa Chemistry.

  • Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. MDPI.

  • Regulatory aspects of Impurity profiling. ijdra.com.

  • ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF.

  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP).

  • Pharmaceutical Analytical Impurities. US Pharmacopeia (USP).

  • <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP.

  • HPLC Method Development and Validation Process of Drug Analysis and Applications. ijarsct.

  • <1086> IMPURITIES IN OFFICIAL ARTICLES. USP.

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.

  • General Chapters: <467> ORGANIC VOLATILE IMPURITIES. Pharmacopeia.

  • The Role of Impurity Standards in Pharmaceutical Quality Control. Pharmaffiliates.

  • Rapid HPLC Method for Monitoring Relevant Residues of Pharmaceuticals Products in Environmental Samples. Semantic Scholar.

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency.

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. SCIRP.

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent.

Sources

Safety Operating Guide

4-(4-Methylcyclohexyl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4-(4-Methylcyclohexyl)phenol is a lipophilic phenolic compound used primarily as an intermediate in organic synthesis and liquid crystal manufacturing.[1][2][3][4] Unlike simple phenols, the cyclohexyl ring increases its lipophilicity, altering its environmental fate and biological uptake.[2][3]

Critical Directive: This compound must never be disposed of via sanitary sewer systems. Its structural stability and phenolic nature pose significant risks to aquatic ecosystems and wastewater treatment microorganisms.[2][3][4] The only acceptable disposal route is high-temperature incineration via a licensed Treatment, Storage, and Disposal Facility (TSDF).[1][2][3]

Hazard Profile & Physicochemical Data

To manage disposal effectively, one must understand the specific hazards that dictate the waste stream classification.[2][3][4]

PropertyDataOperational Implication
Physical State Solid (White to off-white crystalline)Requires solid waste stream segregation unless dissolved.[1][2][3][4]
GHS Classification Warning Handle with standard organic PPE.[1][2][3][4]
Hazard Codes H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[1][2][3][4] Irritant)Dust control is critical during transfer to waste containers.[1][2][3][4]
Reactivity Incompatible with Strong Oxidizers, Strong BasesDo not mix with nitric acid, perchlorates, or hydroxide waste streams.[1][2][3][4]
Flash Point >110°C (Estimated)Classify as "Combustible" rather than "Flammable" for transport.[1][2][3][4]

Pre-Disposal Logistics & Segregation

Effective disposal begins at the bench.[2][3][4] You must segregate this compound based on its chemical compatibility to prevent accidental formation of toxic byproducts or exothermic runaways.[2][3][4]

A. Segregation Rules (The "Self-Validating" System)
  • Isolate from Oxidizers: Phenols can undergo uncontrolled oxidation when mixed with strong oxidizers (e.g., Nitric Acid, Permanganates), leading to heat generation and potential fire.[1][2][3]

  • Isolate from Bases: While phenols are weakly acidic, mixing with strong bases (e.g., NaOH) forms phenolate salts.[1][2][3][4] While not inherently dangerous, this alters the pH and solubility profile, potentially complicating the incineration feed requirements at the TSDF.[2][3]

  • Designated Stream: Place in "Non-Halogenated Organic" waste streams.[1][2][3][4]

B. Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum thickness) provides sufficient splash protection.[1][2][3][4] For prolonged handling of stock solutions, use Viton or thicker Nitrile.[2][3][4]

  • Respiratory: If handling the solid powder outside a fume hood, a P95 particulate respirator is required to prevent inhalation (H335).[1][2][3][4]

Detailed Disposal Workflows

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired stock, surplus reagent, or synthesis yield.[1][2][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1][2][3][4] Ensure the lid has a chemically resistant liner (Teflon/PTFE).[1][2][3][4]

  • Transfer: Transfer the solid into the container inside a fume hood to capture fugitive dust.

  • Solvent Addition (Optional but Recommended): If your facility prefers liquid waste streams for easier incineration injection, dissolve the solid in a minimal amount of a combustible non-halogenated solvent (e.g., Acetone, Ethanol).[1][2][3][4]

    • Why? Incinerators inject liquids through atomizing nozzles for efficient combustion.[1][2][3][4] Solids often require bulk feeding, which is more expensive.[2][3][4]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-(4-Methylcyclohexyl)phenol, Acetone (if added)."[1][2][3]

    • Hazard Checkbox: Toxic, Irritant.[1][2][3][4]

  • Storage: Store in the Organic Waste satellite accumulation area until pickup.

Scenario B: Disposal of Liquid Mixtures (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC waste, reaction solvents containing the product.[1][2]

  • Stream Check: Ensure the solvent system contains <1,000 ppm halogenated solvents (DCM, Chloroform).[1][2][3][4]

    • If Halogenated:[1][2][4][5] Dispose in "Halogenated Organic Waste" (Stream B).[1][2][3][4]

    • If Non-Halogenated:[1][2][4] Dispose in "Non-Halogenated Organic Waste" (Stream A).[1][2][3][4]

  • pH Check: Ensure the solution is neutral (pH 5-9). If the process involved strong acids/bases, neutralize carefully before adding to the organic waste carboy to prevent drum pressurization.[3][4]

  • Carboy Compatibility: Use HDPE or Steel carboys.[1][2][3][4] Avoid LDPE if the solvent system is high in Toluene or Hexane.[2][3][4]

Scenario C: Contaminated Debris (Sharps, Wipes, Vials)[1][2][3]
  • Sharps: Needles/syringes used with the chemical must go into a Red Biohazard/Sharps Container designated for chemical contamination (often labeled "Chemically Contaminated Sharps").[1][2][3][4]

  • Soft Debris: Gloves and paper towels should be double-bagged in clear polyethylene bags, labeled "Debris contaminated with Phenolics," and placed in the solid hazardous waste drum.[1][2][3][4]

Visualized Decision Matrix (DOT Diagram)

The following diagram illustrates the logical flow for categorizing and disposing of 4-(4-Methylcyclohexyl)phenol waste.

DisposalWorkflow Start Waste Generation: 4-(4-Methylcyclohexyl)phenol StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure Substance/Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions) StateCheck->LiquidPath Liquid SolidPack Pack in HDPE Jar or Double Bag SolidPath->SolidPack HalogenCheck Contains Halogenated Solvents? (DCM, CHCl3) LiquidPath->HalogenCheck StreamA Stream A: Non-Halogenated Organic (High BTU Incineration) HalogenCheck->StreamA No (<1000 ppm) StreamB Stream B: Halogenated Organic (Specific Incineration) HalogenCheck->StreamB Yes (>1000 ppm) Labeling Label: 'Toxic, Irritant' List Constituents StreamA->Labeling StreamB->Labeling SolidPack->Labeling TSDF Transfer to TSDF (Incineration w/ Scrubber) Labeling->TSDF

Figure 1: Decision matrix for segregating phenolic waste streams to ensure compliance with incineration protocols.

Emergency Contingencies: Spill Management

If containment fails, immediate action is required to prevent environmental release.[2][3][4][6][7]

  • Evacuate & Ventilate: If the spill is large (>50g) or dust is airborne, clear the area and allow HVAC to cycle air for 10 minutes.[1][2][3][4]

  • PPE Up: Don nitrile gloves, lab coat, and safety goggles.[1][2][3][4]

  • Containment:

    • Solids: Do not dry sweep (creates dust).[1][2][3][4] Cover with wet paper towels or use a HEPA-filtered vacuum reserved for hazardous chemicals.[1][2][3][4]

    • Liquids: Cover with an inert absorbent (Vermiculite or Clay-based "Kitty Litter").[1][2][3][4] Do not use sawdust , as it is combustible and can react with phenols if oxidizers are present.[1][2][3][4]

  • Decontamination: Clean the surface with a soap and water solution.[1][2][3][4][8] Phenols are slightly soluble in water; a surfactant (soap) aids removal.[1][2][3][4]

  • Disposal: Place all absorbent materials and used PPE into a hazardous waste bag and label as Scenario C above.

References

  • Sigma-Aldrich. (2023).[1][2][3][4] Safety Data Sheet: 4-(4-Methylcyclohexyl)phenol. Merck KGaA.[2][3][4] [1][2][3]

  • PubChem. (2023).[1][2][3][4] Compound Summary: 4-(4-Methylcyclohexyl)phenol (CID 21625144).[1][2][3][4] National Center for Biotechnology Information.[2][3][4] [1][2][3]

  • Thermo Fisher Scientific. (2023).[1][2][3][4] Chemical Resistance Guide for Gloves.

  • U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][2][3][4] [1][2]

Sources

Personal protective equipment for handling 4-(4-Methylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Protocol for 4-(4-Methylcyclohexyl)phenol

As a highly specialized alkylphenol, 4-(4-Methylcyclohexyl)phenol (CAS 3769-25-3)[1] is a critical building block in organic synthesis, materials science, and drug discovery pipelines. However, the very structural features that make it chemically valuable—its lipophilic cyclohexyl ring and reactive phenolic hydroxyl group—also dictate strict handling requirements.

This guide provides a self-validating, mechanistic approach to selecting Personal Protective Equipment (PPE) and executing operational workflows, ensuring that researchers can handle this compound with uncompromising safety and technical precision.

Chemical Profile & Mechanistic Hazard Analysis

To design an effective safety protocol, we must first understand the physicochemical properties and toxicological mechanisms of the compound.

Phenolic compounds are notorious for their ability to disrupt lipid bilayers and denature cellular proteins, leading to rapid tissue damage[2]. The addition of the 4-methylcyclohexyl moiety significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted phenol. This structural modification enhances its ability to penetrate the stratum corneum (the outer layer of skin) and cellular membranes, making dermal protection paramount. Furthermore, as a crystalline solid, it poses a severe inhalation risk via micro-dust generation[3].

Table 1: Quantitative Physical & Hazard Properties

Property / HazardValue / GHS ClassificationOperational Implication
CAS Number 3769-25-3[1]Unique identifier for SDS cross-referencing.
Molecular Weight 190.29 g/mol [4]Required for precise molarity calculations in assays.
Physical State Solid (Crystalline Powder)[3]Prone to aerosolization; requires draft-free weighing.
Dermal/Ocular Hazard H315 (Skin Irrit.), H319 (Eye Irrit.)[3]Mandates impervious chemical barriers and eye protection.
Environmental Hazard H411 (Toxic to aquatic life)[5]Strictly prohibits drain disposal; requires segregated waste.

Mandatory Personal Protective Equipment (PPE) Framework

Do not treat PPE as a mere checklist; it is a mechanistic barrier designed to counter specific physicochemical threats. Based on the hazard profile of alkylphenols[6], the following PPE is mandatory:

  • Ocular Protection: Tightly fitting chemical safety goggles (EN 166 or NIOSH-approved).

    • Causality: Standard safety glasses with side shields are insufficient. Airborne crystalline dust can bypass loose-fitting eyewear, dissolving in the tear film to cause severe localized protein denaturation and corneal damage[7].

  • Dermal/Hand Protection: Nitrile or Neoprene gloves (EN 374 compliant, >0.11 mm thickness).

    • Causality: Latex offers poor resistance to organic compounds. Nitrile provides a robust barrier against lipophilic phenols. Self-Validation Step: Always inflate gloves manually prior to donning to check for micro-tears.

  • Body Protection: Flame-resistant lab coat with elastic cuffs.

    • Causality: Elastic cuffs prevent the sleeves from dragging through spilled powder, mitigating the risk of transferring the chemical to personal clothing.

  • Respiratory Protection: NIOSH-approved N95/P100 particulate respirator.

    • Causality: Required only if handling bulk quantities outside of a certified chemical fume hood. It filters out fine crystalline dust generated during transfer[8].

Operational Workflow: Preparation of a Standardized Stock Solution

The most common laboratory application for 4-(4-Methylcyclohexyl)phenol is the preparation of standardized stock solutions (e.g., 100 mM in Acetonitrile or DMSO) for downstream assay screening.

Step-by-Step Methodology:

  • Pre-Operation Verification:

    • Verify that the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).

    • Don all mandatory PPE. Pre-weigh an empty, clean amber glass vial (the receiving vessel) to establish a tare weight.

  • Weighing and Transfer (Dust Minimization):

    • Using an anti-static micro-spatula, carefully transfer the required mass of 4-(4-Methylcyclohexyl)phenol into the pre-weighed vial.

    • Expert Insight: Static electricity can cause the crystalline powder to violently repel from the spatula, aerosolizing the compound. Using anti-static tools and ionizing bars neutralizes this charge, ensuring a safe, quantitative transfer.

  • Dissolution & Enclosure:

    • Immediately seal the primary chemical container to prevent moisture ingress.

    • Inside the fume hood, add the calculated volume of anhydrous solvent (e.g., DMSO) to the receiving vial.

    • Cap the vial tightly and vortex for 30-60 seconds until the solid is completely dissolved.

  • Labeling & Storage:

    • Label the vial with the chemical name, molarity, date, and "GHS07 (Irritant) / GHS09 (Aquatic Toxicity)" indicators. Store at room temperature away from strong oxidizing agents[6].

Logical Workflow for Handling and Spill Response

The following diagram maps the self-validating logical flow from initial preparation through emergency spill response and final disposal.

G Start Pre-Operation: Don PPE & Verify Fume Hood Weighing Weighing Phase: Minimize Dust Generation Start->Weighing Transfer Transfer & Dissolution: Use Enclosed System Weighing->Transfer Spill Spill Detected? Transfer->Spill Contain Emergency Response: Evacuate, Contain & Absorb Spill->Contain Yes Decon Decontamination: Clean with Isopropanol/Water Spill->Decon No Contain->Decon Disposal Waste Segregation: Dispose as Hazardous Organic Decon->Disposal

Workflow for safe handling, spill response, and disposal of alkylphenols.

Emergency Response & Decontamination Plan

Even with rigorous protocols, accidental exposure can occur. Immediate, mechanistically sound responses are required to prevent injury.

  • Dermal Exposure: Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes using a safety shower[7]. Crucial Warning: Do NOT use organic solvents (like ethanol or acetone) to wash the skin. Solvents will dissolve the phenol and act as a vehicle, driving the toxicant deeper into the dermal layers.

  • Solid Spills (<50g): Do not sweep dry, as this aerosolizes the hazard. Dampen the spill slightly with water to suppress dust formation. Absorb the slurry with an inert material (e.g., vermiculite or sand) and transfer it to a sealable hazardous waste container using non-sparking tools[9].

  • Surface Decontamination: Wipe down balances and fume hood surfaces with a lint-free cloth dampened with 70% Isopropanol to dissolve residual chemical, followed by a secondary wipe with distilled water to remove the solvent.

Environmental Waste Disposal

Because 4-(4-Methylcyclohexyl)phenol is classified as toxic to aquatic life with long-lasting effects (H411)[5], it must never be introduced into the municipal sewer system.

  • Solid Waste: Collect all contaminated gloves, wipes, and empty reagent bottles in a leak-proof bin explicitly labeled for "Hazardous Organic Solid Waste."

  • Liquid Waste: Experimental stock solutions and solvent rinses must be collected in a compatible, halogen-free organic waste carboy (provided no chlorinated solvents were utilized in the assay).

  • Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for high-temperature incineration[5].

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.